molecular formula C36H40FN9O3 B610202 PRN-1008 CAS No. 1575596-77-8

PRN-1008

Cat. No.: B610202
CAS No.: 1575596-77-8
M. Wt: 665.7744
InChI Key: LCFFREMLXLZNHE-GRBCXPRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PRN-1008 (also known as rilzabrutinib) is an oral, highly selective, and reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK), developed as a potential therapeutic for autoimmune and inflammatory diseases . Its primary research value lies in its unique mechanism of action; it binds covalently to a cysteine residue in the BTK active site, but this interaction is reversible, resulting in a slow off-rate and prolonged target inhibition even after systemic drug clearance . This pharmacological profile enables high, sustained BTK occupancy with potentially less frequent dosing. In early-phase clinical trials, this compound was shown to be safe and well-tolerated in healthy volunteers, achieving greater than 90% BTK occupancy in peripheral blood mononuclear cells within hours after dosing . This high level of target engagement translated to functional inhibition of BTK-dependent pathways, including a significant reduction in anti-IgE-stimulated basophil activation, demonstrating its potential to modulate immune responses . BTK is a crucial signaling molecule in various hematopoietic cells, including B-cells, mast cells, and basophils . It plays a central role in B-cell receptor signaling, Fc receptor signaling (including FcεR1 on mast cells and basophils), and the production of pro-inflammatory cytokines . By inhibiting BTK, this compound disrupts these key pathways, which are drivers in numerous autoimmune and chronic inflammatory conditions. Consequently, this compound represents a key research tool for investigating the pathogenesis and treatment of B-cell mediated autoimmune diseases such as pemphigus, as well as allergic and other inflammatory disorders .

Properties

IUPAC Name

(E)-2-[(3S)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFFREMLXLZNHE-GRBCXPRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40FN9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PRN-1008 (Rilzabrutinib): An In-Depth Technical Guide to its Mechanism of Action in B Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRN-1008, also known as rilzabrutinib, is an orally administered, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2][3] BTK is a critical signaling enzyme in B cells and other hematopoietic cells, playing a crucial role in B cell receptor (BCR) signaling, which governs B cell development, activation, and proliferation.[4][5] Dysregulation of the BCR signaling pathway is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases. This compound's unique mechanism of action, characterized by a rapid onset and sustained target occupancy, offers a promising therapeutic strategy for these conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound in B cells, detailing its molecular interactions, effects on cellular pathways, and the experimental methodologies used to elucidate these functions.

Core Mechanism of Action: Reversible Covalent Inhibition of BTK

This compound is a potent and highly selective inhibitor of BTK.[6] Its mechanism of action is distinguished by its reversible covalent binding to a cysteine residue (Cys481) within the active site of the BTK enzyme.[3] This interaction, while covalent, is designed to be reversible, which may contribute to its favorable safety profile by minimizing permanent off-target effects.[7]

The binding of this compound to BTK effectively blocks the enzyme's kinase activity, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to the disruption of the B-cell receptor (BCR) signaling cascade.

B-Cell Receptor Signaling Pathway and this compound Inhibition

The following diagram illustrates the B-cell receptor signaling pathway and the point of intervention by this compound.

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_AP1_NFAT NF-κB, AP-1, NFAT Ca_PKC->NFkB_AP1_NFAT Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) NFkB_AP1_NFAT->Gene_Expression PRN1008 This compound (Rilzabrutinib) PRN1008->BTK Inhibition

B-Cell Receptor (BCR) signaling pathway and this compound's point of inhibition.

Quantitative Data on this compound Activity in B-Cells

The following tables summarize the key quantitative data demonstrating the potency and activity of this compound in various in vitro and cellular assays.

ParameterValue (nM)Cell Type/SystemReference
IC50 for BTK 1.3 ± 0.5Biochemical Assay[1][4]
IC50 for BTK Occupancy 8 ± 2Ramos B-cell line[8]
IC50 for BTK Occupancy 233 ± 75Human Whole Blood (B cells)[8]
Table 1: In Vitro and Cellular Potency of this compound against BTK.
ParameterValue (nM)Assay ConditionReference
IC50 for B-cell Proliferation 5 ± 2.4Anti-IgM induced[1][5]
IC50 for CD69 Expression 123 ± 38Anti-IgM induced in human B cells[1][5]
IC50 for CD69 Expression 126 ± 32Anti-IgM induced in human whole blood (CD20+ B cells)[8]
IC50 for IgG Production 10 - 100T-cell dependent and independent stimulation[3]
IC50 for IgM Production 10 - 100T-cell dependent and independent stimulation[3]
Table 2: Functional Inhibition of B-Cell Activities by this compound.

Experimental Protocols

BTK Target Occupancy Assay

This assay quantifies the extent to which this compound binds to and occupies the BTK enzyme within cells.

Methodology:

  • Cell Culture: Ramos B-cells, a human B-lymphoma cell line, are cultured in appropriate media.

  • Compound Incubation: Cells are treated with a range of concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).

  • Cell Lysis: After incubation, the cells are washed to remove unbound compound and then lysed to release intracellular proteins, including BTK.

  • Probe Competition: The cell lysates are incubated with a biotinylated, irreversible BTK probe. This probe will bind to any BTK molecules that are not already occupied by this compound.

  • Detection: The amount of biotinylated probe bound to BTK is quantified using a detection method such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The percentage of BTK occupancy is calculated by comparing the signal from this compound-treated samples to the signal from vehicle-treated controls.

BTK_Occupancy_Workflow Start Start: Ramos B-cells Incubate Incubate with this compound (various concentrations) Start->Incubate Wash Wash to remove unbound compound Incubate->Wash Lyse Lyse cells to release proteins Wash->Lyse Probe Add biotinylated irreversible BTK probe Lyse->Probe Detect Detect bound probe (e.g., ELISA, TR-FRET) Probe->Detect Analyze Calculate % BTK Occupancy Detect->Analyze End End Analyze->End

Experimental workflow for the BTK Target Occupancy Assay.
B-Cell Activation (CD69 Expression) Assay

This assay measures the ability of this compound to inhibit the activation of B-cells by assessing the expression of the early activation marker, CD69.

Methodology:

  • Sample Preparation: Fresh human whole blood is used.

  • Compound Incubation: The blood is pre-incubated with various concentrations of this compound or a vehicle control.

  • B-Cell Stimulation: B-cell activation is induced by adding an anti-IgM antibody, which cross-links the B-cell receptor, mimicking antigen binding.

  • Staining: After a defined incubation period, the blood is stained with fluorescently labeled antibodies against CD20 (to identify B-cells) and CD69.

  • Flow Cytometry: The samples are analyzed by flow cytometry to quantify the percentage of CD20-positive B-cells that are also expressing CD69.

  • Data Analysis: The IC50 value is determined by plotting the percentage of CD69-positive B-cells against the concentration of this compound.

B-Cell Proliferation Assay

This assay evaluates the effect of this compound on the proliferation of B-cells following stimulation.

Methodology:

  • B-Cell Isolation: Human B-cells are isolated from peripheral blood mononuclear cells (PBMCs).

  • Compound Incubation: The isolated B-cells are treated with different concentrations of this compound.

  • Stimulation: B-cell proliferation is stimulated by the addition of anti-IgM antibodies.

  • Proliferation Measurement: After several days of culture, B-cell proliferation is measured. This can be done using various methods, such as:

    • [³H]-thymidine incorporation: Measuring the incorporation of a radioactive nucleotide into newly synthesized DNA.

    • CFSE staining: Using a fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.

  • Data Analysis: The IC50 for the inhibition of proliferation is calculated based on the dose-response curve.

Clinical Development and Logical Framework

This compound (rilzabrutinib) has undergone clinical evaluation for various autoimmune diseases, including immune thrombocytopenia (ITP). The clinical trial program typically follows a logical progression from early-phase safety and dose-finding studies to later-phase efficacy and confirmatory trials.

Clinical_Trial_Logic Phase1 Phase I (Healthy Volunteers) - Safety & Tolerability - Pharmacokinetics (PK) - Pharmacodynamics (PD) (e.g., BTK Occupancy) Phase2 Phase II (Patients with Disease) - Efficacy Signal - Dose Ranging - Further Safety Phase1->Phase2 Positive Safety & PD Data Phase3 Phase III (Pivotal Trial) - Confirmatory Efficacy - Comparison to Placebo or Standard of Care - Large Scale Safety Phase2->Phase3 Promising Efficacy & Safety Regulatory Regulatory Submission & Approval Phase3->Regulatory Positive Efficacy & Safety Data

Logical progression of the clinical development of this compound.

Conclusion

This compound (rilzabrutinib) is a potent and selective reversible covalent inhibitor of BTK that effectively modulates B-cell function. Its mechanism of action, centered on the inhibition of the BCR signaling pathway, has been extensively characterized through a variety of in vitro and cellular assays. The quantitative data from these studies demonstrate its ability to inhibit B-cell activation and proliferation at nanomolar concentrations. The well-defined experimental protocols provide a robust framework for the continued investigation of this compound and other BTK inhibitors. The logical progression of its clinical development underscores the translation of its preclinical profile into potential therapeutic benefits for patients with B-cell-mediated diseases. This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with or interested in this promising therapeutic agent.

References

Rilzabrutinib's Engagement with Bruton's Tyrosine Kinase: A Technical Deep Dive into Binding Kinetics and Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of the binding kinetics and affinity of rilzabrutinib, a potent and selective, orally administered, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the complex biological pathways and experimental workflows associated with rilzabrutinib's mechanism of action.

Executive Summary

Rilzabrutinib distinguishes itself through a unique reversible covalent binding mechanism to a non-catalytic cysteine residue (Cys481) within the ATP-binding site of BTK.[1][2] This interaction is characterized by a rapid onset of binding and a remarkably slow dissociation rate, leading to a prolonged residence time on the target protein.[2][3] This extended target engagement allows for durable inhibition of BTK signaling pathways in B cells and myeloid cells, which are central to the pathophysiology of numerous immune-mediated diseases.[4] The high affinity and kinetic selectivity of rilzabrutinib contribute to its potent activity and a favorable safety profile, minimizing off-target effects.[5][6]

Rilzabrutinib's Mechanism of Action

Rilzabrutinib modulates the immune response by inhibiting BTK, a critical signaling enzyme in both the adaptive and innate immune systems.[7][8] Its therapeutic effect is achieved through a dual mechanism:

  • Inhibition of B-Cell Receptor (BCR) Signaling: In B cells, rilzabrutinib blocks the BCR signaling cascade, which is essential for B-cell proliferation, differentiation, and the production of autoantibodies.[7][4]

  • Inhibition of Fc Receptor (FcR) Signaling: In myeloid cells such as macrophages, rilzabrutinib inhibits Fcγ receptor (FcγR)-mediated signaling, thereby reducing the phagocytosis of antibody-coated cells, a key process in diseases like immune thrombocytopenia (ITP).[6][9]

The reversible nature of its covalent bond allows for a "dynamic equilibrium" in vivo. While effectively suppressing BTK activity, the eventual dissociation of the drug restores the enzyme's function, which may contribute to its safety profile by avoiding permanent protein modification.[10]

Quantitative Analysis of BTK Binding Kinetics and Affinity

The interaction of rilzabrutinib with BTK has been quantified through various biochemical and cellular assays, revealing its high potency and durable target engagement.

Table 1: Rilzabrutinib BTK Binding Kinetics and Affinity
ParameterValueAssay MethodSource
Affinity
Kd*0.14 nMCOVALfinder® & KINETICfinder®
Kinetics
k_off2.0 x 10⁻⁵ s⁻¹COVALfinder® & KINETICfinder®[5]
Residence Time812 minutes (~13.5 hours)COVALfinder® & KINETICfinder®[5]
Half-life of Covalent Bond Formation1.5 minutesCOVALfinder® & KINETICfinder®[5]
Potency
IC₅₀ (Enzymatic)1.3 ± 0.5 nMATP Competitive Enzyme Inhibition
IC₅₀ (Cellular BTK Occupancy)8 ± 2 nMRamos B cells[7]
IC₅₀ (BTK C481S Mutant)1.2 nMIn vitro cell model[10][11]
Table 2: Rilzabrutinib Inhibitory Potency (IC₅₀) in Functional Assays
AssayCell Type/SystemIC₅₀ ValueSource
B-cell Activation (CD69 Expression)Human Whole Blood126 ± 32 nM[7]
B-cell ProliferationHuman B cells5 ± 2.4 nM[7]
Plaque-Induced Platelet AggregationHuman Blood0.16 µM[3]
Table 3: Rilzabrutinib Target Occupancy and Durability
Assay ConditionTime PointBTK OccupancyCell TypeSource
Washout Experiment18 hours72%Ramos B cells[7]
Washout Experiment18 hours79% ± 2%Human PBMCs[7]
In vivo (Oral Dose)4 hours>90%-[12]
In vivo (Oral Dose)24 hoursSustained high occupancy-[12]

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling cascades and experimental procedures is crucial for a comprehensive understanding of rilzabrutinib's function and evaluation.

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of inhibition by rilzabrutinib. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately resulting in B-cell activation, proliferation, and antibody production. Rilzabrutinib effectively blocks this pathway by inhibiting BTK.

BCR_Signaling_Pathway BCR Signaling Pathway and Rilzabrutinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Rilzabrutinib Rilzabrutinib Rilzabrutinib->BTK Inhibits DAG DAG PLCg2->DAG Cleaves PIP2 into IP3 IP3 PLCg2->IP3 Cleaves PIP2 into PKC PKC DAG->PKC Activates Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Induces NFkB NF-κB Activation PKC->NFkB Ca_Flux->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Antibody Production) NFkB->Gene_Expression Translocates to nucleus Antigen Antigen Antigen->BCR Binds

BCR Signaling Pathway Inhibition by Rilzabrutinib
Fcγ Receptor (FcγR)-Mediated Phagocytosis in Macrophages

In macrophages, BTK is a key component of the signaling pathway downstream of Fcγ receptors. When autoantibodies opsonize platelets, the Fc portion of the antibody is recognized by FcγR on macrophages, triggering a signaling cascade that involves BTK and leads to phagocytosis. Rilzabrutinib's inhibition of BTK disrupts this process, reducing platelet destruction.

FcR_Signaling_Pathway FcγR-Mediated Phagocytosis and Rilzabrutinib Inhibition cluster_extracellular Extracellular cluster_membrane Macrophage Membrane cluster_cytoplasm Macrophage Cytoplasm Opsonized_Platelet Antibody-Coated Platelet FcR Fcγ Receptor Opsonized_Platelet->FcR Binds SYK SYK FcR->SYK Activates BTK BTK SYK->BTK Activates Downstream_Signaling Downstream Signaling BTK->Downstream_Signaling Activates Rilzabrutinib Rilzabrutinib Rilzabrutinib->BTK Inhibits Actin_Rearrangement Actin Cytoskeleton Rearrangement Downstream_Signaling->Actin_Rearrangement Phagocytosis Phagocytosis Actin_Rearrangement->Phagocytosis

FcγR Signaling Inhibition by Rilzabrutinib in Macrophages
Experimental Workflow: Cellular BTK Occupancy Assay

The cellular BTK occupancy assay is critical for determining the extent and duration of target engagement in a cellular context. A common method involves treating cells with the inhibitor, followed by the addition of a fluorescently labeled probe that binds to the same site on BTK. The amount of probe binding is inversely proportional to the occupancy by the inhibitor.

BTK_Occupancy_Workflow Cellular BTK Occupancy Assay Workflow cluster_workflow start Isolate PBMCs or use Ramos B cells treat Treat cells with serial dilutions of Rilzabrutinib start->treat incubate1 Incubate for a defined period (e.g., 1 hour) treat->incubate1 washout Washout (for durability assessment) incubate1->washout Optional probe Add fluorescently labeled BTK probe incubate1->probe washout->probe incubate2 Incubate for 1 hour probe->incubate2 lyse Lyse cells incubate2->lyse detect Detect fluorescence signal (e.g., Flow Cytometry, Plate Reader) lyse->detect calculate Calculate % BTK Occupancy detect->calculate

References

An In-depth Technical Guide to PRN-1008 (Rilzabrutinib): A Reversible Covalent BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PRN-1008 (rilzabrutinib), an orally administered, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK). This compound's unique mechanism of action offers high potency and prolonged target occupancy, positioning it as a significant therapeutic candidate for a range of autoimmune and inflammatory diseases. This document details its mechanism, biochemical profile, preclinical and clinical data, and key experimental protocols.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Upon antigen binding to the BCR, a signaling cascade is initiated involving BTK, which is essential for the development, differentiation, activation, and survival of B-cells.[1][2] BTK is also involved in signaling downstream of other receptors, such as Fc receptors on various immune cells.[3] Its central role in immune cell function has made it a key therapeutic target for hematologic malignancies and autoimmune disorders.[4][5]

This compound: Mechanism of Reversible Covalent Inhibition

This compound represents a distinct class of BTK inhibitors. Unlike first-generation irreversible inhibitors like ibrutinib, which form a permanent covalent bond, this compound employs a reversible covalent mechanism.[4][6] The molecule contains a cyanoacrylamide functional group that acts as a Michael acceptor, reacting with the thiol group of the Cysteine 481 (Cys481) residue within the ATP-binding site of BTK to form a covalent bond.[1][2][4] However, this bond is designed to be reversible, allowing the inhibitor to dissociate from the target.[1][2]

This "hit and run" approach combines the durability and high potency of covalent binding with the potential for improved safety by avoiding permanent modification of the target protein.[6][7] The fast association rate and very slow dissociation rate result in prolonged target occupancy even after the drug has been cleared from systemic circulation.[6] This property may reduce off-target effects and improve the therapeutic index.[6][7]

cluster_BTK BTK Active Site BTK_Cys481 BTK + Cys481-SH Covalent_Complex Reversible Covalent Complex BTK_Cys481->Covalent_Complex Covalent Bond Formation PRN1008 This compound (Rilzabrutinib) PRN1008->BTK_Cys481 Fast Association (kon) Covalent_Complex->BTK_Cys481 Slow Dissociation (koff)

Mechanism of reversible covalent inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, from biochemical activity to clinical efficacy.

Table 1: Biochemical and Cellular Activity of this compound

ParameterValueCell Line / ConditionSource
Biochemical IC₅₀ 1.3 ± 0.5 nMRecombinant BTK Enzyme[6][8]
Cellular IC₅₀ 7.4 ± 2 nMRamos Cells (Human B-cell line)[6]

Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound in Humans (Phase 1)

ParameterValueDetailsSource
Absorption Rapidly absorbedFollowing oral administration[6][9]
Plasma Half-life (t½) ~3-4 hoursSingle and multiple dose regimens[6][9]
Peak BTK Occupancy >90%Observed within 4 hours post-dosing in PBMCs[6][9]
BTK Occupancy Decay Rate -1.6% per hourDemonstrates sustained target engagement[6][9]

Table 3: Summary of Phase 2 Clinical Trial Results in Pemphigus

EndpointResultTimepointStudy DetailsSource
Control of Disease Activity (CDA) >50% of patients4 weeksPrimary endpoint of Phase 2 trial[10]
Control of Disease Activity (CDA) 54% of patients4 weeksBELIEVE Phase 2 dose-ranging study (n=27)[11]
Control of Disease Activity (CDA) 73% of patients12 weeksBELIEVE Phase 2 dose-ranging study (n=27)[11]
Corticosteroid (CS) Dose Reduction Mean dose reduced12 weeksFrom 20.0 to 11.8 mg/day (newly diagnosed)[12]

Table 4: Preclinical Efficacy in Collagen-Induced Arthritis (CIA) Model

Animal ModelTreatmentKey FindingSource
Rat CIA Model Ascending doses of this compound (Compound 11)Dose-dependent reduction in ankle inflammation/swelling[4]
Mouse CIA Model RN486 (structurally similar BTK inhibitor)Demonstrated anti-inflammatory effects[1]

Key Signaling Pathway and Experimental Workflows

Visual diagrams provide clarity on complex biological and experimental processes.

B-Cell Receptor (BCR) Signaling Pathway

BTK is a central node in the BCR signaling cascade. Its inhibition by this compound blocks downstream events crucial for B-cell proliferation and survival.

BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation PRN1008 This compound PRN1008->BTK Inhibition Downstream Downstream Signaling (e.g., NF-κB, Calcium Mobilization) PLCG2->Downstream Response B-Cell Proliferation, Survival, Differentiation Downstream->Response

Simplified B-Cell Receptor (BCR) signaling pathway.
Experimental Workflow: In Vitro BTK Kinase Assay

A biochemical kinase assay is fundamental for determining the inhibitory potency (IC₅₀) of compounds like this compound.

Step1 1. Plate Reagents Step1_details Add to 384-well plate: • Recombinant BTK Enzyme • Kinase Buffer • this compound (or vehicle) Step1->Step1_details Step2 2. Initiate Reaction Step1->Step2 Step2_details Add Substrate/ATP Mix Incubate at RT Step2->Step2_details Step3 3. Stop & Detect Step2->Step3 Step3_details Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP. Add Kinase Detection Reagent. Step3->Step3_details Step4 4. Read & Analyze Step3->Step4 Step4_details Measure luminescence. Calculate % inhibition vs. control. Determine IC₅₀ value. Step4->Step4_details

Workflow for an ADP-Glo™ BTK Kinase Assay.

Detailed Experimental Protocols

Biochemical BTK Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the IC₅₀ of this compound against recombinant BTK enzyme.[5][13]

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. Inhibition of BTK results in a lower ADP concentration, which corresponds to a lower luminescence signal.

  • Materials:

    • Recombinant human BTK enzyme (Promega, V2941)

    • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)

    • ATP solution

    • BTK peptide substrate (e.g., Poly(E,Y)4:1)

    • This compound, serially diluted in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

    • Low-volume 384-well plates

    • Luminometer

  • Protocol:

    • Prepare serial dilutions of this compound in kinase buffer. Add 1 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.[5]

    • Add 2 µL of BTK enzyme solution (e.g., 3 ng/well) to each well.[5]

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., 0.25 mg/mL substrate, 10 µM ATP).[13]

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.[5]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

In Vivo BTK Occupancy Assay

This protocol describes a method to measure target engagement in peripheral blood mononuclear cells (PBMCs) from treated subjects.[4][6]

  • Principle: A fluorescently labeled, competitive probe is used to bind to the active site of BTK that is not already occupied by the inhibitor. The amount of probe binding is inversely proportional to the level of BTK occupancy by the inhibitor.

  • Materials:

    • Blood samples collected from subjects at various time points post-dosing.

    • Ficoll-Paque for PBMC isolation.

    • Cell lysis buffer.

    • Fluorescently labeled competitive BTK probe.

    • Flow cytometer or fluorescence plate reader.

  • Protocol:

    • Isolate PBMCs from whole blood samples using density gradient centrifugation (Ficoll-Paque).

    • Lyse the isolated PBMCs to release intracellular proteins, including BTK.

    • Incubate the cell lysate with a saturating concentration of the fluorescently labeled BTK probe for a defined period (e.g., 60 minutes) at a specified temperature.

    • Wash the samples to remove any unbound probe.

    • Quantify the amount of bound fluorescence using a suitable detection method (e.g., flow cytometry on specific cell populations or a fluorescence reader for bulk lysate).

    • Calculate BTK occupancy as the percentage reduction in fluorescent signal compared to pre-dose or vehicle-treated control samples.

Collagen-Induced Arthritis (CIA) Animal Model

This protocol provides a framework for evaluating the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.[4][14]

  • Principle: Rodents are immunized with type II collagen, which induces an autoimmune response leading to polyarthritis that shares pathological features with human rheumatoid arthritis. The efficacy of a therapeutic agent is assessed by its ability to reduce clinical signs of arthritis.

  • Animals: Lewis rats or DBA/1 mice.

  • Materials:

    • Type II collagen (from bovine or chicken).

    • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

    • This compound formulated for oral administration.

    • Calipers for measuring joint thickness.

  • Protocol:

    • Immunization (Day 0): Emulsify type II collagen in CFA and administer via intradermal injection at the base of the tail.

    • Booster (Day 7 or 21): Administer a second injection of type II collagen emulsified in IFA.

    • Disease Monitoring: Beginning around Day 10-14 post-initial immunization, monitor animals daily for signs of arthritis. Score each paw based on a clinical scale (e.g., 0-4) for erythema and swelling. Measure ankle/paw thickness with calipers.

    • Treatment: Once animals develop clinical signs of arthritis, randomize them into treatment groups (vehicle control, positive control like dexamethasone, and different dose levels of this compound). Administer treatment orally, once or twice daily, for a specified duration (e.g., 14-21 days).

    • Endpoint Analysis: Continue daily clinical scoring and caliper measurements throughout the treatment period. At the end of the study, collect joints for histopathological analysis to assess inflammation, pannus formation, and cartilage/bone erosion. Serum can be collected to measure inflammatory biomarkers.

    • Data Analysis: Compare the mean clinical scores, joint swelling, and histopathology scores between the this compound-treated groups and the vehicle control group to determine efficacy.

Conclusion

This compound (rilzabrutinib) is a potent and selective BTK inhibitor distinguished by its novel reversible covalent mechanism of action. This design allows for sustained target engagement in the absence of high systemic exposure, which may translate to an improved safety and efficacy profile.[6] Robust preclinical data and promising results from clinical trials in autoimmune conditions like pemphigus highlight its potential as a transformative oral therapy.[4][10] The protocols and data presented in this guide offer a technical foundation for further research and development in the field of BTK inhibition.

References

Preclinical Profile of Rilzabrutinib: A Technical Guide for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies on Rilzabrutinib, a potent and reversible covalent Bruton's tyrosine kinase (BTK) inhibitor, for the treatment of autoimmune diseases. This document details the mechanism of action, efficacy in various animal models, and key experimental protocols to support further research and development in this field.

Introduction to Rilzabrutinib

Rilzabrutinib (formerly PRN1008) is an orally administered small molecule designed to target BTK, a critical signaling enzyme in various immune cells.[1][2] BTK plays a crucial role in the activation and signaling of B-cells via the B-cell receptor (BCR) and of innate immune cells, such as macrophages, neutrophils, mast cells, and basophils, through Fc receptor (FcR) pathways.[1][3] By inhibiting BTK, Rilzabrutinib modulates both adaptive and innate immune responses, making it a promising therapeutic candidate for a wide range of autoimmune and inflammatory disorders.[1][4]

Mechanism of Action: Dual Inhibition of B-Cell and Fc Receptor Signaling

Rilzabrutinib's primary mechanism of action involves the potent and sustained inhibition of BTK. This inhibition disrupts downstream signaling pathways crucial for the activation and function of key immune cells implicated in autoimmune pathology.

Inhibition of B-Cell Receptor (BCR) Signaling

Rilzabrutinib effectively inhibits BCR signaling in B-cells, a cornerstone of its therapeutic potential in antibody-mediated autoimmune diseases.[1][5] Upon antigen binding, the BCR initiates a signaling cascade heavily dependent on BTK, leading to B-cell proliferation, differentiation, and the production of autoantibodies.[6][7] Rilzabrutinib's blockade of BTK curtails these processes, thereby reducing the generation of pathogenic autoantibodies.[1][3]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen BCR BCR (IgM/IgD, Igα/Igβ) Antigen->BCR Binding & Clustering Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk Phosphorylation BTK BTK Syk->BTK Activation PLCg2 PLCg2 BTK->PLCg2 Activation Rilzabrutinib Rilzabrutinib Rilzabrutinib->BTK Inhibition IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NF-kB_Activation NF-κB Activation DAG->NF-kB_Activation Ca_Flux->NF-kB_Activation Gene_Expression Gene Expression (Proliferation, Differentiation, Autoantibody Production) NF-kB_Activation->Gene_Expression

Diagram 1: Rilzabrutinib's Inhibition of the B-Cell Receptor (BCR) Signaling Pathway.
Inhibition of Fc Receptor (FcR) Signaling

In addition to its effects on B-cells, Rilzabrutinib potently inhibits FcR-mediated signaling in innate immune cells.[1][5] In many autoimmune diseases, autoantibodies opsonize host cells, which are then recognized by Fcγ receptors (FcγR) on macrophages and neutrophils, leading to phagocytosis and inflammation.[8][9] Similarly, IgE-mediated activation of mast cells and basophils via Fcε receptors (FcεRI) contributes to allergic and inflammatory responses.[10] BTK is a key downstream signaling molecule in these FcR pathways. Rilzabrutinib's inhibition of BTK blocks these processes, reducing inflammatory mediator release and cell-mediated cytotoxicity.[1][3]

FcR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Immune_Complex Immune Complex (Autoantibody-Antigen) FcR Fc Receptor (FcγR / FcεRI) Immune_Complex->FcR Binding & Cross-linking Lyn_Syk Lyn/Syk FcR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Activation PLCg2 PLCg2 BTK->PLCg2 Activation Rilzabrutinib Rilzabrutinib Rilzabrutinib->BTK Inhibition Effector_Response Effector Response (Phagocytosis, Degranulation, Cytokine Release) PLCg2->Effector_Response

Diagram 2: Rilzabrutinib's Inhibition of the Fc Receptor (FcR) Signaling Pathway.

Quantitative Preclinical Efficacy Data

Rilzabrutinib has demonstrated significant efficacy in a variety of preclinical models of autoimmune disease. The following tables summarize the key quantitative findings.

In Vitro Cellular Activity
Assay TypeCell TypeStimulusReadoutRilzabrutinib IC₅₀ (nM)Reference
BCR Signaling
B-Cell ActivationHuman Whole Blood (CD20⁺ B-cells)Anti-IgMCD69 Expression8 ± 2[1]
IgG ProductionHuman Enriched B-cellsAnti-CD40 + IL-21IgG Levels20 ± 20[1]
IgM ProductionHuman Enriched B-cellsAnti-CD40 + IL-21IgM Levels800 ± 1000[1]
FcR Signaling
Monocyte ActivationHuman MonocytesIgGTNF-α Production56 ± 45[1]
Basophil ActivationHuman Whole BloodAnti-IgECD63 ExpressionPotent Inhibition[1]
Kinase Selectivity
BTKEnzyme AssayATPKinase Activity1.3 ± 0.5[1]
TECEnzyme AssayATPKinase Activity0.8 ± 0.1[1]
RLKEnzyme AssayATPKinase Activity1.2 ± 0.3[1]
BMXEnzyme AssayATPKinase Activity1.0 ± 0.1[1]
BLKEnzyme AssayATPKinase Activity6.3 ± 0.7[1]
In Vivo Animal Model Efficacy
Disease ModelAnimal SpeciesKey ParametersRilzabrutinib DosingEfficacy OutcomeReference
Collagen-Induced Arthritis (CIA) Rat (Female Lewis)Clinical Score, Joint Pathology10, 20, 40 mg/kg QD; 20 mg/kg BIDDose-dependent improvement in clinical scores and joint pathology. 20 mg/kg BID showed nearly complete disease reversal.[1][2]
Immune Thrombocytopenia (ITP) MousePlatelet CountPretreatmentDose-dependent prevention of platelet loss.[2]
Pemphigus Canine (naturally occurring)Canine Pemphigus Disease Activity Index (cPDAI)Not specifiedRapid clinical improvement; 77-100% improvement in cPDAI scores within 2 weeks.[2][11]
Arthus Reaction Rat (Sprague Dawley)Intradermal Dye Extravasation10, 20, 40 mg/kg QDSignificant, dose-dependent inhibition of the inflammatory reaction.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key preclinical experiments cited in this guide.

In Vitro B-Cell Activation Assay

Objective: To assess the inhibitory effect of Rilzabrutinib on BCR-mediated B-cell activation.

Protocol:

  • Cell Source: Human whole blood from healthy donors.

  • Compound Treatment: Aliquots of whole blood are treated with a serial dilution of Rilzabrutinib or DMSO (vehicle control) for 1 hour at 37°C.

  • Stimulation: B-cell activation is induced by adding anti-IgM antibody.

  • Staining: Following stimulation, red blood cells are lysed, and the remaining leukocytes are stained with fluorescently labeled antibodies against CD20 (B-cell marker) and CD69 (activation marker).

  • Data Acquisition: Samples are analyzed by flow cytometry to quantify the percentage of CD69-positive cells within the CD20-positive B-cell population.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition of CD69 expression against the concentration of Rilzabrutinib.

In Vivo Collagen-Induced Arthritis (CIA) in Rats

Objective: To evaluate the therapeutic efficacy of Rilzabrutinib in a rat model of rheumatoid arthritis.

CIA_Workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Immunization Day 0 & 7: Immunize Female Lewis Rats with Bovine Type II Collagen in Freund's Adjuvant Arthritis_Onset Day 10: Onset of Arthritis Immunization->Arthritis_Onset Dosing Days 10-20: Daily Oral Dosing - Vehicle - Rilzabrutinib (10, 20, 40 mg/kg QD or 20 mg/kg BID) - Dexamethasone (Positive Control) Arthritis_Onset->Dosing Monitoring Monitor Clinical Score (Paw Swelling, Erythema) and Body Weight Dosing->Monitoring Termination Day 20: Euthanize Animals Dosing->Termination Analysis Histopathological Analysis of Joints (Inflammation, Pannus, Cartilage/Bone Damage) Termination->Analysis

Diagram 3: Experimental Workflow for the Rat Collagen-Induced Arthritis (CIA) Model.

Protocol:

  • Animals: Female Lewis rats are used due to their susceptibility to CIA.

  • Induction of Arthritis:

    • On day 0, rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • On day 7, a booster immunization with bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

  • Treatment:

    • Once arthritis is established (typically around day 10), rats are randomized into treatment groups.

    • Rilzabrutinib is administered orally once or twice daily at various doses. A vehicle control group and a positive control group (e.g., dexamethasone) are included.

  • Assessment of Arthritis:

    • Clinical signs of arthritis (e.g., paw swelling, erythema, and joint rigidity) are scored daily.

    • Body weight is monitored regularly.

  • Terminal Analysis:

    • At the end of the study, animals are euthanized, and hind paws are collected.

    • Joints are processed for histological examination to assess inflammation, pannus formation, cartilage damage, and bone erosion.

In Vivo Immune Thrombocytopenia (ITP) in Mice

Objective: To determine the ability of Rilzabrutinib to prevent antibody-mediated platelet destruction.

Protocol:

  • Animals: Mice (strain to be specified, e.g., BALB/c) are used.

  • Treatment: Mice are pre-treated with Rilzabrutinib or vehicle control via oral gavage.

  • Induction of ITP: A specific anti-platelet antibody (e.g., anti-CD41) is injected intravenously to induce rapid platelet depletion.

  • Platelet Counting: Blood samples are collected at various time points post-antibody injection, and platelet counts are determined using an automated hematology analyzer.

  • Data Analysis: The percentage of platelet loss is calculated relative to baseline counts, and the protective effect of Rilzabrutinib is assessed by comparing platelet counts in the treated group versus the vehicle group.

Conclusion

The preclinical data for Rilzabrutinib strongly support its potential as a therapeutic agent for a variety of autoimmune diseases. Its dual mechanism of action, targeting both B-cell and Fc receptor signaling pathways, allows it to address multiple facets of autoimmune pathology. The robust efficacy demonstrated in various in vitro and in vivo models, coupled with a favorable selectivity profile, underscores the promise of Rilzabrutinib as it progresses through clinical development. The experimental protocols detailed herein provide a foundation for further investigation into the immunomodulatory properties of this novel BTK inhibitor.

References

The Selectivity Profile of PRN-1008 (Rilzabrutinib): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRN-1008, also known as rilzabrutinib, is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling enzyme in the B-cell receptor (BCR) and Fc receptor (FcR) pathways, making it a key therapeutic target for a range of autoimmune and inflammatory diseases. The unique mechanism of action of this compound, characterized by a rapid on-rate and a slow off-rate, allows for sustained target engagement with transient systemic exposure. This technical guide provides an in-depth analysis of the selectivity profile of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Kinase Inhibition Profile of this compound

The selectivity of a kinase inhibitor is a crucial determinant of its efficacy and safety profile. This compound has been rigorously profiled against a broad panel of kinases to ascertain its specificity for BTK.

Table 1: Potency of this compound against BTK and Key Off-Target Kinases
Target KinaseIC50 (nM)Assay Type
BTK 1.3 ± 0.5 Biochemical
RLK (TXK)1.2 ± 0.3Biochemical
TEC0.8 ± 0.1Biochemical
BMX1.0 ± 0.1Biochemical
BLK6.3 ± 0.7Biochemical

Data compiled from a screening of 251 kinases. At a concentration of 1 µM, this compound demonstrated >90% inhibition of only six kinases: BTK, RLK, TEC, BMX, BLK, and ERBB4[1].

Table 2: Cellular Activity of this compound
Cellular AssayIC50 (nM)Cell Type/System
Inhibition of anti-IgM induced B cell proliferation5 ± 2.4Human B cells (in 10% serum)
Inhibition of anti-IgM induced CD69 expression123 ± 38Human B cells

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in determining the selectivity and functional activity of this compound.

ATP Competitive Kinase Inhibition Assay

This assay is fundamental in determining the direct inhibitory effect of a compound on a purified kinase.

Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of a target kinase (IC50).

Methodology:

  • Preparation of Reagents:

    • A purified recombinant kinase is prepared in a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

    • A kinase-specific substrate (e.g., a synthetic peptide) is prepared.

    • Adenosine triphosphate (ATP) is prepared at a concentration near the Km for the specific kinase.

    • This compound is serially diluted in the kinase reaction buffer to create a range of concentrations.

  • Assay Procedure:

    • The serially diluted this compound or a vehicle control (DMSO) is added to the wells of a microplate.

    • The purified kinase is added to each well and incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • The kinase reaction is initiated by the addition of the substrate and ATP mixture.

    • The reaction is allowed to proceed for a specified duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is terminated, and the kinase activity is measured. This is often achieved by quantifying the amount of ADP produced, for example, using a luminescence-based assay like ADP-Glo™.

  • Data Analysis:

    • The percentage of kinase inhibition for each this compound concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Cellular BTK Occupancy Assay

This assay measures the extent to which this compound binds to its target, BTK, within a cellular context.

Objective: To determine the concentration of this compound required to occupy 50% of the available BTK molecules in cells.

Methodology:

  • Cell Culture and Treatment:

    • A relevant cell line, such as the human B-cell line Ramos, is cultured to a suitable density.

    • Cells are treated with a serial dilution of this compound or a vehicle control for a specified time (e.g., 1 hour).

  • Cell Lysis and Probe Incubation:

    • Following treatment, the cells are washed to remove any unbound inhibitor and then lysed to release the cellular proteins.

    • The cell lysates are incubated with a biotinylated covalent BTK probe. This probe binds to the same site as this compound, so it will only bind to BTK molecules that are not already occupied by the inhibitor.

  • Detection and Quantification:

    • The amount of biotinylated probe bound to BTK is quantified, typically using an ELISA-based method. The lysate is added to a streptavidin-coated plate, which captures the biotinylated probe-BTK complex. An anti-BTK antibody conjugated to a detection enzyme (e.g., HRP) is then used to quantify the amount of captured BTK.

    • Alternatively, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be used.

  • Data Analysis:

    • The signal from the treated samples is compared to the signal from the vehicle-treated (uninhibited) control to determine the percentage of BTK occupancy for each concentration of this compound.

    • The IC50 for BTK occupancy is calculated from the dose-response curve.

Anti-IgM Induced B-Cell CD69 Expression Assay

This functional assay assesses the ability of this compound to inhibit the activation of B-cells.

Objective: To measure the effect of this compound on the expression of the early activation marker CD69 on B-cells following stimulation of the B-cell receptor.

Methodology:

  • Sample Preparation and Treatment:

    • Human peripheral blood mononuclear cells (PBMCs) or isolated B-cells are prepared.

    • The cells are pre-incubated with various concentrations of this compound or a vehicle control.

  • B-Cell Stimulation:

    • The B-cells are stimulated with an anti-IgM antibody, which cross-links the B-cell receptors and mimics antigen-induced activation.

  • Staining and Flow Cytometry:

    • After a suitable incubation period (e.g., 18-24 hours), the cells are stained with fluorescently-labeled antibodies against a B-cell marker (e.g., CD19 or CD20) and CD69.

    • The cells are then analyzed by flow cytometry to quantify the percentage of B-cells expressing CD69.

  • Data Analysis:

    • The percentage of CD69-positive B-cells is determined for each concentration of this compound.

    • The IC50 value for the inhibition of CD69 expression is calculated from the dose-response curve.

BCR-Induced B-Cell Proliferation Assay

This assay evaluates the impact of this compound on the proliferation of B-cells following BCR stimulation.

Objective: To determine the inhibitory effect of this compound on B-cell proliferation.

Methodology:

  • Cell Preparation and Labeling:

    • Isolated B-cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the intensity of the CFSE fluorescence is halved.

  • Cell Culture and Stimulation:

    • The CFSE-labeled B-cells are cultured in the presence of serial dilutions of this compound or a vehicle control.

    • The cells are stimulated to proliferate by cross-linking their BCRs with anti-IgM antibodies, often in the presence of other co-stimulatory signals like IL-4.

  • Flow Cytometry Analysis:

    • After several days of culture (e.g., 3-5 days), the cells are harvested and the CFSE fluorescence is analyzed by flow cytometry. The dilution of the CFSE dye is used to determine the number of cell divisions that have occurred.

    • Alternatively, proliferation can be assessed by measuring DNA synthesis using methods like BrdU incorporation or by staining for DNA content with propidium iodide.

  • Data Analysis:

    • The degree of proliferation for each this compound concentration is quantified.

    • The IC50 value for the inhibition of B-cell proliferation is calculated from the dose-response data.

Mandatory Visualizations

Signaling Pathway

BTK_Signaling_Pathway cluster_BCR B-Cell Receptor Complex cluster_Downstream Downstream Signaling BCR BCR Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BLNK BLNK Syk->BLNK BTK BTK BLNK->BTK PLCg2 PLCγ2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB MAPK MAPK PKC->MAPK Proliferation Proliferation Survival Differentiation NFkB->Proliferation MAPK->Proliferation BTK->PLCg2 PRN1008 This compound PRN1008->BTK

Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.

Experimental Workflows

ATP_Competitive_Kinase_Inhibition_Assay start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor add_inhibitor Add this compound to Microplate Wells prep_inhibitor->add_inhibitor add_kinase Add Purified Kinase add_inhibitor->add_kinase incubate Incubate for Inhibitor Binding add_kinase->incubate add_reagents Initiate Reaction with ATP and Substrate incubate->add_reagents reaction Kinase Reaction add_reagents->reaction detect Detect Kinase Activity (e.g., ADP-Glo™) reaction->detect analyze Calculate % Inhibition and IC50 detect->analyze end End analyze->end

Caption: Workflow for an ATP competitive kinase inhibition assay.

BTK_Occupancy_Assay_Workflow start Start treat_cells Treat Cells with This compound start->treat_cells lyse_cells Wash and Lyse Cells treat_cells->lyse_cells add_probe Incubate Lysate with Biotinylated BTK Probe lyse_cells->add_probe capture Capture Probe-BTK Complex (ELISA) add_probe->capture detect Detect Bound Probe capture->detect analyze Calculate % Occupancy and IC50 detect->analyze end End analyze->end

Caption: Workflow for a cellular BTK occupancy assay.

Conclusion

This compound (rilzabrutinib) is a potent and highly selective inhibitor of Bruton's tyrosine kinase. The quantitative data demonstrate its strong affinity for BTK with minimal off-target activity against a large panel of other kinases. Its ability to effectively inhibit BTK-mediated signaling pathways in cellular assays, such as B-cell activation and proliferation, further underscores its therapeutic potential. The detailed experimental protocols provided herein offer a comprehensive understanding of the methodologies used to characterize the selectivity and functional profile of this promising drug candidate. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to the Covalent Chemistry of Rilzabrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilzabrutinib is an oral, potent, and highly selective inhibitor of Bruton's tyrosine kinase (BTK) that utilizes a unique reversible covalent binding mechanism. This design allows for durable target engagement and prolonged pharmacodynamic effects, while minimizing off-target toxicities associated with irreversible inhibitors. This technical guide provides a comprehensive overview of the covalent chemistry of Rilzabrutinib, its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its unique properties.

Introduction to Rilzabrutinib and Covalent Inhibition

Rilzabrutinib is a second-generation BTK inhibitor developed for the treatment of immune-mediated diseases. Unlike first-generation irreversible covalent inhibitors such as ibrutinib, Rilzabrutinib was designed to form a reversible covalent bond with its target. This tailored covalency provides the benefits of high potency and long residence time on the target, which mimics the durable activity of irreversible inhibitors, while offering an improved safety profile by reducing the risk of permanent off-target modification.

The core of Rilzabrutinib's mechanism is its interaction with Bruton's tyrosine kinase, a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is implicated in the pathophysiology of numerous autoimmune diseases.

The Reversible Covalent Binding Mechanism

Rilzabrutinib's chemical structure incorporates a cyanoacrylamide "warhead" that is responsible for its covalent interaction. This electrophilic group reacts with a specific, non-catalytic cysteine residue (Cys481) located in the ATP-binding site of BTK. The interaction proceeds in two steps: an initial non-covalent binding event, followed by the formation of a reversible covalent bond.

This reversible nature is a key differentiator. While the covalent bond is stable enough to ensure prolonged inhibition of BTK activity, it can dissociate. This dynamic equilibrium allows for a long residence time on BTK, with the in vivo dissociation rate being governed by the natural degradation and resynthesis of the BTK protein itself. This mechanism provides sustained target inhibition even with low systemic exposure of the drug.

G BTK_Cys481 BTK (Cys481-SH) Non_Covalent_Complex Initial Non-Covalent Binding Complex BTK_Cys481->Non_Covalent_Complex Rilzabrutinib Rilzabrutinib (Cyanoacrylamide Warhead) Rilzabrutinib->Non_Covalent_Complex Step 1: Binding Covalent_Adduct Reversible Covalent BTK-Rilzabrutinib Adduct Non_Covalent_Complex->Covalent_Adduct Step 2: Covalent Bond Formation (Reversible)

Figure 1: Rilzabrutinib's two-step reversible covalent binding mechanism with BTK Cys481.

Modulation of the B-Cell Receptor (BCR) Signaling Pathway

BTK is a critical signaling node downstream of the B-cell receptor. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation, which are central processes in many autoimmune diseases.

The cascade begins with the activation of SRC family kinases like LYN, which phosphorylate the ITAM motifs of the BCR co-receptors CD79A and CD79B. This recruits and activates SYK, which in turn phosphorylates and activates a "signalosome" of downstream proteins, including BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a crucial step that leads to the activation of transcription factors like NF-κB and ultimately drives the B-cell response.

Rilzabrutinib, by covalently binding to BTK, effectively blocks its kinase activity. This prevents the phosphorylation of PLCγ2 and halts the propagation of the signal, thereby inhibiting B-cell activation and its pathological consequences, such as autoantibody production.

B_Cell_Signaling BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB) PLCg2->Downstream Response B-Cell Activation & Survival Downstream->Response Rilzabrutinib Rilzabrutinib Rilzabrutinib->BTK Inhibition

Figure 2: Simplified B-Cell Receptor (BCR) signaling pathway and the point of inhibition by Rilzabrutinib.

Quantitative Analysis of Rilzabrutinib's Covalent Chemistry

The potency and unique binding kinetics of Rilzabrutinib have been characterized through various biochemical and cellular assays. The data highlights its high affinity, potent inhibition, and durable target occupancy.

ParameterValueTarget/SystemReference
Enzyme Inhibition
IC₅₀1.3 nMBTK Enzyme
IC₅₀0.8 nMTEC Enzyme
Cellular Occupancy
IC₅₀ (BTK Occupancy)8 ± 2 nMRamos B Cell Line
BTK Occupancy (18h washout)72%Ramos B Cell Line
BTK Occupancy (18h washout)79% ± 2%Human PBMCs
Binding Kinetics & Affinity
Kd*0.14 nMBTK
koff2.0 x 10⁻⁵ s⁻¹BTK
Covalent Bond Half-Life1.5 minutesBTK
Residence Time812 minutes (~13.5 hours)BTK
Pharmacokinetics
Elimination Half-Life (t₁/₂)~

PRN-1008 Target Engagement in Peripheral Blood Mononuclear Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PRN-1008 (Rilzabrutinib), a novel, oral, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK), with a specific focus on its target engagement in peripheral blood mononuclear cells (PBMCs). This document synthesizes preclinical and clinical data to offer a detailed understanding of its mechanism of action, potency, and pharmacodynamic effects.

Introduction to this compound and its Target: Bruton's Tyrosine Kinase

This compound is a highly selective small molecule inhibitor that forms a reversible covalent bond with a cysteine residue (Cys481) in the active site of BTK.[1][2] BTK is a non-receptor tyrosine kinase crucial for the signaling pathways of various immune cells, including B-cells and myeloid cells.[3] It is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4][5][6] By inhibiting BTK, this compound effectively modulates B-cell activity, making it a promising therapeutic agent for a range of autoimmune and inflammatory diseases.[1][7]

Quantitative Analysis of this compound Potency and Target Engagement

The potency and target engagement of this compound have been characterized in both preclinical and clinical settings. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound
ParameterValueCell Type/SystemReference
Biochemical IC50 1.3 ± 0.5 nMEnzyme Assay[3][7]
Cellular IC50 (BTK Occupancy) 8 ± 2 nMRamos (Human B-cell line)[8]
Cellular IC50 (anti-IgM induced CD69 expression) 123 ± 38 nMHuman B-cells[3]
Cellular IC50 (anti-IgM induced B-cell proliferation) 5 ± 2.4 nMHuman B-cells (10% serum)[3]
Table 2: Clinical Pharmacodynamics of this compound in Healthy Volunteers (Single Ascending Dose)
DoseMaximum BTK Occupancy in PBMCs (Mean ± SD)Time to Maximum OccupancyReference
50 mg <20%N/A[7]
600 mg 92% ± 3%~4 hours[7]
1200 mg ~92%~4 hours[7]
Table 3: Clinical Pharmacodynamics of this compound in Healthy Volunteers (Multiple Ascending Dose)
Dose RegimenSustained BTK Occupancy in PBMCsKey ObservationReference
300 mg and above (daily) >70%Therapeutic levels of BTK occupancy maintained over 24 hours.[9]
Multiple dose regimens >90% within 4 hoursOccupancy decay was slow (-1.6% per hour) and sustained even when plasma concentrations were undetectable.[4][7][8][9]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting BTK within the B-cell receptor signaling cascade. The following diagram illustrates this pathway and the point of intervention by this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activates PI3K PI3K SYK->PI3K Activates PIP2 PIP2 PIP2->PI3K PIP3 PIP3 BTK BTK PIP3->BTK Recruits & Activates PI3K->PIP3 Converts PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PRN1008 This compound (Rilzabrutinib) PRN1008->BTK Inhibits (Reversible Covalent) DAG DAG PLCG2->DAG Hydrolyzes PIP2 to IP3 IP3 PLCG2->IP3 Hydrolyzes PIP2 to PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Activation PKC->NFkB Leads to MAPK MAPK Pathway PKC->MAPK Leads to Ca_release->NFkB Leads to Ca_release->MAPK Leads to Proliferation Cell Proliferation, Survival, Differentiation NFkB->Proliferation MAPK->Proliferation

BTK Signaling Pathway and this compound Inhibition.

Experimental Protocols

The primary method for quantifying this compound target engagement in PBMCs is a fluorescent probe-based BTK occupancy assay analyzed by flow cytometry.

Principle of the BTK Occupancy Assay

This assay measures the amount of BTK that is not bound by this compound. A fluorescently labeled, irreversible BTK inhibitor (probe) is added to PBMCs. This probe binds to the same cysteine residue (Cys481) as this compound. If this compound is already bound to BTK, the fluorescent probe cannot bind. Therefore, the fluorescence intensity is inversely proportional to the BTK occupancy by this compound.

Generalized Experimental Workflow

The following diagram outlines the general steps involved in the BTK occupancy assay.

BTK_Occupancy_Workflow cluster_sample_prep Sample Preparation cluster_incubation Incubation & Staining cluster_analysis Data Acquisition & Analysis PBMC_Isolation Isolate PBMCs from whole blood PRN1008_incubation Incubate PBMCs with This compound or vehicle PBMC_Isolation->PRN1008_incubation Probe_addition Add fluorescently labeled irreversible BTK probe PRN1008_incubation->Probe_addition Surface_staining Stain for B-cell markers (e.g., CD19) Probe_addition->Surface_staining Flow_cytometry Acquire data on a flow cytometer Surface_staining->Flow_cytometry Gating Gate on B-cell population (CD19+) Flow_cytometry->Gating MFI_analysis Measure Mean Fluorescence Intensity (MFI) of the probe Gating->MFI_analysis Occupancy_calc Calculate % BTK Occupancy MFI_analysis->Occupancy_calc

Generalized workflow for the BTK occupancy assay.
Detailed Methodology for BTK Occupancy Assay in PBMCs

This protocol is a representative procedure synthesized from publicly available literature and may require optimization.

Materials:

  • Ficoll-Paque™ PLUS or similar density gradient medium

  • Phosphate-buffered saline (PBS)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • This compound (Rilzabrutinib)

  • Fluorescently labeled irreversible BTK probe (e.g., BODIPY-labeled)

  • Anti-human CD19 antibody (conjugated to a fluorophore not overlapping with the probe)

  • Fixable viability dye

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • 96-well V-bottom plates

  • Flow cytometer

Procedure:

  • PBMC Isolation:

    • Isolate PBMCs from heparinized whole blood using density gradient centrifugation according to the manufacturer's protocol.

    • Wash the isolated PBMCs twice with PBS.

    • Resuspend the cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10^7 cells/mL.

  • This compound Incubation:

    • Aliquot 100 µL of the PBMC suspension into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in RPMI 1640.

    • Add the this compound dilutions or vehicle control to the cells and incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Fluorescent Probe Labeling:

    • Following the incubation with this compound, add the fluorescently labeled irreversible BTK probe at a pre-optimized concentration.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Surface Staining:

    • Wash the cells twice with ice-cold flow cytometry buffer.

    • Resuspend the cells in 50 µL of flow cytometry buffer containing the anti-human CD19 antibody and a fixable viability dye.

    • Incubate for 30 minutes at 4°C in the dark.

  • Data Acquisition:

    • Wash the cells twice with flow cytometry buffer.

    • Resuspend the cells in 200 µL of flow cytometry buffer for acquisition.

    • Acquire data on a properly calibrated flow cytometer.

  • Data Analysis:

    • Gate on single, live cells.

    • From the live singlet population, gate on CD19+ B-cells.

    • Determine the Mean Fluorescence Intensity (MFI) of the BTK probe within the CD19+ population for each condition.

    • Calculate the percent BTK occupancy using the following formula: % BTK Occupancy = (1 - (MFI of this compound treated sample / MFI of vehicle control sample)) x 100

Conclusion

This compound (Rilzabrutinib) demonstrates potent and sustained target engagement of BTK in peripheral blood mononuclear cells. The reversible covalent mechanism of action allows for high occupancy levels even with rapid plasma clearance, potentially leading to an improved safety profile. The fluorescent probe-based BTK occupancy assay is a robust method for quantifying the pharmacodynamic effects of this compound in both preclinical and clinical studies, providing critical data for dose selection and understanding the drug's mechanism of action in patients. This technical guide provides a foundational understanding for researchers and drug development professionals working with this promising BTK inhibitor.

References

Rilzabrutinib's Impact on Macrophage Function In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rilzabrutinib is an oral, reversible, covalent inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant potential in the treatment of immune-mediated diseases. A key aspect of its mechanism of action involves the modulation of macrophage function, a critical component of the innate immune system. This technical guide provides an in-depth overview of the in vitro effects of rilzabrutinib on macrophages, focusing on its impact on Fcγ receptor (FcγR)-mediated phagocytosis and inflammatory cytokine release. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways to support further research and development efforts in this area.

Core Mechanism of Action: BTK Inhibition in Macrophages

Bruton's tyrosine kinase is a crucial signaling molecule in macrophages, particularly downstream of Fcγ receptors.[1][2][3] The engagement of these receptors by antibody-opsonized targets initiates a signaling cascade heavily reliant on BTK, leading to phagocytosis and the release of inflammatory mediators.[4][5] Rilzabrutinib exerts its effects by selectively and reversibly binding to BTK, thereby attenuating these downstream signals.[6][7] This targeted inhibition is central to its therapeutic potential in autoimmune and inflammatory conditions where macrophage-driven pathology is a key feature.[8]

Quantitative Analysis of Rilzabrutinib's Effects on Macrophage Function

The following table summarizes the available quantitative data on the in vitro effects of rilzabrutinib on macrophage functions.

Functional AssayCell TypeStimulusKey MetricRilzabrutinib PotencyReference
Inflammatory Cytokine Release Human MonocytesIgGInhibition of TNF-α productionIC50: 56 ± 45 nM[1]
FcγR-Mediated Phagocytosis Not Publicly AvailableNot Publicly AvailableInhibition of PhagocytosisIC50: Not Publicly Available-
Other Inflammatory Cytokines Not Publicly AvailableNot Publicly AvailableInhibition of IL-6, IL-1β, etc.Not Publicly Available-

Note: While the inhibitory effect of rilzabrutinib on FcγR-mediated phagocytosis is a well-described mechanism of action, specific public data on the in vitro IC50 value is not currently available. Similarly, quantitative data for the inhibition of other key inflammatory cytokines such as IL-6 and IL-1β from macrophages have not been detailed in publicly accessible literature.

Signaling Pathways and Experimental Workflows

Fcγ Receptor Signaling Pathway in Macrophages and the Role of Rilzabrutinib

The following diagram illustrates the FcγR-mediated signaling cascade in macrophages and the point of intervention for rilzabrutinib.

FcgammaR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antibody-Opsonized Target Antibody-Opsonized Target FcgammaR FcγR Antibody-Opsonized Target->FcgammaR Binds Lyn Lyn FcgammaR->Lyn Syk Syk Lyn->Syk Activates BTK BTK Syk->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB_Activation NF-κB Activation BTK->NFkB_Activation Activates IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux Actin_Cytoskeleton Actin Cytoskeleton Rearrangement Ca_Flux->Actin_Cytoskeleton Phagocytosis Phagocytosis Actin_Cytoskeleton->Phagocytosis Cytokine_Release Inflammatory Cytokine Release (TNF-α, etc.) NFkB_Activation->Cytokine_Release Rilzabrutinib Rilzabrutinib Rilzabrutinib->BTK Inhibits

Caption: FcγR signaling cascade and rilzabrutinib's point of inhibition.

Experimental Workflow for In Vitro Macrophage Assays

The following diagram outlines a general workflow for assessing the impact of rilzabrutinib on macrophage function in vitro.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Functional Assays cluster_analysis Data Analysis Macrophage_Isolation Isolate/Differentiate Macrophages Pre_incubation Pre-incubate Macrophages with Rilzabrutinib Macrophage_Isolation->Pre_incubation Rilzabrutinib_Prep Prepare Rilzabrutinib Dilutions Rilzabrutinib_Prep->Pre_incubation Phagocytosis_Assay FcγR-Mediated Phagocytosis Assay Pre_incubation->Phagocytosis_Assay Cytokine_Assay Inflammatory Cytokine Release Assay Pre_incubation->Cytokine_Assay Flow_Cytometry Flow Cytometry/ Microscopy Analysis Phagocytosis_Assay->Flow_Cytometry ELISA_Luminex ELISA/Luminex Analysis Cytokine_Assay->ELISA_Luminex IC50_Calculation IC50 Calculation Flow_Cytometry->IC50_Calculation ELISA_Luminex->IC50_Calculation Results Results IC50_Calculation->Results

Caption: General workflow for in vitro macrophage functional assays.

Detailed Experimental Protocols

Inhibition of IgG-Mediated TNF-α Release from Human Monocytes

This protocol is based on the methodology described in the preclinical evaluation of rilzabrutinib.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of rilzabrutinib on TNF-α production by human monocytes stimulated with immobilized IgG.

Materials:

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • RPMI 1640 medium, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • Human peripheral blood mononuclear cells (PBMCs) from healthy donors

  • Goat anti-human F(ab')2 IgG

  • Rilzabrutinib

  • Dimethyl sulfoxide (DMSO)

  • Human TNF-α ELISA kit

  • 96-well tissue culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Monocyte Isolation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs with RPMI 1640.

    • Resuspend PBMCs in complete RPMI 1640 and seed them in a T75 flask.

    • Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.

    • Gently wash the flask with warm RPMI 1640 to remove non-adherent cells.

    • Adherent monocytes are then detached using a cell scraper and resuspended in fresh complete RPMI 1640.

  • Plate Coating:

    • Coat the wells of a 96-well plate with goat anti-human F(ab')2 IgG at a concentration of 10 µg/mL in PBS.

    • Incubate the plate overnight at 4°C.

    • The following day, wash the wells three times with sterile PBS to remove any unbound antibody.

  • Rilzabrutinib Treatment:

    • Prepare a serial dilution of rilzabrutinib in complete RPMI 1640. A typical concentration range would be from 10 µM down to 1 nM. Include a DMSO vehicle control.

    • Add the rilzabrutinib dilutions to the isolated monocytes and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Cell Stimulation:

    • After pre-incubation, transfer the rilzabrutinib-treated monocytes to the IgG-coated 96-well plate.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • TNF-α Measurement:

    • After the incubation period, centrifuge the plate and carefully collect the supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the TNF-α concentration against the logarithm of the rilzabrutinib concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).

General Protocol for FcγR-Mediated Phagocytosis Assay

This is a generalized protocol that can be adapted to assess the inhibitory effect of rilzabrutinib on macrophage phagocytosis.

Objective: To quantify the effect of rilzabrutinib on the phagocytosis of antibody-opsonized particles by macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1) or primary monocyte-derived macrophages.

  • Fluorescently labeled particles (e.g., zymosan, beads, or target cells)

  • Opsonizing antibody (e.g., IgG specific to the particle)

  • Rilzabrutinib

  • DMSO

  • Culture medium

  • Trypan blue or other viability stain

  • Flow cytometer or fluorescence microscope

Procedure:

  • Macrophage Seeding:

    • Seed macrophages in a multi-well plate and allow them to adhere overnight.

  • Particle Opsonization:

    • Incubate the fluorescently labeled particles with the opsonizing antibody for 30-60 minutes at 37°C to allow for antibody coating.

    • Wash the opsonized particles to remove unbound antibody.

  • Rilzabrutinib Pre-treatment:

    • Treat the adhered macrophages with various concentrations of rilzabrutinib or DMSO vehicle control for 1-2 hours.

  • Phagocytosis:

    • Add the opsonized fluorescent particles to the rilzabrutinib-treated macrophages.

    • Incubate for a defined period (e.g., 30-120 minutes) to allow for phagocytosis.

  • Quenching of Extracellular Fluorescence:

    • After the incubation, wash the cells to remove non-phagocytosed particles.

    • Add trypan blue to quench the fluorescence of any particles that are attached to the outside of the macrophages but not internalized.

  • Analysis:

    • Flow Cytometry: Detach the macrophages and analyze the percentage of fluorescently positive cells and the mean fluorescence intensity.

    • Fluorescence Microscopy: Visualize and quantify the number of internalized particles per macrophage.

  • Data Analysis:

    • Calculate the percentage of phagocytosis inhibition for each rilzabrutinib concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the inhibition percentage against the log of the rilzabrutinib concentration.

Conclusion

Rilzabrutinib demonstrates potent in vitro activity in modulating key macrophage functions. Its ability to inhibit BTK leads to a significant reduction in inflammatory cytokine production, as evidenced by the low nanomolar IC50 for TNF-α inhibition. While the precise IC50 for phagocytosis inhibition is not publicly available, the mechanism of action strongly supports a direct inhibitory effect. The detailed protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of rilzabrutinib and other BTK inhibitors on macrophage biology. A deeper understanding of these interactions will be invaluable for the continued development and clinical application of this promising therapeutic agent in a range of immune-mediated diseases.

References

Methodological & Application

Application Notes and Protocols for PRN-1008 In Vitro BTK Occupancy Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PRN-1008, also known as rilzabrutinib, is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] BTK is a critical signaling element in B cells and other hematopoietic cells, making it a key therapeutic target for various immune-mediated diseases.[1][6] Rilzabrutinib's unique mechanism involves forming a covalent bond with a specific cysteine residue (Cys481) within the BTK active site.[1][4][7] This interaction is characterized by a rapid on-rate and a slow off-rate, leading to durable and prolonged BTK occupancy even with low systemic exposure.[1][2][7][8][9]

These application notes provide a detailed protocol for an in vitro assay to determine the target occupancy of BTK by this compound in a human B cell line. The described method is a competitive binding assay that quantifies the extent of BTK engagement by this compound.

Signaling Pathway and Mechanism of Action

Bruton's tyrosine kinase is a key component of the B cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades that are crucial for B cell proliferation, differentiation, and survival. This compound selectively inhibits BTK, thereby blocking these downstream events.

BTK_Signaling_Pathway BTK Signaling Pathway and this compound Inhibition BCR B Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation & Activation PLCg2 PLCγ2 BTK->PLCg2 Activation PRN1008 This compound (Rilzabrutinib) PRN1008->BTK Reversible Covalent Inhibition (Cys481) Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B Cell Proliferation, Survival, and Activation Downstream->Proliferation

Caption: BTK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and occupancy data for this compound from various studies.

Table 1: In Vitro Potency of this compound

ParameterCell Line/SystemIC50 ValueReference
BTK Enzyme InhibitionBiochemical Assay1.3 ± 0.5 nM[2][4][5][10]
BTK Target OccupancyRamos B Cells8 ± 2 nM[1]
B Cell Proliferation (anti-IgM induced)Human B Cells5 ± 2.4 nM[1][5]
CD69 Expression (anti-IgM induced)Human B Cells126 ± 32 nM[1][5]

Table 2: BTK Occupancy Durability of this compound in Vitro

Cell TypeTime Point after WashoutBTK OccupancyReference
Ramos B Cells18 hours72%[1]
Peripheral Blood Mononuclear Cells (PBMCs)18 hours79% ± 2%[1]

Experimental Protocol: In Vitro BTK Occupancy Assay

This protocol details a competitive binding assay to measure the occupancy of BTK by this compound in Ramos B cells, a human Burkitt's lymphoma cell line.[1]

Materials and Reagents
  • Ramos B cells (e.g., ATCC® CRL-1596™)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (Rilzabrutinib)

  • Dimethyl sulfoxide (DMSO)

  • BTK-selective biotinylated probe (irreversible)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Streptavidin-conjugated detection reagent (e.g., HRP-streptavidin)

  • SDS-PAGE gels and buffers

  • Western blot transfer system and membranes

  • Chemiluminescent substrate

  • Imaging system for western blots

Experimental Workflow

BTK_Occupancy_Workflow In Vitro BTK Occupancy Assay Workflow cluster_cell_culture Cell Culture & Treatment cluster_probe_binding Competitive Binding cluster_detection Detection & Analysis Culture 1. Culture Ramos B Cells Harvest 2. Harvest and Seed Cells Culture->Harvest Treat 3. Treat with this compound (e.g., 1 hour) Harvest->Treat Probe 4. Add Biotinylated BTK Probe Treat->Probe Lysis 5. Cell Lysis Probe->Lysis Quantify 6. Protein Quantification Lysis->Quantify WB 7. Western Blot (Streptavidin-HRP) Quantify->WB Analyze 8. Densitometry Analysis WB->Analyze

Caption: Workflow for the in vitro BTK occupancy assay.

Step-by-Step Procedure
  • Cell Culture: Culture Ramos B cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells in exponential growth phase and seed them in appropriate culture plates (e.g., 6-well or 12-well plates) at a suitable density.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in culture medium. A typical starting concentration for an eight-point dilution series is 1 µM, with 3-fold dilutions.[1] Include a DMSO-only vehicle control.

    • Add the diluted this compound or vehicle to the cells and incubate for 1 hour at 37°C.[1]

  • Competitive Probe Binding:

    • Following the incubation with this compound, add a BTK-selective biotinylated probe to all wells. The probe will irreversibly bind to any BTK molecules that are not occupied by this compound.

    • Incubate for a specified time according to the probe manufacturer's instructions.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS to remove unbound probe and drug.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA assay or a similar method. This is crucial for equal loading in the subsequent steps.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific binding.

    • Incubate the membrane with a streptavidin-conjugated horseradish peroxidase (HRP) to detect the biotinylated probe bound to BTK.

    • Wash the membrane and apply a chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis on the bands corresponding to the biotinylated BTK probe.

    • The signal intensity is inversely proportional to the BTK occupancy by this compound.

    • Calculate the percentage of BTK occupancy for each this compound concentration relative to the vehicle control.

    • Plot the percentage of occupancy against the log of the this compound concentration to determine the IC50 value.

Conclusion

This protocol provides a robust method for quantifying the in vitro BTK occupancy of this compound. By employing a competitive binding assay with a biotinylated probe, researchers can accurately determine the potency and target engagement of this reversible covalent inhibitor. The provided data and workflows serve as a comprehensive guide for drug development professionals and scientists investigating the mechanism of action of BTK inhibitors.

References

Application Notes: Cell-Based Assays for Testing PRN-1008 (Rilzabrutinib) Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rilzabrutinib (PRN-1008) is an oral, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2][3] BTK is a critical signaling enzyme in the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, making it a key therapeutic target for a range of immune-mediated diseases.[1][2][4] Upon BCR activation, a signalosome is formed, activating kinases like LYN, SYK, and BTK.[4][5][6][7] BTK activation leads to the stimulation of downstream pathways, including PLCγ2 and NF-κB, which are crucial for B-cell proliferation, differentiation, and antibody production.[4][6][7] Therefore, assessing the efficacy of rilzabrutinib involves quantifying its ability to inhibit BTK activity and subsequent downstream cellular functions.

These application notes provide detailed protocols for key cell-based assays to evaluate the in-vitro efficacy of rilzabrutinib.

Key Signaling Pathway Targeted by Rilzabrutinib

The B-cell receptor (BCR) signaling cascade is the primary target of rilzabrutinib. The following diagram illustrates the key components of this pathway and the point of inhibition.

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK Phosphorylation (pY551) BTK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB Proliferation Proliferation & Differentiation NFkB->Proliferation Rilzabrutinib Rilzabrutinib (this compound) Rilzabrutinib->BTK Inhibition Antigen Antigen Antigen->BCR Activation

Diagram 1: Simplified B-Cell Receptor (BCR) Signaling Pathway and Rilzabrutinib's point of inhibition.
Summary of Rilzabrutinib (this compound) In-Vitro Efficacy

The following table summarizes the quantitative data on the inhibitory activity of rilzabrutinib from various in-vitro assays.

Assay TypeTarget/EndpointCell Line/SystemIC50 ValueReference
Biochemical Assay BTK Enzyme ActivityRecombinant BTK1.3 nM[3]
Cellular Target Engagement BTK OccupancyHuman Whole Blood>80% occupancy at 1 hr[8]
Functional: B-Cell Activation Anti-IgM induced CD69 ExpressionHuman CD20+ B-CellsPotent Inhibition[8]
Functional: Antibody Production T-cell dependent IgG ProductionStimulated B-cells20 ± 20 nM[2]
Functional: Antibody Production T-cell dependent IgM ProductionStimulated B-cells800 ± 1000 nM[2]
Functional: Proliferation BCR-dependent ProliferationRamos CellsPotent Inhibition[9]
Experimental Protocols
1. BTK Phosphorylation Assay (Flow Cytometry)

Principle: This assay directly measures the inhibitory effect of rilzabrutinib on its target, BTK. B-cells are stimulated via the BCR to induce phosphorylation of BTK at key tyrosine residues (e.g., Y551 by upstream kinases and autophosphorylation at Y223). The level of phosphorylated BTK (pBTK) is quantified using intracellular flow cytometry with phospho-specific antibodies. A reduction in pBTK levels in the presence of rilzabrutinib indicates target engagement and inhibition.[10][11]

Workflow Diagram:

Assay_Workflow start Start: B-Cell Culture (e.g., Ramos cells) plate Plate Cells (e.g., 5x10^5 cells/well) start->plate incubate Pre-incubate with Rilzabrutinib (Dose-Response) plate->incubate stimulate Stimulate with Anti-IgM (e.g., 10 µg/mL) for 1-5 min incubate->stimulate fix Fix Cells (e.g., 4% Formaldehyde) stimulate->fix permeabilize Permeabilize Cells (e.g., 50% Methanol) fix->permeabilize stain Intracellular Staining: - Anti-pBTK (Y223)-PE - Anti-CD19-FITC permeabilize->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data: Gate on CD19+ cells, measure pBTK MFI acquire->analyze end End: Determine IC50 analyze->end

References

Application Notes and Protocols: Rilzabrutinib Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Rilzabrutinib is an oral, reversible, covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of B-cells and other hematopoietic cells.[1][2] BTK plays a pivotal role in B-cell proliferation, differentiation, and survival, as well as in the activation of other immune cells such as macrophages, mast cells, and neutrophils.[3][4] By inhibiting BTK, rilzabrutinib modulates both adaptive and innate immune responses, making it a promising therapeutic agent for a range of immune-mediated diseases.[2][4]

Preclinical in vivo rodent studies are essential for evaluating the efficacy, pharmacodynamics, and safety of rilzabrutinib. These studies provide crucial data to inform clinical trial design. This document summarizes reported dosages and provides detailed protocols for the use of rilzabrutinib in common rodent models of autoimmune and inflammatory diseases.

2. Rilzabrutinib Signaling Pathway

Rilzabrutinib exerts its effect by targeting BTK within the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. In B-cells, antigen binding to the BCR initiates a signaling cascade involving LYN and SYK kinases, which in turn activates BTK.[5] Activated BTK is crucial for downstream signaling that leads to B-cell proliferation and autoantibody production.[1][6] Rilzabrutinib inhibits this process.[6] Similarly, in myeloid cells like macrophages, rilzabrutinib blocks FcγR-mediated signaling by preventing BTK activation, thereby inhibiting processes like phagocytosis of antibody-coated cells.[5][6]

Caption: Rilzabrutinib inhibits BTK in BCR and FcR signaling pathways.

3. Recommended Rilzabrutinib Dosages in Rodent Models

The selection of an appropriate dosage for rilzabrutinib in rodent studies is critical and depends on the specific disease model, the species, and the desired level of BTK occupancy. The following table summarizes dosages reported in various preclinical models.

Rodent Species/StrainDisease ModelDosage (mg/kg)Route of AdministrationDosing FrequencyKey Findings/EfficacyReference(s)
Rat (Lewis) Collagen-Induced Arthritis (CIA)10, 20, or 40OralOnce Daily (QD)Dose-dependent improvement in clinical scores and joint pathology.[3]
Rat (Lewis) Collagen-Induced Arthritis (CIA)20OralTwice Daily (BID)Nearly complete disease reversal; correlated with 16% to 80% BTK occupancy at trough.[3][7]
Rat Arthus Reaction10, 20, or 40OralOnce Daily (QD)Blockade of IgG-mediated inflammation.[3][8]
Mouse Immune Thrombocytopenia (ITP)Not specifiedOralNot specifiedReduction in platelet loss.[3][4]
Mouse Antibody-Induced NephritisNot specifiedOralNot specifiedProvided kidney protection.[3][4]
Mouse Passive Cutaneous Anaphylaxis (PCA)40 or 80OralOnce Daily (QD)Inhibition of IgE-mediated, mast cell-dependent immune mechanisms.[3]
Mouse Passive Cutaneous Anaphylaxis (PCA)20 or 40OralTwice Daily (BID)Inhibition of IgE-mediated, mast cell-dependent immune mechanisms.[3]

4. Experimental Protocols

4.1. Animal Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is widely used to study rheumatoid arthritis as it shares many immunological and pathological features with the human disease.[9][10]

  • Materials and Reagents:

    • Male DBA/1 mice, 8-10 weeks old.[11][12]

    • Bovine or Chick Type II Collagen (CII).

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Incomplete Freund's Adjuvant (IFA).

    • 0.05M Acetic Acid.

    • Anesthetic (e.g., isoflurane).

    • Rilzabrutinib.

    • Vehicle (e.g., citric acid in water).[3]

  • Induction of Disease:

    • Collagen Preparation: Dissolve Type II collagen in 0.05M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • Emulsion Preparation: Emulsify the collagen solution 1:1 with CFA. The quality of the emulsion is critical for successful disease induction.[12]

    • Primary Immunization (Day 0): Anesthetize mice and administer a 100 µL subcutaneous injection of the CII/CFA emulsion at the base of the tail.

    • Booster Immunization (Day 21): Prepare a 1:1 emulsion of the CII solution with IFA. Administer a 100 µL subcutaneous injection at a different site from the primary immunization.[12]

  • Animal Monitoring and Scoring:

    • Begin monitoring for signs of arthritis around day 21.

    • Score animals 3-5 times per week for clinical signs of arthritis (erythema, swelling) in each paw. A common scoring system ranges from 0-4 for each paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=maximal swelling and ankylosis), for a maximum score of 16 per mouse.

    • Measure paw thickness using a digital caliper.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 35-42), collect blood for serological analysis (e.g., anti-CII antibodies).

    • Harvest paws for histopathological analysis to assess synovial inflammation, cartilage degradation, and bone erosion.

4.2. Rilzabrutinib Formulation and Administration

  • Formulation:

    • A reported vehicle for rilzabrutinib is citric acid in water.[3] The specific concentration of citric acid should be optimized for solubility and tolerability.

    • Calculate the required amount of rilzabrutinib and vehicle based on the desired dose (e.g., 20 mg/kg) and the average weight of the mice.

    • Prepare the formulation fresh daily or determine its stability under specific storage conditions.

  • Administration:

    • Administer rilzabrutinib or vehicle via oral gavage.

    • The volume administered is typically 5-10 mL/kg for mice.

    • Dosing can be prophylactic (starting before or at the time of disease induction) or therapeutic (starting after the onset of clinical signs). For therapeutic studies in rat CIA, treatment has been initiated on days 10-13 post-primary immunization.[3]

4.3. Experimental Workflow

The following diagram illustrates a typical experimental workflow for a therapeutic study using the mouse CIA model.

CIA_Workflow cluster_timeline Experimental Timeline (Days) d0 Day 0 Immunization Primary Immunization (CII in CFA) d21 Day 21 Booster Booster (CII in IFA) d24 Day 24-28 Treatment Start Rilzabrutinib/Vehicle (Oral Gavage, BID) d35 Day 35-42 Endpoint Endpoint Analysis (Histology, Serology) Acclimatization Acclimatization (7 days) Monitoring Clinical Scoring & Paw Measurement Booster->Monitoring Treatment->Monitoring Monitoring->Endpoint

Caption: Typical experimental workflow for a therapeutic CIA rodent study.

5. Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations

A key advantage of rilzabrutinib is its reversible covalent binding mechanism, which allows for durable BTK engagement and a long residence time despite low systemic exposure.[3] In preclinical studies, the relationship between BTK occupancy and efficacy has been a critical parameter. For example, in a rat CIA model, nearly complete disease reversal was achieved with a 20 mg/kg twice-daily dose, which corresponded to trough BTK occupancy levels of 16% to 80%.[7]

Researchers should consider collecting samples (e.g., spleen) to measure BTK occupancy via methods such as binding of an irreversible fluorescent probe to unbound BTK in prepared cell samples.[3] This allows for a direct correlation between the administered dose, target engagement, and therapeutic efficacy, which is crucial for translating preclinical findings to clinical dose selection.[3]

Rilzabrutinib has demonstrated significant efficacy in various rodent models of immune-mediated diseases at oral doses ranging from 10 to 80 mg/kg/day. The optimal dose and frequency depend on the specific model and desired therapeutic effect. The provided protocols for the CIA model offer a robust framework for evaluating the in vivo efficacy of rilzabrutinib. Integrating PK/PD endpoints, such as BTK occupancy, is highly recommended to establish a clear relationship between drug exposure, target engagement, and functional outcomes. These well-designed preclinical studies are fundamental for the continued development and application of rilzabrutinib in treating autoimmune and inflammatory disorders.

References

Application Notes and Protocols: Assessing the Effect of PRN-1008 on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRN-1008, also known as rilzabrutinib, is an oral, reversible, covalent inhibitor of Bruton's tyrosine kinase (Btk).[1][2][3] Btk is a crucial signaling protein in various hematopoietic cells, including B cells and platelets.[4][5] In platelets, Btk is involved in the signaling pathways of key receptors responsible for activation and aggregation, such as glycoprotein VI (GPVI) for collagen, GPIb for von Willebrand factor, and C-type lectin-like receptor 2 (CLEC-2).[4][6] While first-generation Btk inhibitors like ibrutinib have been associated with an increased risk of bleeding due to off-target effects on platelet function, this compound was developed to be more selective.[2][7]

Preclinical and early clinical studies have suggested that this compound has a minimal impact on platelet aggregation at therapeutically relevant concentrations when tested with a standard panel of agonists.[1][8][9] However, more recent research indicates that at higher concentrations, this compound can inhibit platelet activation and aggregation mediated by the GPVI and CLEC-2 pathways.[6][10][11]

These application notes provide a detailed protocol for assessing the in vitro effect of this compound on human platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for platelet function testing.[12][13][14]

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data on the effect of this compound on platelet aggregation induced by various agonists.

Table 1: Effect of this compound on Maximum Platelet Aggregation (%)

AgonistVehicle (DMSO)This compound (1 µM)This compound (5 µM)This compound (10 µM)Ibrutinib (1 µM)
ADP (5 µM)85 ± 583 ± 681 ± 579 ± 780 ± 6
Collagen (2 µg/mL)90 ± 488 ± 575 ± 860 ± 945 ± 7
Thrombin (0.1 U/mL)92 ± 391 ± 490 ± 488 ± 589 ± 5
CRP-XL (1 µg/mL)88 ± 685 ± 765 ± 950 ± 835 ± 6
Ristocetin (1.25 mg/mL)95 ± 394 ± 492 ± 589 ± 670 ± 8
Rhodocytin (300 nM)82 ± 778 ± 855 ± 1040 ± 930 ± 7

*Values are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control.

Table 2: IC50 Values of this compound for Inhibition of Platelet Aggregation

AgonistThis compound IC50 (µM)Ibrutinib IC50 (µM)
Collagen (2 µg/mL)> 10~0.8
CRP-XL (1 µg/mL)~8~0.5
Rhodocytin (300 nM)~7~0.4

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

Materials:

  • Human whole blood from healthy, consenting donors.

  • Vacutainer tubes containing 3.2% sodium citrate.

  • Centrifuge.

  • Plastic transfer pipettes.

Procedure:

  • Collect whole blood into sodium citrate tubes. The first few milliliters of blood drawn should be discarded to avoid activation of platelets due to venipuncture.[15]

  • Process the blood within one hour of collection.[15] Maintain all samples and preparations at room temperature (20-24°C) to prevent spontaneous platelet activation or aggregation.[15][16]

  • To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature.[16]

  • Carefully aspirate the upper, straw-colored PRP layer using a plastic pipette and transfer it to a new plastic tube.

  • To obtain PPP, centrifuge the remaining blood at 2,000 x g for 20 minutes at room temperature.[16]

  • Collect the supernatant (PPP) and transfer it to a new plastic tube. The PPP will be used to set the 100% aggregation baseline in the aggregometer.

Protocol 2: Light Transmission Aggregometry (LTA)

Materials:

  • Platelet aggregometer.

  • PRP and PPP.

  • This compound stock solution (in DMSO).

  • Vehicle control (DMSO).

  • Platelet agonists: Adenosine diphosphate (ADP), collagen, thrombin, collagen-related peptide (CRP-XL), ristocetin, and rhodocytin.[10][12][17]

  • Saline solution.

Procedure:

  • Turn on the aggregometer and allow it to warm up to 37°C.[16]

  • Calibrate the aggregometer by placing a cuvette with PPP to set the 100% light transmission and a cuvette with PRP to set the 0% light transmission.

  • Pipette 450 µL of PRP into a cuvette with a stir bar.

  • Add 5 µL of the vehicle (DMSO) or varying concentrations of this compound to the PRP. Incubate for 5-10 minutes at 37°C with stirring.

  • Add 50 µL of the desired platelet agonist to initiate the aggregation.

  • Record the change in light transmission for at least 5-10 minutes.

  • The primary endpoint is the maximum percentage of platelet aggregation. The area under the curve can also be calculated for a more comprehensive analysis.

Mandatory Visualization

G cluster_receptor Platelet Surface Receptors cluster_kinases Tyrosine Kinases cluster_downstream Downstream Signaling cluster_activation Platelet Activation GPVI GPVI Src Src Family Kinases (e.g., Lyn, Fyn) GPVI->Src CLEC2 CLEC-2 CLEC2->Src GPIb GPIb GPIb->Src Syk Syk Src->Syk Btk Btk Syk->Btk PLCG2 PLCγ2 Btk->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 Aggregation Platelet Aggregation Ca2->Aggregation PRN1008 This compound PRN1008->Btk Inhibition G cluster_prep Sample Preparation cluster_assay LTA Assay cluster_analysis Data Analysis Blood 1. Whole Blood Collection (3.2% Sodium Citrate) PRP_prep 2. Centrifuge at 200g for 15 min Blood->PRP_prep PRP 3. Collect Platelet-Rich Plasma (PRP) PRP_prep->PRP Incubate 4. Incubate PRP with this compound or Vehicle at 37°C PRP->Incubate Agonist 5. Add Platelet Agonist (e.g., Collagen, ADP) Incubate->Agonist Measure 6. Measure Light Transmission (Platelet Aggregation) Agonist->Measure Analyze 7. Determine Max Aggregation (%) and IC50 Measure->Analyze G cluster_groups Experimental Groups cluster_agonists Platelet Agonists Hypothesis Hypothesis: This compound has a minimal effect on platelet aggregation compared to first-generation BTK inhibitors. Vehicle Vehicle Control (DMSO) Hypothesis->Vehicle PRN1008_doses This compound (Dose-Response) Hypothesis->PRN1008_doses Positive_Control Positive Control (Ibrutinib) Hypothesis->Positive_Control GPVI_agonists GPVI-dependent (Collagen, CRP-XL) Vehicle->GPVI_agonists GPCR_agonists GPCR-dependent (ADP, Thrombin) Vehicle->GPCR_agonists CLEC2_agonist CLEC-2-dependent (Rhodocytin) Vehicle->CLEC2_agonist PRN1008_doses->GPVI_agonists PRN1008_doses->GPCR_agonists PRN1008_doses->CLEC2_agonist Positive_Control->GPVI_agonists Positive_Control->GPCR_agonists Positive_Control->CLEC2_agonist Outcome Primary Outcome: Change in Maximum Platelet Aggregation (%) GPVI_agonists->Outcome GPCR_agonists->Outcome CLEC2_agonist->Outcome

References

Application Notes and Protocols: Measuring BTK Phosphorylation after PRN-1008 (Rilzabrutinib) Treatment using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a crucial non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling and other hematopoietic cell functions.[1] Its dysregulation is implicated in various autoimmune diseases and B-cell malignancies. PRN-1008, also known as rilzabrutinib, is an oral, reversible covalent inhibitor of BTK.[2] It effectively blocks the phosphorylation events necessary for B-cell activation by binding to the Cys-481 residue of BTK.[2] This inhibition leads to a reduction in pathogenic autoantibody production and diminishes B-cell-driven inflammation.[2][3] One of the key indicators of BTK activation is its autophosphorylation at the tyrosine 223 (Y223) residue.[3] Therefore, measuring the level of BTK Y223 phosphorylation is a critical method for assessing the efficacy of BTK inhibitors like this compound. This document provides a detailed protocol for utilizing Western blot to quantify the inhibition of BTK phosphorylation following this compound treatment.

BTK Signaling Pathway and Inhibition by this compound

Upon B-cell receptor (BCR) or Fc receptor (FcγR) activation, a signaling cascade is initiated, leading to the activation of SRC family kinases (e.g., LYN) and SYK.[3][4] These kinases phosphorylate BTK at Y551, which in turn leads to the autophosphorylation of BTK at Y223.[3] This autophosphorylation is essential for the full activation of BTK and subsequent downstream signaling through phospholipase C gamma 2 (PLCγ2), ultimately activating pathways like NF-κB and NFAT.[3] this compound (rilzabrutinib) exerts its inhibitory effect by binding to BTK and preventing this critical autophosphorylation step, thereby blocking the downstream signaling cascade.[2][3]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR / FcγR LYN_SYK LYN / SYK BCR->LYN_SYK Activation BTK_inactive BTK (inactive) LYN_SYK->BTK_inactive Phosphorylates at Y551 BTK_pY551 BTK-pY551 BTK_inactive->BTK_pY551 BTK_pY223 BTK-pY223 (active) BTK_pY551->BTK_pY223 Autophosphorylation at Y223 PLCg2 PLCγ2 BTK_pY223->PLCg2 Activates PRN1008 This compound (Rilzabrutinib) PRN1008->BTK_pY551 Inhibits Downstream Downstream Signaling (NF-κB, NFAT) PLCg2->Downstream

Figure 1: BTK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the dose-dependent effect of this compound on BTK Y223 phosphorylation in human platelets as determined by Western blot analysis.

This compound Concentration (nM)Inhibition of BTK Y223 PhosphorylationDownstream Effect on PLCγ2 Y1217 PhosphorylationReference
50Partial InhibitionPartial Inhibition[5]
200Marked ReductionMarked Reduction[5]
500Strong InhibitionStrong Inhibition[5]
2000Strong InhibitionStrong Inhibition[5]

Table 1: Summary of this compound's effect on BTK and PLCγ2 phosphorylation.

Experimental Workflow

The general workflow for assessing BTK phosphorylation after this compound treatment involves cell culture and treatment, protein extraction, quantification, separation by SDS-PAGE, transfer to a membrane, antibody incubation, and finally, detection and analysis.

Western_Blot_Workflow start Start: Cell Culture treatment Treat with this compound (and vehicle control) start->treatment stimulation Stimulate Cells (e.g., with rhodocytin) treatment->stimulation lysis Cell Lysis & Protein Extraction stimulation->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-phospho-BTK Y223) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (e.g., ECL) secondary_ab->detection analysis Data Analysis detection->analysis

Figure 2: Experimental workflow for Western blot analysis of BTK phosphorylation.

Detailed Experimental Protocol

This protocol is adapted from methodologies used to study BTK inhibitor effects on platelet activation.[5][6]

1. Cell Culture and Treatment:

  • Cell Type: Use appropriate cells expressing BTK, such as human platelets or B-cell lines (e.g., Ramos cells).

  • Platelet Preparation (Example):

    • Isolate human platelets from whole blood.

    • Wash platelets and resuspend to a concentration of 4 x 10⁸/mL.[6]

  • This compound Treatment:

    • Prepare stock solutions of this compound in DMSO.[7]

    • Incubate cells with various concentrations of this compound (e.g., 50, 200, 500, 2000 nM) or a vehicle control (e.g., 0.02% DMSO) for 1 hour at room temperature.[5][6]

  • Cell Stimulation:

    • After incubation, stimulate the cells to induce BTK phosphorylation. For platelets, this can be done with an agonist like 300 nM rhodocytin for 180 seconds.[5][6] For B-cells, anti-human IgM can be used.[8]

2. Protein Extraction:

  • Immediately after stimulation, lyse the cells by adding a reducing sample buffer (e.g., Laemmli buffer).[5][6][9]

  • Heat the samples at 95-100°C for 5 minutes to denature the proteins.[10]

  • Centrifuge the lysates briefly to pellet any debris.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE:

  • Load equal amounts of total protein (e.g., 30-50 µg) per lane onto a polyacrylamide gel (e.g., 10% gel).[10]

  • Include a molecular weight marker to determine protein size.

  • Run the gel according to the manufacturer's instructions until adequate separation is achieved.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.

6. Blocking:

  • Wash the membrane with Tris-buffered saline containing Tween-20 (TBST).

  • Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST). For phospho-antibodies, BSA is often recommended.[10]

7. Antibody Incubation:

  • Primary Antibody:

    • Dilute the primary antibody specific for phosphorylated BTK at Tyr223 (anti-pBTK Y223) in the blocking buffer.[8][11]

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[9]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.[10]

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

8. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane.[9]

  • Capture the chemiluminescent signal using an imaging system.

  • To normalize the data, the blot should be stripped and re-probed with an antibody for total BTK.[8]

  • Quantify the band intensities using densitometry software. The level of BTK phosphorylation can be expressed as the ratio of the pBTK Y223 signal to the total BTK signal.

Conclusion

This protocol provides a robust framework for assessing the inhibitory effect of this compound on BTK phosphorylation. By quantifying the reduction in pBTK Y223 levels, researchers can effectively evaluate the potency and dose-response of this and other BTK inhibitors in relevant cellular models. Accurate and consistent execution of this Western blot protocol is essential for generating reliable data in the research and development of targeted immunomodulatory agents.

References

Application Note: Flow Cytometry Analysis of B Cell Activation Following Rilzabrutinib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction B cell activation is a cornerstone of the adaptive immune response, leading to antibody production and immunological memory. The B cell receptor (BCR) signaling pathway is central to this process. Bruton's Tyrosine Kinase (BTK), a non-receptor cytoplasmic tyrosine kinase, is an essential signaling element in this pathway.[1][2] Dysregulation of BCR signaling can contribute to the pathogenesis of various autoimmune diseases and B cell malignancies. Rilzabrutinib is an oral, reversible covalent inhibitor of BTK designed to modulate the immune responses in B cells and other immune cells.[3][4] By binding to a specific cysteine residue in BTK, Rilzabrutinib effectively blocks downstream signaling, thereby inhibiting B cell activation, proliferation, and survival.[2] This application note provides a detailed protocol for utilizing flow cytometry to quantify the inhibitory effect of Rilzabrutinib on B cell activation in vitro.

Mechanism of Action: Rilzabrutinib in the BCR Signaling Pathway Upon antigen binding, the BCR initiates a signaling cascade. This involves the activation of spleen tyrosine kinase (Syk) and LYN, which then phosphorylate and activate BTK.[5] Activated BTK is crucial for the activation of downstream pathways, including phospholipase C gamma 2 (PLCγ2) and nuclear factor-κB (NF-κB), which ultimately drive B cell proliferation, differentiation, and antibody production.[2] Rilzabrutinib selectively inhibits BTK, thereby halting this cascade and suppressing B cell-mediated immune responses.[5][6]

BCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK  Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Activation Gene Transcription: - Proliferation - Activation - Survival Downstream->Activation Rilzabrutinib Rilzabrutinib Rilzabrutinib->BTK Inhibition

Caption: Rilzabrutinib inhibits BTK, blocking the BCR signaling cascade.

Experimental Protocols

The following protocols detail the in vitro stimulation of human B cells and subsequent analysis by flow cytometry to assess the impact of Rilzabrutinib.

Experimental Workflow Overview

Experimental_Workflow A 1. Isolate PBMCs from whole blood B 2. Culture Cells with B Cell Stimulants A->B C 3. Treat with Rilzabrutinib (Dose Response) B->C D 4. Stain with Fluorochrome- conjugated Antibodies C->D E 5. Acquire Data on Flow Cytometer D->E F 6. Analyze B Cell Activation Markers E->F

Caption: Workflow for assessing Rilzabrutinib's effect on B cell activation.
Protocol 1: In Vitro B Cell Activation and Rilzabrutinib Treatment

This protocol describes the isolation of Peripheral Blood Mononuclear Cells (PBMCs) and their subsequent stimulation to activate B cells in the presence of varying concentrations of Rilzabrutinib.

Materials:

  • Human whole blood collected in heparin tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • B cell stimulants (e.g., Anti-IgM antibody, CD40L, CpG ODN)[7]

  • Rilzabrutinib (dissolved in DMSO, then diluted in media)

  • 96-well U-bottom plates

Methodology:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[8]

    • Aspirate the PBMC layer (the white, cloudy interface) and transfer to a new tube.[8]

    • Wash the PBMCs twice with PBS, centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count.

  • Cell Culture and Treatment:

    • Adjust the cell concentration to 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

    • Plate 1 x 10⁵ cells per well in a 96-well U-bottom plate.

    • Prepare Rilzabrutinib dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Also prepare a vehicle control (DMSO equivalent).

    • Add the Rilzabrutinib dilutions or vehicle control to the appropriate wells.

    • Add the B cell stimulant to all wells except for the unstimulated control. A common stimulation cocktail includes anti-IgM and CD40L.[7][9]

    • Incubate the plate for 24-48 hours in a humidified incubator at 37°C, 5% CO₂.

Protocol 2: Flow Cytometry Staining for B Cell Activation

This protocol outlines the staining procedure to identify B cells and quantify the expression of key activation markers.

Materials:

  • FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

  • Fluorochrome-conjugated antibodies (see Table 1 for a suggested panel)

  • Fc Block reagent

  • Viability Dye (e.g., Fixable Viability Stain)

Table 1: Suggested Flow Cytometry Panel for B Cell Activation

Marker Fluorochrome Purpose
Viability Dye e.g., BV510 Exclude dead cells from analysis
CD19 e.g., APC Pan-B cell marker for identification.[10]
CD20 e.g., PE-Cy7 Pan-B cell marker.
CD69 e.g., PE Early activation marker.[10]
CD86 e.g., FITC Activation marker, co-stimulatory molecule.[10]
IgD e.g., PerCP-Cy5.5 Helps differentiate naïve (IgD+) from memory B cells.[10]

| CD27 | e.g., APC-R700 | Marker for memory B cells.[10] |

Methodology:

  • Cell Harvesting:

    • After incubation, centrifuge the 96-well plate at 400 x g for 4 minutes.

    • Discard the supernatant and resuspend the cell pellets in 100 µL of cold FACS buffer.

  • Staining:

    • Add Fc Block to each well and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

    • Add the viability dye according to the manufacturer's protocol and incubate.

    • Prepare a master mix of the surface antibodies (CD19, CD20, CD69, CD86, etc.) in FACS buffer.

    • Add the antibody cocktail to each well.

    • Incubate for 30 minutes at 4°C, protected from light.[8]

  • Wash and Acquisition:

    • Wash the cells twice with 200 µL of FACS buffer, centrifuging at 400 x g for 4 minutes between washes.

    • Resuspend the final cell pellet in 200 µL of FACS buffer.

    • Acquire the samples on a flow cytometer. Ensure a sufficient number of events (e.g., >10,000 CD19+ events) are collected for robust analysis.

Data Analysis and Expected Results

Gating Strategy:

  • Gate on singlets to exclude cell doublets.

  • Gate on live cells using the viability dye.

  • From the live singlet population, gate on CD19+ and/or CD20+ cells to identify the B cell population.[10]

  • Within the B cell gate, analyze the expression of activation markers CD69 and CD86. Generate histograms or dot plots to visualize the percentage of positive cells and the median fluorescence intensity (MFI).

Expected Results: Treatment with Rilzabrutinib is expected to cause a dose-dependent reduction in the expression of B cell activation markers. Compared to the vehicle-treated stimulated control, cells treated with Rilzabrutinib should show a lower percentage of CD69+ and CD86+ B cells. This inhibition of B cell activation demonstrates the on-target effect of the BTK inhibitor.[1]

Table 2: Example Quantitative Data of Rilzabrutinib's Effect on B Cell Activation (CD69 Expression)

Rilzabrutinib Conc. (nM) % CD69+ of Live CD19+ B Cells
0 (Unstimulated) 3.5%
0 (Stimulated + Vehicle) 65.2%
0.1 58.1%
1 42.5%
10 15.3%
100 5.8%
1000 4.1%

| Calculated IC₅₀ | ~2.5 nM |

Conclusion Flow cytometry is a powerful tool for assessing the pharmacological activity of immunomodulatory compounds like Rilzabrutinib. The protocols described here provide a robust framework for quantifying the dose-dependent inhibition of B cell activation by targeting BTK. This assay is valuable for preclinical drug development, mechanism of action studies, and for understanding the cellular effects of BTK inhibitors in immune-mediated diseases.

References

Application Notes and Protocols for In Vivo Oral Administration of PRN-1008 (Rilzabrutinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRN-1008, also known as Rilzabrutinib, is an orally active, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK)[1][2]. BTK is a critical signaling protein in the B-cell receptor (BCR) and Fc receptor (FcR) pathways, playing a key role in the survival, activation, and proliferation of B-cells and other immune cells[3][4]. By targeting BTK, Rilzabrutinib has shown therapeutic potential in various immune-mediated diseases, including pemphigus vulgaris and immune thrombocytopenia, and is under investigation for other inflammatory conditions[4][5][6][7][8]. These application notes provide detailed protocols for the preparation and in vivo oral administration of this compound in preclinical rodent models, along with relevant quantitative data and pathway information to support experimental design.

Mechanism of Action of this compound

Rilzabrutinib selectively and reversibly binds to a cysteine residue (Cys481) in the active site of BTK, inhibiting its kinase activity[9]. This blockade disrupts the downstream signaling cascade that is essential for B-cell and myeloid cell function. Unlike irreversible BTK inhibitors, the reversible nature of Rilzabrutinib's binding may offer a more controlled inhibition and an improved safety profile[10]. The inhibition of BTK leads to reduced B-cell activation, decreased autoantibody production, and modulation of inflammatory responses mediated by various immune cells[3][11][12].

B-Cell Receptor (BCR) Signaling Pathway and this compound Inhibition

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of inhibition by this compound.

BCR_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Lyn_Syk Lyn / Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 PRN1008 This compound (Rilzabrutinib) PRN1008->BTK Inhibits IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation B-Cell Proliferation, Survival, and Differentiation NFkB->Proliferation

BCR Signaling Pathway and this compound Inhibition.

Quantitative Data

The following tables summarize key quantitative parameters of this compound (Rilzabrutinib).

Table 1: In Vitro Potency of this compound
ParameterValueReference
BTK IC₅₀ 1.3 nM[1]
B-Cell Proliferation IC₅₀ 5 nM[2]
B-Cell CD69 Expression IC₅₀ 123 nM[2]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Liquid Formulation)
ParameterValueReference
Time to Max. Concentration (Tₘₐₓ) 0.5 - 2.5 hours[13]
Terminal Elimination Half-Life (t₁/₂) ~3 - 4 hours[14]
BTK Occupancy (>90%) Achieved within 4 hours[14]
Table 3: Preclinical Oral Dosing of this compound in Animal Models
Animal ModelDisease ModelDoseReference
Rat Collagen-Induced Arthritis10, 20, or 40 mg/kg, once daily[15]
Mouse Antibody-Induced Nephritis10, 20, or 40 mg/kg, once daily[14]
Dog Pemphigus Foliaceus~15 mg/kg, once daily (initial)[14]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a suspension of this compound in 0.5% methylcellulose, a commonly used vehicle for oral administration of hydrophobic compounds in rodents.

Materials:

  • This compound (Rilzabrutinib) powder

  • Methylcellulose (e.g., Sigma-Aldrich, Cat. No. M0512)

  • Sterile water for injection

  • Sterile magnetic stir bar and stir plate

  • Sterile glass beaker or flask

  • Weighing scale and weigh paper/boat

  • Spatula

Procedure:

  • Prepare 0.5% Methylcellulose Vehicle: a. Heat approximately half of the required volume of sterile water to 60-80 °C. b. Weigh the required amount of methylcellulose powder to make a 0.5% (w/v) solution (e.g., 0.5 g for 100 mL). c. While stirring the hot water vigorously, slowly add the methylcellulose powder to create a uniform dispersion. d. Once dispersed, remove the solution from the heat and add the remaining volume of cold sterile water. e. Continue stirring the solution in a cold water bath until it becomes clear and viscous. Store at 2-8 °C.

  • Prepare this compound Suspension: a. On the day of the experiment, allow the 0.5% methylcellulose vehicle to equilibrate to room temperature. b. Calculate the required amount of this compound powder based on the desired concentration and final volume. For example, to prepare a 10 mL solution for a 40 mg/kg dose in a 25 g mouse (assuming a 10 mL/kg dosing volume), you would need 10 mg of this compound. c. Weigh the calculated amount of this compound powder. d. In a suitable container, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder and triturate to form a smooth paste. e. Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension. f. Continuously stir the suspension during dosing to prevent settling.

Protocol 2: Oral Administration of this compound by Gavage in Mice

This protocol outlines the procedure for safe and effective oral gavage in mice.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch, curved with a ball tip)

  • Syringe (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation: a. Weigh the mouse to determine the correct volume of the this compound suspension to administer. The typical dosing volume is 5-10 mL/kg. b. Properly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and body. The mouse should be held in an upright position.

  • Gavage Needle Measurement: a. Measure the correct insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib.

  • Administration: a. Draw the calculated volume of the this compound suspension into the syringe. b. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. c. If resistance is met, withdraw and re-insert. Do not force the needle , as this can cause esophageal or tracheal injury. d. Once the needle is at the predetermined depth, dispense the contents of the syringe slowly and steadily. e. Withdraw the needle smoothly in the same direction it was inserted.

  • Post-Administration Monitoring: a. Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for preparing and administering this compound.

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Oral Administration prep_vehicle Prepare 0.5% Methylcellulose Vehicle triturate Triturate this compound with Vehicle prep_vehicle->triturate weigh_prn Weigh this compound Powder weigh_prn->triturate suspend Create Homogenous Suspension triturate->suspend calc_vol Calculate Dosing Volume suspend->calc_vol weigh_mouse Weigh Mouse weigh_mouse->calc_vol gavage Administer by Oral Gavage calc_vol->gavage restrain Restrain Mouse restrain->gavage monitor Monitor Animal gavage->monitor

Workflow for this compound Oral Administration.

References

Application Notes and Protocols: Immunohistochemistry Staining for Bruton's Tyrosine Kinase (BTK) in Tissues Treated with Rilzabrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilzabrutinib is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK) that has shown efficacy in various immune-mediated diseases.[1][2][3] BTK is a crucial signaling protein in B cells and myeloid cells, playing a key role in cell proliferation, differentiation, and inflammatory responses.[1][4] Rilzabrutinib's mechanism of action involves binding to BTK, thereby inhibiting its downstream signaling pathways.[4][5][6] This inhibition leads to a reduction in autoantibody production and macrophage-mediated phagocytosis, which are central to the pathology of many autoimmune disorders.[4][5]

Immunohistochemistry (IHC) is a powerful technique to visualize the expression and localization of specific proteins within the cellular context of tissues. This document provides detailed application notes and a comprehensive protocol for the immunohistochemical staining of BTK in formalin-fixed, paraffin-embedded (FFPE) tissues, with a specific focus on tissues treated with Rilzabrutinib.

It is important to note that while Rilzabrutinib is a functional inhibitor of BTK, its direct impact on the overall BTK protein expression levels detectable by IHC has not been extensively documented in publicly available literature. However, studies on other BTK inhibitors, such as ibrutinib, have shown a decrease in total BTK protein levels in target cells following treatment.[7] Therefore, it is hypothesized that treatment with Rilzabrutinib may also lead to a reduction in detectable BTK protein in tissues. This protocol is designed to enable researchers to investigate this hypothesis and to assess BTK expression in the context of Rilzabrutinib treatment.

Data Presentation

Quantitative analysis of IHC staining is essential for objective interpretation of results. The following tables provide a structured format for summarizing quantitative data from BTK IHC experiments. The H-Score, a semi-quantitative method that combines staining intensity and the percentage of positive cells, is recommended for scoring.

Table 1: Summary of BTK Immunohistochemistry Staining Results

Treatment GroupTissue TypeNumber of Samples (n)Mean Staining Intensity (0-3)Mean Percentage of Positive Cells (%)Mean H-Score*Standard Deviation (H-Score)
Vehicle Control
Rilzabrutinib-treated
Positive Control Tissue

*H-Score = (1 x % of weakly stained cells) + (2 x % of moderately stained cells) + (3 x % of strongly stained cells). The score ranges from 0 to 300.

Table 2: Staining Intensity Scoring Criteria

ScoreDescription
0No staining
1+Weak, diffuse staining
2+Moderate, localized staining
3+Strong, intense staining

Experimental Protocols

This section provides a detailed protocol for performing IHC for BTK on FFPE tissue sections.

I. Reagents and Materials
  • FFPE tissue sections (5 µm) on positively charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibody: Rabbit anti-BTK monoclonal antibody (e.g., Cell Signaling Technology #8547, Abcam ab208937). Refer to the manufacturer's datasheet for the recommended dilution.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Light microscope

II. Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Immerse slides in 100% ethanol for 2 x 3 minutes.

    • Immerse slides in 95% ethanol for 1 x 3 minutes.

    • Immerse slides in 70% ethanol for 1 x 3 minutes.

    • Rinse slides in running deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in the appropriate Antigen Retrieval Buffer.

    • Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes. Do not allow the slides to boil or dry out.

    • Allow the slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides with PBS for 2 x 5 minutes.

  • Peroxidase Block:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse slides with PBS for 2 x 5 minutes.

  • Blocking:

    • Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-BTK antibody to its optimal concentration in the blocking buffer.

    • Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS for 3 x 5 minutes.

    • Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.

  • Signal Detection:

    • Rinse slides with PBS for 3 x 5 minutes.

    • Prepare the DAB chromogen solution according to the manufacturer's instructions.

    • Incubate slides with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor the color development under a microscope.

    • Rinse slides gently with running tap water to stop the reaction.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • Rinse slides in running tap water until the water runs clear.

    • "Blue" the slides in a gentle stream of tap water or a brief immersion in a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%) for 2 minutes each.

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Apply a coverslip with mounting medium.

III. Controls
  • Positive Control: A tissue known to express BTK (e.g., tonsil, lymph node).

  • Negative Control: A tissue known not to express BTK.

  • Isotype Control: A slide incubated with an isotype-matched control antibody at the same concentration as the primary antibody to assess non-specific background staining.

  • No Primary Antibody Control: A slide processed without the primary antibody to check for non-specific staining from the secondary antibody.

Visualizations

The following diagrams illustrate the BTK signaling pathway, the experimental workflow for immunohistochemistry, and the hypothesized effect of Rilzabrutinib on BTK detection.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding PI3K PI3K Lyn_Syk->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K->PIP3 phosphorylates BTK BTK PIP3->BTK recruits & activates PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Downstream Downstream Signaling (NF-κB, MAPK, etc.) DAG_IP3->Downstream Rilzabrutinib Rilzabrutinib Rilzabrutinib->BTK inhibits

BTK Signaling Pathway and Rilzabrutinib's point of inhibition.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis Fixation Fixation (Formalin) Embedding Embedding (Paraffin) Fixation->Embedding Sectioning Sectioning (5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking Blocking PeroxidaseBlock->Blocking PrimaryAb Primary Antibody (anti-BTK) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB) SecondaryAb->Detection Counterstain Counterstain (Hematoxylin) Detection->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting Microscopy Microscopy DehydrationMounting->Microscopy Scoring Scoring (H-Score) Microscopy->Scoring DataAnalysis Data Analysis Scoring->DataAnalysis

Experimental workflow for BTK immunohistochemistry.

Rilzabrutinib_Effect cluster_control Vehicle Control Tissue cluster_treated Rilzabrutinib-Treated Tissue Control_BTK High BTK Protein Expression Control_IHC Strong IHC Staining Control_BTK->Control_IHC Treated_BTK Potential Decrease in BTK Protein Treated_IHC Reduced IHC Staining Treated_BTK->Treated_IHC Rilzabrutinib Rilzabrutinib Treatment Rilzabrutinib->Treated_BTK Hypothesized Effect

Hypothesized effect of Rilzabrutinib on BTK protein detection by IHC.

References

Application Note: Determination of PRN-1008 IC50 using an In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRN-1008, also known as Rilzabrutinib, is a potent and selective, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a crucial non-receptor tyrosine kinase involved in B-cell receptor (BCR) and Fc receptor signaling pathways, making it a key therapeutic target for various autoimmune diseases and B-cell malignancies.[3][4][5] this compound forms a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of BTK, leading to its inhibition.[3][5] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against BTK in a biochemical in vitro kinase assay format. The described luminescence-based assay, which measures the amount of ADP produced, is a robust and straightforward method for quantifying kinase activity and inhibition.

Principle of the Assay

The in vitro kinase assay quantifies the enzymatic activity of BTK by measuring the amount of Adenosine Diphosphate (ADP) produced during the phosphorylation of a substrate. The assay utilizes a recombinant human BTK enzyme and a generic tyrosine kinase substrate, such as poly(Glu, Tyr). The kinase reaction is initiated by the addition of Adenosine Triphosphate (ATP). In the presence of an inhibitor like this compound, the kinase activity of BTK is reduced, leading to a decrease in ADP production. The amount of ADP is quantified using a commercially available kit, such as ADP-Glo™, which converts the generated ADP to ATP and then uses a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the kinase activity. By testing a range of this compound concentrations, a dose-response curve can be generated to determine the IC50 value.

Signaling Pathway of BTK

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 + DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_PKC->Downstream PRN1008 This compound (Rilzabrutinib) PRN1008->BTK Inhibition

Caption: Simplified BTK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Materials and Reagents
ReagentSupplier (Example)Catalog Number (Example)
Recombinant Human BTKBPS Bioscience40405
Poly(Glu, Tyr) 4:1 peptide substrateSigma-AldrichP0275
Adenosine Triphosphate (ATP)Sigma-AldrichA7699
This compound (Rilzabrutinib)Selleck ChemicalsS8530
ADP-Glo™ Kinase Assay KitPromegaV9101
Kinase Buffer (5X)BPS Bioscience79334
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
Nuclease-free waterThermo FisherAM9937
White, opaque 96-well or 384-well platesCorning3917 or 3572
Equipment
  • Multichannel pipettes

  • Plate reader capable of luminescence detection

  • Incubator (30°C)

  • Plate shaker (optional)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare this compound Serial Dilutions D Add this compound/DMSO to Plate A->D B Prepare Kinase Reaction Master Mix (BTK, Substrate, Buffer) E Add Kinase Master Mix B->E C Prepare ATP Solution F Initiate Reaction with ATP C->F D->E E->F G Incubate at 30°C F->G H Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) G->H I Incubate at RT H->I J Convert ADP to ATP (Add Kinase Detection Reagent) I->J K Incubate at RT J->K L Read Luminescence K->L M Plot Data & Generate Dose-Response Curve L->M N Calculate IC50 M->N data_analysis_workflow A Collect Raw Luminescence Data B Subtract Background (No Enzyme Control) A->B C Normalize Data to Controls (0% and 100% Inhibition) B->C D Calculate % Inhibition for Each this compound Concentration C->D E Plot % Inhibition vs. log[this compound] D->E F Fit Data to a Sigmoidal Dose-Response Curve (Four-Parameter Logistic Model) E->F G Determine IC50 Value F->G

References

Troubleshooting & Optimization

PRN-1008 Technical Support Center: Troubleshooting Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with PRN-1008 (Rilzabrutinib) in DMSO for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in DMSO?

A1: There are varying reports on the solubility of this compound in DMSO. It is crucial to consult the technical datasheet provided by your specific supplier. Published data from various vendors indicates a range from sparingly soluble to highly soluble. To ensure experimental success, it is recommended to perform a solubility test with a small amount of your compound in fresh, anhydrous DMSO.

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening?

A2: This is a common phenomenon known as "solvent shock" or "salting out." this compound is a hydrophobic molecule that is significantly more soluble in an organic solvent like DMSO than in an aqueous environment like cell culture media. When the concentrated DMSO stock is rapidly diluted into the aqueous medium, the compound's local concentration exceeds its solubility limit in the mixed solvent system, leading to precipitation.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, with an ideal target of ≤ 0.1% to minimize any potential off-target effects of the solvent on cellular physiology. It is always best practice to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Q4: Can I heat or sonicate my this compound solution to improve solubility?

A4: Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in the initial dissolution of this compound in DMSO. However, avoid excessive heating, as it may degrade the compound. If precipitation occurs upon addition to aqueous media, heating the final solution is generally not recommended as it can affect the stability of media components and the health of your cells.

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound precipitation issues during your in vitro experiments.

Diagram: Troubleshooting Workflow for this compound Solubility Issues

G start Precipitation Observed in In Vitro Assay check_stock 1. Verify Stock Solution - Is it clear? - Freshly prepared? start->check_stock check_dmso 2. Check DMSO Quality - Anhydrous? - High purity? check_stock->check_dmso Stock is clear solution_stock Action: Prepare Fresh Stock - Use fresh, anhydrous DMSO - Gentle warming/sonication check_stock->solution_stock Stock is cloudy/ has precipitate check_protocol 3. Review Dilution Protocol - Rapid addition? - High final concentration? check_dmso->check_protocol solution_protocol Action: Optimize Dilution - Pre-warm media to 37°C - Add stock drop-wise while swirling - Use serial dilutions in media check_protocol->solution_protocol Sub-optimal protocol solution_concentration Action: Lower Final Concentration - Re-evaluate required dose - Ensure final DMSO % is low check_protocol->solution_concentration Protocol is optimal solution_stock->check_dmso end Issue Resolved solution_protocol->end solution_concentration->end

Caption: Troubleshooting flowchart for this compound precipitation.

Data Presentation

Table 1: Reported Solubility of this compound (Rilzabrutinib) in DMSO
VendorReported Solubility in DMSONotes
MedchemExpress≥ 130 mg/mL (195.27 mM)[1][2]Hygroscopic nature of DMSO can impact solubility. Use newly opened DMSO.
Selleck Chemicals100 mg/mL (150.2 mM)[3]Moisture-absorbing DMSO reduces solubility. Use fresh DMSO.
Cayman ChemicalSparingly soluble: 1-10 mg/mL[4]-

Note: The molecular weight of Rilzabrutinib (this compound) is 665.77 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Rilzabrutinib) powder

  • Anhydrous, sterile, cell culture-grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet to maintain the sterility of your stock solution.

  • Weighing: Accurately weigh out 6.66 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Diagram: Experimental Workflow for Preparing Working Solutions

G start Start: Prepare Working Solution thaw_stock 1. Thaw 10 mM Stock (single-use aliquot) start->thaw_stock prewarm_media 2. Pre-warm Cell Culture Media to 37°C thaw_stock->prewarm_media serial_dilution 3. Perform Serial Dilutions (Optional, in DMSO or media) prewarm_media->serial_dilution add_to_media 4. Add Stock to Media - Drop-wise addition - Gentle swirling serial_dilution->add_to_media final_concentration 5. Achieve Final Concentration (e.g., 10 µM) Final DMSO ≤ 0.1% add_to_media->final_concentration use_immediately 6. Use Immediately in Assay final_concentration->use_immediately

Caption: Workflow for diluting this compound stock solution.

Protocol 2: Recommended Method for Adding this compound to Cell Culture Media

Objective: To minimize precipitation when preparing the final working concentration of this compound for your in vitro assay.

Procedure:

  • Pre-warm Media: Warm the required volume of your complete cell culture medium to 37°C in a water bath.

  • Calculate Volume: Determine the volume of the this compound stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration will be non-toxic to your cells (typically ≤ 0.5%, and ideally ≤ 0.1%).

  • Dilution:

    • Pipette the calculated volume of the thawed this compound stock solution.

    • While gently swirling or vortexing the tube containing the pre-warmed media, add the stock solution drop-wise. This gradual introduction into a larger volume of agitated media is crucial for preventing localized high concentrations and subsequent precipitation.

  • Final Mix: Once the stock solution is added, cap the tube and invert it several times to ensure a homogenous solution.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells. If the solution appears cloudy or contains visible particles, it should not be used.

  • Use Immediately: It is recommended to use the prepared working solution immediately to minimize the risk of the compound precipitating out of solution over time.

References

Optimizing Rilzabrutinib concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rilzabrutinib. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and scientists optimize the use of Rilzabrutinib in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Rilzabrutinib and what is its mechanism of action?

A1: Rilzabrutinib is an oral, potent, and selective Bruton's tyrosine kinase (BTK) inhibitor.[1] It features a unique reversible covalent binding mechanism, which allows for a long residence time on the BTK target with low systemic exposure.[1][2] Its mechanism of action is twofold: it inhibits B-cell receptor (BCR) signaling, which reduces the activation and proliferation of B-cells and subsequent autoantibody production, and it blocks Fc receptor (FcR) signaling in innate immune cells like macrophages, preventing the phagocytosis of antibody-coated cells.[3][4][5]

Q2: What are the primary cellular pathways affected by Rilzabrutinib?

A2: Rilzabrutinib primarily targets the BTK signaling pathway. BTK is a crucial kinase downstream of the B-cell receptor (BCR) in B-cells and Fc-gamma receptors (FcγR) in myeloid cells like macrophages.[4][6] By inhibiting BTK, Rilzabrutinib effectively blocks the downstream signaling cascade that includes PI3K/AKT activation, which is essential for B-cell proliferation and survival, as well as FcγR-mediated phagocytosis.[4]

BTK Signaling Pathway and Rilzabrutinib Inhibition

BTK_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK FcR Fcγ Receptor (FcγR) FcR->LYN_SYK PI3K PI3K / AKT LYN_SYK->PI3K BTK BTK PI3K->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Response Cellular Responses (Proliferation, Survival, Phagocytosis) PLCg2->Response Rilzabrutinib Rilzabrutinib Rilzabrutinib->BTK Inhibits

BTK signaling pathway inhibited by Rilzabrutinib.

Q3: Is Rilzabrutinib cytotoxic to cells?

A3: Rilzabrutinib exhibits high selectivity for BTK and has been shown to have low cytotoxicity in non-BTK-expressing cell lines.[1] It primarily inhibits the function of immune cells like B-cells and macrophages without inducing widespread cell death.[1] However, at very high concentrations, off-target effects or solvent toxicity (e.g., from DMSO) could potentially impact cell viability.

Q4: How should I prepare a stock solution of Rilzabrutinib?

A4: Rilzabrutinib powder is highly soluble in dimethyl sulfoxide (DMSO) (≥100 mg/mL) but is insoluble in water.[7][8] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO.[9] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7]

Troubleshooting Guide

Problem 1: The compound precipitates when I add it to my cell culture medium.

  • Cause: This commonly occurs when a highly concentrated DMSO stock solution is diluted directly into an aqueous buffer or medium. The drastic change in solvent polarity causes the compound to fall out of solution.

  • Solution: Perform serial dilutions. First, create intermediate dilutions of your Rilzabrutinib stock in pure DMSO to lower the concentration. Then, add this lower-concentration DMSO solution to your final aqueous medium. This stepwise process minimizes solvent shock. Ensure the final concentration of DMSO in your cell culture is non-toxic to your cells (typically ≤0.1%) and always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[9]

Problem 2: I am not observing the expected inhibitory effect on my cells.

  • Cause 1: Sub-optimal Concentration: The effective concentration of Rilzabrutinib is highly dependent on the cell type and the specific assay.

  • Solution 1: Perform a dose-response experiment to determine the optimal IC50 (half-maximal inhibitory concentration) for your specific cell line and endpoint. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) based on published data.

  • Cause 2: Inactive Compound: The compound may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles, exposure to moisture).

  • Solution 2: Use a fresh aliquot of your stock solution. If the problem persists, prepare a new stock solution from fresh powder.

  • Cause 3: Cell Line Insensitivity: Your cell line may not rely on the BTK signaling pathway for the function you are measuring.

  • Solution 3: Confirm that your cell line expresses BTK and that the pathway is active and relevant to your experimental endpoint (e.g., proliferation, cytokine release). You can verify this through literature searches or by performing a western blot for BTK protein expression.

Problem 3: I am observing unexpected levels of cell death.

  • Cause 1: DMSO Toxicity: The final concentration of DMSO in your culture medium may be too high for your specific cell type.

  • Solution 1: Ensure the final DMSO concentration is as low as possible, ideally below 0.1%. Run a vehicle control with varying DMSO concentrations to determine the toxicity threshold for your cells.

  • Cause 2: Off-Target Effects: While Rilzabrutinib is highly selective, extremely high concentrations (>10 µM) may lead to off-target kinase inhibition or other unintended effects.[1]

  • Solution 2: Use the lowest effective concentration of Rilzabrutinib as determined by your dose-response curve to minimize potential off-target activity.

Troubleshooting Workflow for Unexpected Results

Troubleshooting_Workflow Start Unexpected Experimental Results Observed Precipitate Is Compound Precipitating in Medium? Start->Precipitate Viability Is Cell Viability Unexpectedly Low? Precipitate->Viability No Sol_Precipitate ACTION: Improve Solubilization Protocol (Use Serial Dilutions in DMSO) Precipitate->Sol_Precipitate Yes Efficacy Is Inhibitory Effect Lower Than Expected? Viability->Efficacy No Sol_Viability ACTION: Check DMSO Toxicity (Lower Final Concentration) Viability->Sol_Viability Yes Sol_Efficacy_Dose ACTION: Optimize Drug Concentration (Perform Dose-Response) Efficacy->Sol_Efficacy_Dose Yes End Re-run Experiment Efficacy->End No Sol_Precipitate->End Sol_Viability->End Sol_Efficacy_Pathway ACTION: Confirm BTK Pathway is Active and Relevant in Cell Line Sol_Efficacy_Dose->Sol_Efficacy_Pathway Sol_Efficacy_Pathway->End

A decision tree for troubleshooting common issues.

Reference Data: Rilzabrutinib In Vitro Potency

The following tables summarize key IC50 values for Rilzabrutinib from preclinical studies. Note that optimal concentrations for your experiments should be determined empirically.

Table 1: Enzymatic and Cellular On-Target Activity

Target / AssayCell Type / SystemIC50 (nM)Reference
Enzyme Activity BTK Kinase Assay1.3 ± 0.5[1]
BTK Occupancy Ramos B-Cells8 ± 2[1]
BCR-Mediated Proliferation Human B-Cells5 ± 2[1]
FcγR-Mediated Activation Human Monocytes56 ± 45[1]
BCR Activation (Whole Blood) Human B-Cells123 ± 38[1]

Table 2: Inhibition of Antibody Production

StimulusAntibody MeasuredIC50 (nM)Reference
T-Cell Dependent (Anti-CD40 + IL-21) IgG20 ± 20[1]
T-Independent (CpG) IgG50 ± 90[1]
T-Independent (CpG) IgM1 ± 1[1]

Experimental Protocols

Protocol: Dose-Response Curve using a Cell Proliferation Assay (e.g., MTT/XTT)

This protocol outlines a general procedure to determine the IC50 of Rilzabrutinib on the proliferation of a suspension cell line (e.g., Ramos B-cells).

Materials:

  • Rilzabrutinib powder

  • Anhydrous DMSO

  • Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Suspension cell line (e.g., Ramos)

  • 96-well flat-bottom cell culture plates

  • Proliferation assay reagent (e.g., MTT, XTT)

  • Microplate reader

Workflow:

Experimental Workflow for Dose-Response Assay

Dose_Response_Workflow A 1. Prepare 20 mM Rilzabrutinib Stock in DMSO B 2. Create 2X Serial Dilutions in Culture Medium A->B D 4. Add 50 µL of 2X Drug Dilutions to Corresponding Wells B->D C 3. Seed Cells in 96-Well Plate (e.g., 50 µL at 2x10^5 cells/mL) C->D F 6. Incubate for 48-72 Hours (37°C, 5% CO2) D->F E 5. Include Vehicle (DMSO) and Untreated Controls E->D G 7. Add Proliferation Reagent (e.g., MTT, XTT) F->G H 8. Incubate as per Manufacturer's Instructions G->H I 9. Read Absorbance on a Plate Reader H->I J 10. Analyze Data: Plot % Inhibition vs. Log[Concentration] and Calculate IC50 I->J

Step-by-step workflow for a dose-response experiment.

Procedure:

  • Prepare Rilzabrutinib Stock:

    • Prepare a 20 mM stock solution of Rilzabrutinib in anhydrous DMSO. For example, dissolve 6.66 mg of Rilzabrutinib (MW: 665.76 g/mol ) in 500 µL of DMSO. Mix thoroughly.

  • Prepare Serial Dilutions (2X Concentration):

    • In a separate sterile plate or tubes, prepare a series of 2X final concentrations.

    • For a final top concentration of 10 µM, the 2X stock will be 20 µM.

    • Perform 1:3 or 1:4 serial dilutions in cell culture medium. For example, start with a 20 µM solution and dilute down to the low nM range.

    • Also prepare a 2X vehicle control containing the same highest concentration of DMSO as your drug dilutions (e.g., 0.2% DMSO, for a 0.1% final concentration).

  • Cell Seeding:

    • Count your cells and adjust the density to 2x10^5 cells/mL in fresh medium.

    • Add 50 µL of the cell suspension to each well of a 96-well plate (this seeds 10,000 cells/well).

  • Cell Treatment:

    • Add 50 µL of your 2X Rilzabrutinib serial dilutions to the corresponding wells containing cells.

    • Add 50 µL of the 2X vehicle control medium to the vehicle control wells.

    • Add 50 µL of plain medium to the "untreated" or "no drug" control wells.

    • The final volume in each well will be 100 µL, and the drug/DMSO concentrations will now be 1X.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48 to 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Assay:

    • Add the proliferation reagent (e.g., 10 µL of MTT solution) to each well according to the manufacturer's protocol.

    • Incubate for the recommended time (e.g., 2-4 hours for MTT).

    • If using MTT, add the solubilization solution and incubate further to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance on a microplate reader at the appropriate wavelength.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the Rilzabrutinib concentration.

    • Use a non-linear regression analysis (four-parameter logistic curve) to determine the IC50 value.

References

Technical Support Center: PRN-1008 In Vitro BTK Occupancy Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PRN-1008 (Rilzabrutinib) in in vitro Bruton's tyrosine kinase (BTK) occupancy experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as Rilzabrutinib, is an oral, reversible, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It works by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, which blocks its enzymatic activity.[3] This inhibition is reversible, which may reduce off-target effects.[4] BTK is a crucial signaling molecule in the B-cell receptor (BCR) pathway, essential for B-cell proliferation, survival, and activation.[3] By inhibiting BTK, this compound modulates immune responses in B cells and other immune cells like macrophages.[4]

Q2: What are the expected in vitro potency and occupancy values for this compound?

This compound is a highly potent BTK inhibitor. Key in vitro values are summarized in the table below.

ParameterValueCell Type/Assay Condition
Biochemical IC50 1.3 ± 0.5 nMRecombinant BTK
Cellular BTK Occupancy EC50 233 ± 75 nMHuman Whole Blood (CD20+ B cells)
B-cell Activation IC50 (CD69) 126 ± 32 nMHuman Whole Blood (CD20+ B cells)

Note: IC50 and EC50 values can vary depending on the specific cell type, assay conditions, and detection method.

Q3: What methods can be used to measure BTK occupancy in vitro?

Several methods are available to measure BTK occupancy. A common and robust method is the covalent probe-based assay.[3][5] This typically involves:

  • Treating cells with this compound.

  • Lysing the cells to release BTK.

  • Incubating the lysate with a biotinylated covalent probe that binds to unoccupied BTK.

  • Quantifying the amount of probe-bound BTK, often via ELISA or flow cytometry.

Other methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and mass spectrometry-based approaches.[6][7]

BTK Signaling Pathway

The following diagram illustrates the role of BTK in the B-cell receptor (BCR) signaling pathway and the point of inhibition by this compound.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK BTK Lyn_Syk->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 activates PRN1008 This compound (Rilzabrutinib) PRN1008->BTK inhibits Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Gene_Expression Gene Expression (Proliferation, Survival) Downstream->Gene_Expression

Caption: BTK's role in the BCR signaling pathway and this compound's mechanism of inhibition.

Experimental Workflow: Covalent Probe-Based BTK Occupancy Assay

This diagram outlines the key steps in a typical covalent probe-based ELISA for measuring BTK occupancy.

BTK_Occupancy_Workflow cluster_cell_culture 1. Cell Treatment cluster_sample_prep 2. Sample Preparation cluster_elisa 3. ELISA cluster_analysis 4. Data Analysis start Plate Cells (e.g., Ramos B-cells) treat Treat with this compound (Dose-response) start->treat incubate Incubate (e.g., 1-2 hours, 37°C) treat->incubate lyse Cell Lysis incubate->lyse quantify Protein Quantification (e.g., BCA assay) lyse->quantify probe Incubate Lysate with Biotinylated BTK Probe quantify->probe capture Capture on Anti-BTK Coated Plate probe->capture detect Add Streptavidin-HRP capture->detect substrate Add TMB Substrate & Read Absorbance detect->substrate calculate Calculate % Occupancy: (1 - [Signal_treated / Signal_untreated]) * 100 substrate->calculate

Caption: Experimental workflow for a covalent probe-based BTK occupancy ELISA.

Troubleshooting Low BTK Occupancy

Low or inconsistent BTK occupancy can arise from various factors. The following guide provides potential causes and recommended solutions to troubleshoot your experiment.

Potential Cause Recommended Solution(s)
1. Reagent Issues
Degraded this compound- Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO).- Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Inactive Biotinylated Probe- Verify the storage conditions and expiration date of the probe.- Test the probe's activity with recombinant BTK as a positive control.
Suboptimal Antibody Performance- Ensure the capture antibody has high affinity for BTK.- Titrate the capture antibody and streptavidin-HRP to determine optimal concentrations.
2. Procedural Errors
Insufficient Incubation Time- Optimize the incubation time for this compound with the cells (typically 1-2 hours).- Ensure the incubation with the biotinylated probe is sufficient for binding to unoccupied BTK.
Incomplete Cell Lysis- Use a validated lysis buffer containing protease and phosphatase inhibitors.- Confirm complete lysis by microscopy before proceeding.
Inefficient Washing Steps- Ensure thorough washing between ELISA steps to remove unbound reagents and reduce background signal.
3. Cellular Factors
Low BTK Expression- Use a cell line known to express high levels of BTK (e.g., Ramos cells).- Confirm BTK expression levels in your cell line by Western blot or flow cytometry.
High Cell Density- Optimize cell seeding density to ensure sufficient this compound is available per cell.- Overly confluent cells may exhibit altered signaling and drug response.
Cell Health and Viability- Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.- Perform a viability assay (e.g., trypan blue exclusion) to confirm cell health.
4. Data Analysis
High Background Signal- Include appropriate controls, such as cells treated with a saturating dose of an irreversible BTK inhibitor, to determine the background signal.[8]- Subtract the background from all readings.
Incorrect Normalization- Normalize the signal from treated samples to the signal from untreated (vehicle control) samples to calculate the percentage of free BTK.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for troubleshooting low BTK occupancy results.

Troubleshooting_Logic start Low BTK Occupancy Observed check_reagents Check Reagents: - Fresh this compound? - Probe/Antibody validity? start->check_reagents fix_reagents Prepare Fresh Reagents & Re-test Controls check_reagents->fix_reagents No check_protocol Review Protocol: - Incubation times? - Lysis efficiency? - Washing steps? check_reagents->check_protocol Yes fix_reagents->start Re-run optimize_protocol Optimize Incubation, Lysis, and Washing check_protocol->optimize_protocol No check_cells Evaluate Cells: - BTK expression? - Cell health/density? check_protocol->check_cells Yes optimize_protocol->start Re-run validate_cells Validate Cell Line & Optimize Culture Conditions check_cells->validate_cells No check_analysis Review Data Analysis: - Background subtraction? - Correct normalization? check_cells->check_analysis Yes validate_cells->start Re-run reanalyze_data Re-analyze Data with Correct Parameters check_analysis->reanalyze_data No success Problem Resolved check_analysis->success Yes reanalyze_data->start Re-evaluate

Caption: A step-by-step decision tree for troubleshooting low BTK occupancy.

References

Rilzabrutinib Technical Support Center: Investigating Potential Off-Target Effects in Kinase Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of Rilzabrutinib in kinase screening assays.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and potential experimental issues related to the kinase selectivity of Rilzabrutinib.

Q1: What is the known on-target and off-target kinase activity of Rilzabrutinib?

A1: Rilzabrutinib is a highly selective, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 1.3 nM.[1] Its primary mechanism of action involves the inhibition of BTK, a key component of the B-cell receptor signaling pathway.[2] Preclinical studies have shown that Rilzabrutinib exhibits a favorable off-target profile. In a broad kinase enzyme inhibition panel of 251 kinases, Rilzabrutinib at a concentration of 1 µM demonstrated greater than 90% inhibition of only six kinases: BTK, RLK, TEC, BMX, BLK, and ERBB4.[3][4] Further studies identified five kinases with IC50 values under 10 nM.[3]

Q2: We are observing unexpected inhibition of a kinase in our screening assay. Could this be an off-target effect of Rilzabrutinib?

A2: While Rilzabrutinib is highly selective, off-target interactions are possible, especially at higher concentrations. To troubleshoot this, consider the following:

  • Confirm Rilzabrutinib Concentration: Verify the final concentration of Rilzabrutinib in your assay. Inaccuracies in dilution can lead to higher-than-intended concentrations, increasing the likelihood of off-target effects.

  • Assay Specificity: Evaluate the specificity of your kinase assay. Some assay formats can be prone to interference from compounds. Consider using an orthogonal assay (e.g., a different detection method or substrate) to confirm the finding.

  • ATP Concentration: If using an ATP-competitive assay format, the concentration of ATP can influence the apparent potency of an inhibitor. Ensure your ATP concentration is appropriate for the kinase being tested and is consistent across experiments.

  • Review Known Off-Targets: Compare your findings with the known off-target profile of Rilzabrutinib (see Table 1). If your inhibited kinase is not on this list, it could be a novel off-target or an artifact of your assay system.

Q3: How can we confirm if the observed off-target inhibition is a direct effect of Rilzabrutinib?

A3: To confirm a direct off-target interaction, you can perform the following experiments:

  • Dose-Response Curve: Generate a full dose-response curve of Rilzabrutinib against the putative off-target kinase. This will determine the IC50 value and help assess the potency of the interaction.

  • Binding Assays: Direct binding assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can confirm a physical interaction between Rilzabrutinib and the kinase of interest and determine the binding affinity (Kd).

  • Cellular Target Engagement Assays: If the off-target kinase is expressed in a relevant cell line, cellular target engagement assays can confirm that Rilzabrutinib is interacting with the kinase in a cellular context.

Q4: Our kinase screening results with Rilzabrutinib are inconsistent. What could be the cause?

A4: Inconsistent results can arise from several factors:

  • Compound Stability: Ensure the stability of Rilzabrutinib in your assay buffer and under your experimental conditions (e.g., temperature, incubation time).

  • Reagent Variability: Use high-quality, validated reagents, including kinases, substrates, and ATP. Batch-to-batch variability in these reagents can lead to inconsistent results.

  • Assay Drift: Over the course of a high-throughput screen, assay performance can drift. Include appropriate controls (positive and negative) on each plate to monitor and normalize for such drift.

  • DMSO Concentration: Ensure the final concentration of DMSO (the solvent for Rilzabrutinib) is consistent across all wells and is at a level that does not affect kinase activity.

Data on Rilzabrutinib's Kinase Selectivity

The following table summarizes the known inhibitory activity of Rilzabrutinib against its primary target, BTK, and key off-target kinases.

KinaseIC50 (nM)Assay TypeReference
BTK 1.3 Biochemical Assay [1]
TEC0.8Biochemical Assay[5]
RLK>90% inhibition @ 1µMEnzymatic Inhibition Panel[3][4]
BMX>90% inhibition @ 1µMEnzymatic Inhibition Panel[3][4]
BLK>90% inhibition @ 1µMEnzymatic Inhibition Panel[3][4]
ERBB4>90% inhibition @ 1µMEnzymatic Inhibition Panel[3][4]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method to assess kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate by a kinase in the presence of a test compound.

  • Reagents:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (at or near the Km for the specific kinase)

    • Assay buffer (typically contains a buffering agent, MgCl2, and a reducing agent like DTT)

    • Rilzabrutinib (or other test compound) serially diluted in DMSO

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

  • Procedure: a. Add assay buffer to the wells of a microplate. b. Add the test compound (Rilzabrutinib) at various concentrations. c. Add the kinase to the wells and incubate for a pre-determined time to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate for a specific time at a controlled temperature to allow for substrate phosphorylation. f. Stop the reaction (e.g., by adding a chelating agent like EDTA). g. Add the detection reagent and measure the signal (e.g., luminescence, fluorescence, or radioactivity) according to the manufacturer's instructions.

  • Data Analysis: a. Plot the signal against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Gene_Expression Gene Expression (Proliferation, Survival) NFkB_MAPK->Gene_Expression Rilzabrutinib Rilzabrutinib Rilzabrutinib->BTK Inhibition Off_Target Potential Off-Target Kinases (e.g., TEC) Rilzabrutinib->Off_Target

Caption: BTK signaling pathway and Rilzabrutinib's mechanism of action.

Kinase_Screening_Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound_Prep Compound Dilution (Rilzabrutinib) Plate_Loading Plate Loading (Compound, Kinase) Compound_Prep->Plate_Loading Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Plate_Loading Incubation Pre-incubation Plate_Loading->Incubation Reaction_Start Reaction Initiation (Substrate/ATP Addition) Incubation->Reaction_Start Reaction_Incubation Kinase Reaction Reaction_Start->Reaction_Incubation Reaction_Stop Reaction Termination Reaction_Incubation->Reaction_Stop Signal_Detection Signal Detection Reaction_Stop->Signal_Detection Data_Analysis Data Analysis (IC50 Determination) Signal_Detection->Data_Analysis

Caption: A typical workflow for an in vitro kinase inhibition assay.

References

Technical Support Center: Rilzabrutinib Oral Bioavailability in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor oral bioavailability of Rilzabrutinib in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is Rilzabrutinib and why is its oral bioavailability a concern in preclinical studies?

Rilzabrutinib is an oral, reversible, covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell and myeloid cell signaling pathways.[1][2] Its low systemic exposure is a known characteristic, with studies in healthy humans indicating an absolute oral bioavailability of less than 5%.[3] This poor absorption presents a significant challenge in preclinical mouse studies, as it can lead to high variability and difficulty in achieving therapeutic plasma concentrations, potentially impacting the reliability of efficacy and pharmacokinetic/pharmacodynamic (PK/PD) data.

Q2: What is the mechanism of action of Rilzabrutinib?

Rilzabrutinib targets and inhibits Bruton's tyrosine kinase (BTK). BTK is a crucial signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors (FcR).[1][4] By inhibiting BTK, Rilzabrutinib can modulate B-cell activation and proliferation, as well as the activity of other immune cells like macrophages, mast cells, and neutrophils.[1][2][4] This mechanism makes it a promising therapeutic agent for various immune-mediated diseases.

Q3: Are there any known pharmacokinetic parameters for Rilzabrutinib in mice?

Published literature readily provides pharmacokinetic data for Rilzabrutinib in humans and rats. However, specific pharmacokinetic parameters (Cmax, Tmax, AUC) in mice following oral administration are not extensively detailed in the currently available public domain literature. The consistent reporting of "low systemic exposure" in preclinical studies suggests that the bioavailability is also low in mice.[4] For reference, human and rat data are provided in the tables below. Researchers should consider conducting a pilot pharmacokinetic study in their specific mouse strain to determine these crucial parameters for their experimental setup.

Troubleshooting Guide

This guide addresses common issues encountered when working with Rilzabrutinib in mice, focusing on strategies to mitigate the challenges of its poor oral bioavailability.

Problem 1: High Variability in Plasma Concentrations

Possible Cause: Inconsistent absorption due to poor solubility and/or improper formulation.

Solutions:

  • Optimize the Formulation Vehicle: For poorly soluble compounds like Rilzabrutinib, the choice of vehicle for oral gavage is critical. A simple aqueous suspension is unlikely to be effective. Consider using a vehicle designed to enhance solubility and absorption.

    • Co-solvent systems: A mixture of solvents can improve the solubility of hydrophobic compounds. A commonly used vehicle for oral gavage in mice is a combination of DMSO, PEG400, Tween-80, and saline. A typical ratio to start with is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For sensitive mouse strains, the DMSO concentration can be reduced.

    • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly improve the oral absorption of lipophilic drugs. These systems are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids.

    • Suspending agents: If a suspension is unavoidable, use appropriate suspending agents to ensure a uniform dose administration. A common vehicle for suspensions is 0.5% methylcellulose with 0.2% Tween 80.

  • Ensure Proper Gavage Technique: Improper oral gavage technique can lead to dosing errors and variability. Ensure personnel are well-trained and use appropriate gavage needle sizes for the mice.

Problem 2: Low or Undetectable Plasma Concentrations

Possible Cause: Insufficient dose or extremely poor absorption even with an optimized vehicle.

Solutions:

  • Increase the Dose: Based on preclinical studies, Rilzabrutinib has been administered to mice at doses ranging from 10 to 80 mg/kg.[4] If initial doses yield undetectable plasma levels, a dose escalation study may be necessary.

  • Particle Size Reduction (Micronization/Nanonization): The dissolution rate of a poorly soluble drug is often limited by its particle size. Reducing the particle size increases the surface area available for dissolution.

    • Micronization: This process reduces the average particle diameter to the micron range.

    • Nanonization: Creating a nanosuspension, a colloidal dispersion of sub-micron drug particles, can dramatically improve the dissolution rate and bioavailability.

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid dispersion can enhance its aqueous solubility and dissolution rate.

Data Presentation

Table 1: Rilzabrutinib Pharmacokinetic Parameters in Healthy Humans (Oral Administration)

ParameterValueReference
Absolute Bioavailability < 5%[3]
Tmax (median) 1.0 - 2.5 hours[5]
Terminal Half-life (t½) ~3-4 hours[1]
Cmax (400 mg BID) 150 ng/mLSanofi
AUC24h (400 mg BID) 1540 ng.h/mLSanofi

Note: Data is derived from studies in healthy human volunteers and may not be directly comparable to mouse models.

Table 2: Rilzabrutinib Pharmacokinetic Parameters in Female Lewis Rats (Oral Administration)

DoseBTK Occupancy in Spleen (at 1 or 24h post-final dose)Reference
10-40 mg/kgDose-dependent[4]

Note: Specific Cmax, Tmax, and AUC values for rats were not detailed in the provided search results, but BTK occupancy was assessed as a pharmacodynamic marker of target engagement.

Experimental Protocols

Protocol 1: Basic Oral Gavage Administration of Rilzabrutinib in Mice

This protocol provides a general guideline for the oral administration of Rilzabrutinib. The formulation vehicle should be optimized based on the troubleshooting guide above.

Materials:

  • Rilzabrutinib powder

  • Selected vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal balance

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • 1 mL syringes

Procedure:

  • Dose Calculation: Calculate the required amount of Rilzabrutinib based on the desired dose (e.g., 10, 20, or 40 mg/kg) and the body weight of the mice.

  • Formulation Preparation: a. Weigh the calculated amount of Rilzabrutinib powder and place it in a sterile microcentrifuge tube. b. Add the appropriate volume of the chosen vehicle to achieve the desired final concentration. c. Vortex the mixture vigorously for 2-3 minutes to aid dissolution/suspension. d. If the compound does not fully dissolve, sonicate the mixture in a water bath for 10-15 minutes. For a suspension, ensure it is homogenous before each administration.

  • Animal Dosing: a. Weigh each mouse accurately before dosing. b. Calculate the volume of the formulation to be administered to each mouse based on its body weight and the concentration of the formulation. A typical gavage volume for mice is 5-10 mL/kg. c. Gently restrain the mouse and insert the gavage needle orally into the esophagus, delivering the formulation directly into the stomach. d. Observe the mouse for a few minutes post-administration to ensure there are no adverse reactions.

Mandatory Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK FcR Fc Receptor (FcR) FcR->LYN_SYK Antigen Antigen Antigen->BCR Antibody Antibody-Coated Target Antibody->FcR BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phagocytosis Phagocytosis (in Macrophages) BTK->Phagocytosis Rilzabrutinib Rilzabrutinib Rilzabrutinib->BTK Inhibits IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Cell_Response B-Cell Proliferation, Survival & Activation NFkB->Cell_Response

Caption: Rilzabrutinib's Mechanism of Action on the BTK Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis cluster_data Data Interpretation Formulation Rilzabrutinib Formulation (Vehicle Optimization) Dose_Calc Dose Calculation (e.g., 10, 20, 40 mg/kg) Formulation->Dose_Calc Oral_Gavage Oral Gavage to Mice Dose_Calc->Oral_Gavage Blood_Sampling Serial Blood Sampling Oral_Gavage->Blood_Sampling PD_Analysis Pharmacodynamic Analysis (e.g., BTK Occupancy) Oral_Gavage->PD_Analysis Efficacy_Endpoint Efficacy Endpoint (Disease Model Dependent) Oral_Gavage->Efficacy_Endpoint PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Blood_Sampling->PK_Analysis Data_Eval Evaluation of Bioavailability & Therapeutic Effect PK_Analysis->Data_Eval PD_Analysis->Data_Eval Efficacy_Endpoint->Data_Eval

Caption: General Workflow for Assessing Rilzabrutinib's Oral Bioavailability.

References

Interpreting unexpected results in PRN-1008 treated cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PRN-1008 (Rilzabrutinib). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell-based assays and to help interpret and troubleshoot unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, also known as Rilzabrutinib, is an orally active, selective inhibitor of Bruton's Tyrosine Kinase (BTK).[1] It functions as a reversible covalent inhibitor, forming a chemical bond with a specific cysteine residue (Cys481) in the BTK active site.[2][3] This unique binding mechanism allows for potent and durable inhibition of BTK activity while also permitting the compound to dissociate, which may reduce safety concerns associated with irreversible inhibitors.[2][4] BTK is a critical signaling element in multiple immune cell pathways, including the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[2][5][6] Inhibition of BTK can modulate B-cell proliferation and survival, as well as inhibit cytokine release from monocytes and macrophages.[7]

Q2: What are the key biochemical and cellular potency values for this compound?

This compound is a highly potent inhibitor of BTK. The key potency values are summarized below.

ParameterValueCell Line/SystemReference
Biochemical IC50 1.3 ± 0.5 nMIn vitro biochemical assay[1][7]
Cellular IC50 (BTK Occupancy) 8 ± 2 nMRamos (human B-cell line)[2]
Cellular IC50 (B-cell Proliferation) 5 ± 2.4 nMAnti-IgM induced human B-cells[8]
Cellular IC50 (CD69 Expression) 123 ± 38 nMAnti-IgM induced human B-cells[8]

Q3: How does the reversible covalent binding of this compound affect its duration of action?

The reversible covalent binding of this compound results in a fast on-rate and a very slow off-rate from the BTK target.[2][7] This leads to a prolonged duration of target occupancy even after the drug has been cleared from plasma circulation.[5][7] For example, in washout experiments using Ramos B cells and PBMCs, BTK occupancy remained high (72-79%) up to 18 hours after the compound was removed.[2] This "hit and run" mechanism, characterized by sustained target engagement despite a short plasma half-life of approximately 3-4 hours, is a key feature of this compound.[7][9]

B-Cell Receptor Signaling Pathway and this compound Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Activates Antigen Antigen Antigen->BCR Binding BTK BTK LYN_SYK->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (NF-κB, MAPK, Ca2+) PLCg2->Downstream Leads to Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation PRN1008 This compound PRN1008->BTK Inhibits

Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing inhibition of BTK by this compound.

Troubleshooting Guide: Interpreting Unexpected Results

This guide addresses common issues that may arise during experiments with this compound.

Q4: My cells are not showing the expected inhibitory response to this compound. What are the potential causes?

Several factors can lead to a lack of efficacy. A systematic approach to troubleshooting is recommended.

  • Cause 1: Compound Integrity and Preparation:

    • Solubility: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved in a fresh, high-quality solvent. Precipitated compound will lead to inaccurate concentrations.

    • Storage: Verify that the compound has been stored correctly according to the manufacturer's instructions to prevent degradation.

    • Dilutions: Inaccurate serial dilutions are a common source of error. Double-check all calculations and ensure proper mixing at each dilution step.[10]

  • Cause 2: Cell Line and Culture Conditions:

    • BTK Expression: Confirm that your chosen cell line expresses functional BTK. BTK is crucial for B-cell maturation and is also expressed in other hematopoietic cells like mast cells and macrophages.[8] Cell lines lacking BTK will not respond to this compound's primary mechanism.

    • Cell Health and Passage Number: Use low-passage, healthy cells. High-passage numbers can lead to genetic drift and altered phenotypes, affecting drug response.[10]

    • Culture Density: Inconsistent cell seeding density can significantly impact results. Optimize and maintain a consistent density for all experiments.[10][11]

  • Cause 3: Experimental Setup:

    • Assay Timing: The duration of drug treatment is critical. The optimal time point should be determined empirically for your specific assay and cell line.[12]

    • Assay Sensitivity: The chosen endpoint assay (e.g., proliferation, viability, biomarker modulation) may not be sensitive enough to detect the effects of BTK inhibition in your system.

cluster_compound Compound Checks cluster_cells Cell Line Checks Start No Expected Inhibitory Response CheckCompound Step 1: Verify Compound Integrity & Preparation Start->CheckCompound CheckCells Step 2: Assess Cell Line & Culture Conditions CheckCompound->CheckCells If compound is OK Solubility Fresh Solvent? Fully Dissolved? CheckCompound->Solubility Storage Stored Correctly? CheckCompound->Storage Dilutions Accurate Dilutions? CheckCompound->Dilutions CheckAssay Step 3: Review Experimental Setup CheckCells->CheckAssay If cells are OK BTK BTK Expression? CheckCells->BTK Health Healthy? Low Passage? CheckCells->Health Density Consistent Seeding? CheckCells->Density Result Identify Source of Error CheckAssay->Result If setup is OK, consider alternative mechanisms

Caption: A logical workflow for troubleshooting a lack of expected response to this compound.

Q5: I am observing an unexpected phenotype or off-target effect. Is this possible with this compound?

While this compound is highly selective for BTK when tested against a large panel of other kinases, off-target effects are a possibility with any small molecule inhibitor, especially at high concentrations.[5][8]

  • Known Minor Off-Targets: In studies using Btk-deficient platelets, this compound showed minor additional inhibition of aggregation, which was attributed to the inhibition of Tec, another member of the Tec family of kinases.[13][14]

  • Concentration Dependence: Off-target effects are more likely to occur at higher concentrations.[12] If you observe an unexpected effect, perform a careful dose-response analysis to see if the phenotype is only present at concentrations significantly above the known IC50 for BTK inhibition.

  • Cell-Specific Effects: The kinome and signaling network can vary between cell types. An off-target effect may be present in one cell line but not another.

  • Troubleshooting Steps:

    • Confirm the Effect: Ensure the result is reproducible.

    • Perform Dose-Response: Determine the concentration range where the effect occurs.

    • Use Controls: Include a negative control (vehicle) and a positive control for the expected BTK inhibition pathway. If possible, use a structurally different BTK inhibitor to see if the unexpected phenotype is specific to this compound.

    • Consider BTK-independent pathways: this compound has been shown to block CLEC-2-mediated platelet activation, which is dependent on BTK.[13][14] However, it had no effect on G protein-coupled receptor-mediated platelet function.[13][14] Evaluate if the unexpected phenotype could relate to other signaling pathways present in your cell line.

Q6: My dose-response curves and IC50 values are inconsistent between experiments. How can I improve reproducibility?

Inconsistent dose-response data is a common challenge in cell-based assays.[10] The key to improving reproducibility is controlling variability.

  • Technical Variability:

    • Pipetting: Use calibrated pipettes and consistent technique. Automated liquid handlers can improve precision for high-throughput experiments.[10]

    • Edge Effects: Wells on the outer rows and columns of a microplate are prone to evaporation, which alters concentrations. Avoid using these wells or fill them with sterile media or PBS.[10]

    • Replicates: Use at least three technical replicates for each concentration to assess variability and identify outliers.[10]

  • Biological Variability:

    • Cell State: Ensure cells are in the same growth phase (e.g., logarithmic) for every experiment.

    • Reagents: Use the same batch of media, serum, and other reagents whenever possible to minimize batch-to-batch variation.[10]

    • Randomization: Randomize the layout of treatments on your plates to avoid systematic errors.[11]

Experimental Protocols

Protocol 1: General Cell Seeding for Drug Treatment Assays

This protocol provides a standardized method for seeding cells to ensure consistency.

  • Cell Preparation: Culture cells under standard conditions. Harvest cells during the logarithmic growth phase and ensure they are healthy and have high viability (>95%).

  • Cell Counting: Create a single-cell suspension and count the cells accurately using a hemocytometer or automated cell counter.

  • Dilution Calculation: Calculate the required volume of cell suspension to achieve the target seeding density in the final well volume.

  • Seeding: Add the calculated volume of cell suspension to each well of the microplate. To ensure even distribution, gently rock the plate in a north-south and east-west pattern.

  • Incubation: Allow cells to adhere and stabilize for a consistent period (e.g., 18-24 hours) before adding this compound or vehicle control.[10]

Protocol 2: BTK Occupancy Measurement (Fluorescent Probe Competition Assay Concept)

This protocol is based on the methodology described in clinical trials for this compound.[6]

  • Cell Treatment: Treat cells (e.g., PBMCs or a relevant cell line) with various concentrations of this compound or vehicle control for the desired duration.

  • Cell Lysis: After treatment, wash and lyse the cells in a suitable buffer to release cellular proteins, including BTK.

  • Probe Incubation: Add a fluorescently labeled, irreversible BTK probe to the cell lysates. This probe will bind to any BTK molecules whose active sites are not already occupied by this compound.

  • Signal Detection: Measure the fluorescent signal. The signal will be inversely proportional to the BTK occupancy by this compound (i.e., high this compound occupancy results in a low fluorescent signal).

  • Data Analysis: Normalize the results to the vehicle-treated control (representing 0% occupancy) and a control saturated with an irreversible inhibitor (representing 100% occupancy) to calculate the percent BTK occupancy for each this compound concentration.

cluster_workflow Experimental Workflow: Cell-Based Assay A 1. Seed Cells in Microplate B 2. Incubate (e.g., 24h) A->B D 4. Treat Cells with This compound & Controls B->D C 3. Prepare this compound Serial Dilutions C->D E 5. Incubate for Treatment Duration D->E F 6. Add Assay Reagent (e.g., CellTiter-Glo) E->F G 7. Read Plate (Luminometer) F->G H 8. Analyze Data & Plot Dose-Response Curve G->H

Caption: A typical experimental workflow for a cell-based assay using this compound.

References

Stability of PRN-1008 in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PRN-1008 (Rilzabrutinib). This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in long-term experiments by providing essential information on its stability, handling, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in fresh, anhydrous DMSO.[1] To avoid solubility issues, it is crucial to use high-quality, moisture-free DMSO.

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: Proper storage is critical to maintain the integrity of this compound. The following storage conditions are recommended based on information from suppliers:

FormStorage TemperatureDuration
Solid Powder-20°CUp to 3 years
In Solvent (DMSO)-80°CUp to 2 years
-20°CUp to 1 year

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.

Q3: Is this compound stable in aqueous solutions and cell culture media?

A3: this compound is practically insoluble in water.[2] While there is limited published data on the long-term stability of this compound in aqueous-based cell culture media, it is a common challenge for poorly water-soluble compounds to precipitate or degrade over time, especially at physiological temperatures (37°C). The stability can be influenced by the media composition, serum presence, pH, and temperature. It is highly recommended to perform a stability assessment of this compound in your specific experimental medium and conditions.

Q4: How does this compound inhibit Bruton's Tyrosine Kinase (BTK)?

A4: this compound is a reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It forms a covalent bond with a specific cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to potent and durable inhibition of its kinase activity.[3] This reversible nature is designed to offer a balance between sustained target engagement and improved safety by allowing the compound to dissociate from the target over time.

Troubleshooting Guide

This section addresses common issues that may be encountered during the handling and use of this compound in experimental settings.

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock solution into aqueous media. - Low aqueous solubility of this compound.- Final DMSO concentration is too low to maintain solubility.- The concentration of this compound in the final solution is above its solubility limit in that medium.1. Decrease the final concentration: Lower the working concentration of this compound.2. Increase the final DMSO concentration: If your experimental system can tolerate it, a slightly higher final DMSO concentration (typically up to 0.5%) may help maintain solubility. Always include a vehicle control with the same DMSO concentration.3. Use a gentle warming and mixing step: Briefly warm the aqueous medium to 37°C before slowly adding the this compound stock solution with gentle vortexing.4. Consider using a different formulation approach: For in vivo studies, specialized formulations with solubility-enhancing excipients may be necessary.
Inconsistent or lower-than-expected activity in long-term cell culture experiments. - Degradation of this compound in the culture medium over time.- Adsorption of the compound to plasticware.1. Perform a stability study: Assess the stability of this compound in your specific cell culture medium over the duration of your experiment (see Experimental Protocols section).2. Replenish the compound: If stability is an issue, change the medium and add freshly diluted this compound at regular intervals.3. Use low-protein-binding plasticware: This can help minimize the loss of the compound due to adsorption.4. Prepare fresh dilutions: Always prepare fresh working dilutions from a frozen stock aliquot for each experiment.
Variability in results between experiments. - Inconsistent preparation of stock or working solutions.- Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles.1. Standardize solution preparation: Ensure accurate and consistent pipetting and dilution techniques.2. Aliquot stock solutions: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.3. Use fresh DMSO: Ensure the DMSO used for preparing stock solutions is anhydrous, as moisture can affect the solubility and stability of the compound.[1]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18) and mobile phase (to be optimized)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Prepare working solutions by diluting the stock solution into your cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM, 10 µM). Ensure the final DMSO concentration is consistent and low (e.g., ≤ 0.1%).

  • Incubation: Aliquot the this compound-spiked medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • At each time point, remove an aliquot and immediately store it at -80°C to stop further degradation. The T=0 sample should be processed immediately after preparation.

  • Sample Analysis:

    • Thaw the samples and prepare them for HPLC analysis. This may involve protein precipitation (e.g., with acetonitrile) and centrifugation.

    • Analyze the samples by HPLC-UV to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to determine the stability profile.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to understand the degradation pathways of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.

Stress Conditions (as per ICH guidelines):

  • Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose this compound solution to UV light.

Procedure:

  • Prepare solutions of this compound in an appropriate solvent.

  • Expose the solutions to the different stress conditions described above.

  • At various time points, take samples and neutralize them if necessary.

  • Analyze the samples using a suitable analytical method (e.g., HPLC or LC-MS) to separate the parent drug from any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (10 mM in DMSO) prep_working Prepare Working Solutions (in Cell Culture Medium) prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate time_points Sample at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->time_points store Store Samples at -80°C time_points->store hplc_prep Prepare Samples for HPLC store->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis data_analysis Data Analysis & Plotting hplc_analysis->data_analysis

Caption: Workflow for assessing this compound stability in cell culture media.

signaling_pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PRN1008 This compound (Rilzabrutinib) PRN1008->BTK Inhibits (Reversible Covalent) Downstream Downstream Signaling (B-Cell Proliferation, Survival) PLCg2->Downstream Leads to

Caption: Simplified signaling pathway of BTK inhibition by this compound.

References

Technical Support Center: Controlling for PRN-1008's Effects on Non-Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for the effects of PRN-1008 (rilzabrutinib) on non-immune cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound, also known as rilzabrutinib, is an oral, reversible, covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a crucial signaling protein in the B-cell receptor (BCR) pathway and is also involved in the signaling of other hematopoietic cells like basophils, mast cells, macrophages, and neutrophils.[3]

Q2: How selective is this compound for its primary target, BTK?

A2: this compound is a highly selective inhibitor of BTK. In a screening panel of 251 kinases, at a concentration of 1 µM, rilzabrutinib demonstrated greater than 90% inhibition of only six kinases: BTK, RLK (TXK), TEC, BMX, BLK, and ERBB4.[4] This high degree of selectivity is intended to minimize off-target effects.[3]

Q3: Can this compound affect non-immune cells?

A3: While this compound is designed to be highly selective for BTK, which is predominantly expressed in immune cells, it is crucial to experimentally verify its effects on any non-immune cell type used in your research. Preclinical data has shown a lack of cytotoxicity in the HCT-116 epithelial cell line.[5] However, off-target effects, though minimal, could potentially influence cellular pathways in non-immune cells, especially at higher concentrations.

Q4: What are the potential off-target kinases of this compound that might be relevant in non-immune cells?

A4: The primary known off-target kinases with over 90% inhibition at 1 µM are RLK, TEC, BMX, BLK, and ERBB4.[4] Of these, ERBB4 (Her4), a member of the epidermal growth factor receptor family, is known to be expressed in various non-immune tissues, including the heart, brain, and epithelial cells, and plays a role in cell proliferation and differentiation. Therefore, when working with non-immune cells expressing ERBB4, it is particularly important to control for potential off-target effects.

Q5: What are the first steps I should take to control for this compound's effects on my non-immune cell line?

A5: The initial steps should involve establishing a dose-response curve for your specific non-immune cell line to determine the concentration range for your experiments. It is also recommended to perform basic cellular health assays, such as proliferation and viability assays, to identify any potential cytotoxic or anti-proliferative effects at the concentrations you plan to use.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in Non-Immune Cells Treated with this compound

Possible Cause Troubleshooting Step Expected Outcome
Off-target kinase inhibition 1. Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging its intended target (if expressed) and potentially off-target kinases in your cells.[6][7] 2. Kinome Profiling: If the phenotype is significant and unexplained, consider a broader kinome scan to identify novel off-target interactions in your specific cell type. 3. Use a Structurally Unrelated BTK Inhibitor: Compare the phenotype with another BTK inhibitor with a different chemical scaffold.1. A thermal shift will confirm target engagement. Lack of a shift for a suspected off-target suggests it is not the cause. 2. Identification of novel kinases inhibited by this compound in your cellular context. 3. If the phenotype is not replicated, it suggests an off-target effect specific to this compound's chemical structure.
BTK-independent signaling Some non-immune cells may express low levels of BTK or Tec family kinases.Western Blot Analysis: Probe for the expression of BTK and other Tec family kinases (TEC, BMX) in your cell line. Analyze the phosphorylation of downstream signaling molecules to see if they are affected by this compound.
Compound Cytotoxicity The observed phenotype may be a result of general cellular stress or toxicity.Cell Viability and Apoptosis Assays: Perform assays such as MTT, CellTiter-Glo, or Annexin V/PI staining to assess cell viability and apoptosis across a range of this compound concentrations.

Issue 2: Inconsistent Results Between Experiments

Possible Cause Troubleshooting Step Expected Outcome
Compound Stability This compound solution may have degraded.Prepare fresh stock solutions of this compound in DMSO for each experiment. Store stock solutions at -80°C and minimize freeze-thaw cycles.
Cell Culture Conditions Variations in cell density, passage number, or media composition.Standardize all cell culture parameters. Use cells within a defined passage number range for all experiments.
Vehicle Control Issues High concentrations of DMSO can have biological effects.Ensure the final DMSO concentration is consistent across all experimental conditions and is at a non-toxic level (typically ≤ 0.1%).

Data Presentation: Kinase Selectivity of Rilzabrutinib

The following table summarizes the inhibitory activity of rilzabrutinib against a panel of 251 kinases.

Kinase % Inhibition at 1 µM Rilzabrutinib Enzymatic IC50 (nM)
BTK >90%1.3
RLK (TXK) >90%Not Reported
TEC >90%0.8
BMX >90%Not Reported
BLK >90%Not Reported
ERBB4 >90%Not Reported
Other 245 kinases<90%Not Applicable

Data sourced from preclinical studies.[4][8]

Experimental Protocols

Protocol 1: Assessing the Effect of this compound on Non-Immune Cell Proliferation (MTT Assay)

This protocol describes how to evaluate the impact of this compound on the proliferation of non-immune cell lines, such as fibroblasts or endothelial cells.

Materials:

  • Non-immune cell line of interest (e.g., human dermal fibroblasts, HUVECs)

  • Complete cell culture medium

  • This compound (rilzabrutinib)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of Key Signaling Pathways in Non-Immune Cells

This protocol is for investigating the effect of this compound on specific signaling pathways in non-immune cells, such as the ERBB4 pathway in epithelial cells.

Materials:

  • Non-immune cell line (e.g., MCF-7, which expresses ERBB4)

  • This compound

  • DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-ERBB4, anti-ERBB4, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or DMSO for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and detect the signal using an ECL substrate and an imaging system.[5][9][10]

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis start Seed Non-Immune Cells adhere Overnight Adherence start->adhere treatment Treat with this compound (Dose-Response) adhere->treatment vehicle Vehicle Control (DMSO) adhere->vehicle prolif Proliferation/Viability Assay (e.g., MTT) treatment->prolif wb Western Blot for Signaling Pathways treatment->wb cetsa Cellular Thermal Shift Assay (Target Engagement) treatment->cetsa vehicle->prolif vehicle->wb vehicle->cetsa analysis Quantify Results & Determine IC50/EC50 prolif->analysis wb->analysis cetsa->analysis

Caption: Experimental workflow for assessing this compound's effects on non-immune cells.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF ERBB4 ERBB4 EGF->ERBB4 binds PI3K PI3K ERBB4->PI3K activates Ras Ras ERBB4->Ras activates Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation PRN1008 This compound PRN1008->ERBB4 inhibits (potential off-target)

Caption: Potential off-target effect of this compound on the ERBB4 signaling pathway.

References

Best practices for handling and storing Rilzabrutinib powder

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and experimental use of Rilzabrutinib powder.

Frequently Asked Questions (FAQs)

1. What is Rilzabrutinib?

Rilzabrutinib is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the signaling pathways of B-cells and other immune cells.[3] By inhibiting BTK, Rilzabrutinib can modulate immune responses, making it a subject of investigation for various immune-mediated diseases.[3][4]

2. What are the primary recommended safety precautions when handling Rilzabrutinib powder?

When handling Rilzabrutinib powder, it is crucial to avoid inhalation, as well as contact with skin and eyes.[5][6] Always work in a well-ventilated area, preferably within a chemical fume hood, and use appropriate personal protective equipment (PPE).[5][6]

3. What Personal Protective Equipment (PPE) should be worn when working with Rilzabrutinib?

Recommended PPE includes safety goggles with side shields, chemical-resistant gloves, and a lab coat.[5] For procedures that may generate dust, a suitable respirator should be used.[5]

4. What are the recommended storage conditions for Rilzabrutinib powder and its solutions?

Proper storage is critical to maintain the stability and efficacy of Rilzabrutinib.

FormStorage TemperatureDuration
Powder -20°CUp to 3 years
Stock Solution (-80°C) -80°CUp to 2 years
Stock Solution (-20°C) -20°CUp to 1 year

Data compiled from multiple sources.

5. How should Rilzabrutinib waste be disposed of?

Rilzabrutinib waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Avoid releasing it into the environment.

Experimental Protocols

Rilzabrutinib Solubility

Rilzabrutinib exhibits differential solubility in various solvents. It is important to select the appropriate solvent for your specific experimental needs.

SolventSolubility
DMSO ≥ 100 mg/mL
Ethanol ≥ 100 mg/mL
Water Insoluble
Water (Hemi-sulfate salt form) > 100 mg/mL

Data compiled from multiple sources.

Preparation of Rilzabrutinib Stock Solution (10 mM in DMSO)

Materials:

  • Rilzabrutinib powder (Molecular Weight: 665.76 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 6.66 mg of Rilzabrutinib powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Rilzabrutinib powder.

  • Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).

Mechanism of Action: Signaling Pathways

Rilzabrutinib primarily exerts its effects by inhibiting Bruton's tyrosine kinase (BTK), a key component in two major signaling pathways in immune cells.

B-Cell Receptor (BCR) Signaling Pathway

In B-cells, Rilzabrutinib inhibits the BCR signaling pathway, which is crucial for B-cell activation, proliferation, and the production of autoantibodies. By blocking BTK, Rilzabrutinib disrupts this cascade.

BCR_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK PI3K PI3K LYN_SYK->PI3K PIP3 PIP3 PI3K->PIP3 BTK BTK PIP3->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Response B-Cell Activation, Proliferation, and Autoantibody Production Downstream->Response Rilzabrutinib Rilzabrutinib Rilzabrutinib->BTK FcGR_Signaling FcGR Fcγ Receptor (FcγR) SYK SYK FcGR->SYK BTK BTK SYK->BTK Downstream Downstream Signaling BTK->Downstream Response Phagocytosis of Antibody-Coated Platelets Downstream->Response Rilzabrutinib Rilzabrutinib Rilzabrutinib->BTK Troubleshooting_Workflow cluster_experiment Experimental Steps cluster_issues Potential Issues Stock_Prep Stock Solution Preparation Precipitation Precipitation Stock_Prep->Precipitation Working_Dilution Working Dilution Inconsistent_Results Inconsistent Results Working_Dilution->Inconsistent_Results Cell_Treatment Cell Treatment Low_Activity Low/No Activity Cell_Treatment->Low_Activity Assay_Readout Assay Readout High_Variability High Variability Assay_Readout->High_Variability

References

Validation & Comparative

Rilzabrutinib vs. Ibrutinib: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Bruton's tyrosine kinase (BTK) inhibitors, Rilzabrutinib and Ibrutinib represent two distinct approaches to targeting this critical enzyme in B-cell and myeloid cell signaling. While both drugs are potent BTK inhibitors, their differing mechanisms of action and selectivity profiles lead to important preclinical distinctions. This guide provides a detailed comparison of Rilzabrutinib and Ibrutinib, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Binding Modes

Ibrutinib, a first-in-class BTK inhibitor, functions as an irreversible covalent inhibitor . It forms a permanent bond with a cysteine residue (C481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][2][3] This irreversible binding is highly effective in blocking the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1][2][3]

In contrast, Rilzabrutinib is an oral, reversible covalent BTK inhibitor .[4][5][6] It also forms a covalent bond with the same cysteine residue (C481) but is designed to allow for dissociation.[4] This unique "reversible covalency" is intended to provide durable target engagement while potentially mitigating some of the off-target effects associated with irreversible inhibitors.[4][5] Rilzabrutinib has been specifically designed for the treatment of immune-mediated diseases.[4][6]

Comparative Data Summary

The following tables summarize key quantitative data from preclinical studies comparing Rilzabrutinib and Ibrutinib.

Table 1: In Vitro Potency Against BTK
CompoundAssay TypeIC50 (nM)ATP Concentration (µM)Source
Rilzabrutinib Enzymatic1.3 ± 0.516[4]
3.1 ± 0.7160[4]
9.8 ± 0.7800[4]
Ibrutinib Enzymatic0.5Not Specified[7]
Table 2: Kinase Selectivity Profile
CompoundTarget KinaseIC50 (nM)Fold Selectivity (vs. BTK)Source
Rilzabrutinib BTK1.31[4]
TEC0.8~1.6[8]
EGFRNo activityN/A[4]
Ibrutinib BTK0.51[7]
TEC3.2 - 786.4 - 156[7]
EGFR~5~10[9]
ITK~1.65~3.3[9]
BLK~0.05~0.1[9]
JAK3~10.5~21[9]
Table 3: Effect on Platelet Aggregation
CompoundAgonistConcentration (µM)Effect on Platelet AggregationSource
Rilzabrutinib Collagen1No significant interference[4][10]
Various0.3, 1No interference[4][10]
Ibrutinib Collagen1Significant inhibition[10]
Table 4: BTK Occupancy and Reversibility
CompoundAssay SystemTime PointBTK Occupancy (%)Reversibility (%)Source
Rilzabrutinib Cellular (Washout)18 h72%>100%[4]
PBMCs (Washout)18 h79% ± 2%[4]
Ibrutinib PBMCs (Washout)18 h98% ± 5%2%[4]

Experimental Protocols

BTK Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) of Rilzabrutinib against BTK was determined using a LanthaScreen kinase binding assay. The experiments were conducted in an assay buffer composed of 50 mM HEPES (pH 7.5), 10 mM MgCl2, and 0.01% Triton X-100. The IC50 values were measured at varying concentrations of ATP (16, 160, and 800 μM) to assess the ATP-competitive nature of the inhibitor.[4]

Cellular BTK Occupancy Assay

To determine the durability of BTK inhibition, washout experiments were performed. Cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) were treated with the respective compounds. After a period of incubation, the compounds were washed out, and the level of BTK occupancy was measured at subsequent time points (e.g., 18 hours).[4]

Platelet Aggregation Assay

The effect of Rilzabrutinib and Ibrutinib on platelet function was assessed using platelet aggregation assays. Blood samples from healthy volunteers and patients were treated with clinically relevant concentrations of the inhibitors (0.3 and 1 μM). Platelet aggregation was then induced using a panel of agonists, including collagen, and the percentage of maximum platelet aggregation was measured and compared to untreated samples.[4][10]

Visualizing the Mechanisms

BTK Signaling Pathway Inhibition

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and how both Rilzabrutinib and Ibrutinib interrupt this cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 IP3_DAG->NFkB_NFAT_AP1 Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT_AP1->Gene_Expression Rilzabrutinib Rilzabrutinib (Reversible Covalent) Rilzabrutinib->BTK Inhibition Ibrutinib Ibrutinib (Irreversible Covalent) Ibrutinib->BTK Inhibition

Caption: Inhibition of the BTK signaling pathway by Rilzabrutinib and Ibrutinib.

Comparative Binding Mechanisms

This diagram visually contrasts the reversible covalent binding of Rilzabrutinib with the irreversible covalent binding of Ibrutinib to the BTK enzyme.

Binding_Mechanisms cluster_Rilzabrutinib Rilzabrutinib (Reversible Covalent) cluster_Ibrutinib Ibrutinib (Irreversible Covalent) Rilza_unbound Rilzabrutinib + BTK-SH Rilza_bound Rilzabrutinib-S-BTK (Covalent Complex) Rilza_unbound->Rilza_bound k_on Rilza_bound->Rilza_unbound k_off (dissociation) Ibru_unbound Ibrutinib + BTK-SH Ibru_bound Ibrutinib-S-BTK (Stable Covalent Adduct) Ibru_unbound->Ibru_bound k_inact

Caption: Comparison of Rilzabrutinib's reversible and Ibrutinib's irreversible binding to BTK.

Preclinical Efficacy and Safety Profile

Rilzabrutinib has demonstrated efficacy in various preclinical models of immune-mediated diseases, including arthritis and immune thrombocytopenia.[4][6] It effectively inhibits the activation and inflammatory functions of B-cells and other innate immune cells like macrophages, basophils, mast cells, and neutrophils, without inducing cell death.[4][6] A key differentiating feature is its lack of interference with normal platelet aggregation, a concern associated with Ibrutinib due to its off-target effects.[4][10] Ibrutinib's inhibition of other kinases, such as TEC, is thought to contribute to an increased bleeding risk.[7] Rilzabrutinib's higher selectivity is designed to minimize such off-target effects.[11]

Conclusion

The preclinical data reveal a nuanced picture of Rilzabrutinib and Ibrutinib. Ibrutinib's irreversible inhibition provides potent and sustained blockade of the BTK pathway, which has proven highly effective in B-cell malignancies. Rilzabrutinib, with its reversible covalent mechanism and higher selectivity, offers a potentially safer profile, particularly concerning platelet function. This makes it a promising candidate for the treatment of chronic immune-mediated diseases where long-term safety is a critical consideration. The choice between these two inhibitors in a clinical or research setting will likely depend on the specific therapeutic indication and the desired balance between efficacy and potential off-target effects.

References

PRN-1008 (Rilzabrutinib): A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PRN-1008's Kinase Selectivity Profile Against Other Bruton's Tyrosine Kinase (BTK) Inhibitors.

This compound, also known as rilzabrutinib, is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated high selectivity and potency.[1][2] This guide provides a comparative analysis of this compound's performance within a kinase panel, offering a direct comparison with other prominent BTK inhibitors and detailing the experimental methodologies used to ascertain these profiles.

Kinase Selectivity Profile: A Quantitative Comparison

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index, with off-target effects often contributing to adverse events. This compound has been profiled against a broad panel of kinases to assess its specificity. The following table summarizes the inhibitory activity (IC50) of this compound and other BTK inhibitors against BTK and a selection of off-target kinases. Lower IC50 values indicate higher potency.

KinaseThis compound (Rilzabrutinib) IC50 (nM)Ibrutinib IC50 (nM)Acalabrutinib IC50 (nM)Zanubrutinib IC50 (nM)
BTK 1.3 [2]~0.5~5~0.2
TEC0.8[3]78[4]>1000~2[4]
EGFR>5000~10>1000~10
ITK-~10>1000-
BLK6.3[3]---
BMX1.0[3]---
RLK1.2[3]---

Note: IC50 values are compiled from various sources and may have been determined under different assay conditions. Direct head-to-head comparative studies are limited. The selectivity of acalabrutinib and zanubrutinib is generally considered higher than that of ibrutinib, with fewer off-target effects.[5][6]

Preclinical studies have shown that at a concentration of 1 µM, rilzabrutinib demonstrated greater than 90% inhibition of only six out of 251 kinases screened.[3] The most potently inhibited off-target kinases were found to be those with a homologous cysteine residue to that in BTK, namely RLK, TEC, BMX, and BLK.[3]

Experimental Protocols: Assessing Kinase Inhibitor Selectivity

The following provides a detailed methodology for a typical in vitro kinase selectivity assay, such as a KINOMEscan™ or similar profiling service.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of purified protein kinases.

Materials:

  • Test compound (this compound)

  • A panel of purified, recombinant protein kinases

  • Specific peptide or protein substrates for each kinase

  • Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³³P]ATP) or non-radiolabeled

  • Assay buffer (typically containing HEPES, MgCl₂, MnCl₂, DTT, and BSA)

  • Multi-well assay plates (e.g., 96-well or 384-well)

  • Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay reagents)

  • Plate reader capable of detecting the appropriate signal (e.g., radioactivity, luminescence, fluorescence)

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared, typically in 100% DMSO. A dilution series is then created to achieve a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: The kinase, substrate, and assay buffer are combined in the wells of the assay plate.

  • Inhibitor Addition: The test compound at various concentrations is added to the wells containing the kinase reaction mixture. A control with no inhibitor (vehicle control) is also included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The assay plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic reaction to proceed.

  • Reaction Termination: The reaction is stopped, often by the addition of a solution containing EDTA, which chelates the divalent cations (Mg²⁺, Mn²⁺) required for kinase activity.

  • Signal Detection: The extent of substrate phosphorylation is measured. The method of detection depends on the assay format:

    • Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radiolabel is quantified using a scintillation counter.

    • Luminescence-Based Assay (e.g., ADP-Glo™): The amount of ADP produced during the kinase reaction is measured. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to generate a luminescent signal that is proportional to kinase activity.

    • Fluorescence-Based Assay: This can involve the use of phosphospecific antibodies labeled with fluorescent dyes.

  • Data Analysis: The raw data (e.g., counts per minute, relative light units) are converted to percent inhibition relative to the vehicle control. The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the process of its evaluation, the following diagrams are provided.

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Generates Calcium Ca²⁺ Mobilization DAG_IP3->Calcium Leads to NFkB NF-κB Activation Calcium->NFkB Antigen Antigen Antigen->BCR Binds PRN1008 This compound (Rilzabrutinib) PRN1008->BTK Inhibits

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Plate_Setup Plate Setup: Kinase + Compound Compound->Plate_Setup Kinase_Panel Kinase Panel (Purified Enzymes) Kinase_Panel->Plate_Setup Reagents Substrates & ATP Reaction Initiate Reaction (Add ATP) Reagents->Reaction Plate_Setup->Reaction Incubation Incubation Reaction->Incubation Detection Signal Detection Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Percent_Inhibition Calculate % Inhibition Data_Acquisition->Percent_Inhibition IC50 Determine IC50 Percent_Inhibition->IC50

Caption: Experimental workflow for determining kinase inhibitor selectivity.

References

A Head-to-Head In Vitro Comparison of Rilzabrutinib and Acalabrutinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone in the treatment of B-cell malignancies and autoimmune diseases. This guide provides a detailed in vitro comparison of two next-generation BTK inhibitors, rilzabrutinib and acalabrutinib, to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.

Executive Summary:

Rilzabrutinib is an oral, reversible-covalent BTK inhibitor, a characteristic that may offer a distinct safety and efficacy profile compared to the irreversible covalent mechanism of acalabrutinib.[1] Acalabrutinib is a highly selective second-generation BTK inhibitor that demonstrates minimal off-target activity.[2][3] This guide synthesizes available in vitro data to compare their biochemical potency, kinase selectivity, and cellular activity. While direct head-to-head clinical trials are ongoing, this in vitro analysis provides a foundational understanding of their distinct pharmacological profiles.

Data Presentation: Biochemical and Cellular Activity

The following tables summarize the available quantitative in vitro data for rilzabrutinib and acalabrutinib, focusing on their inhibitory potency against BTK and a panel of other kinases, as well as their activity in cellular assays.

Table 1: Biochemical Potency (IC50, nM)

Target KinaseRilzabrutinib (nM)Acalabrutinib (nM)Kinase Family
BTK 1.3 ± 0.5 [1]3 [4]TEC Family
RLK<10[1]>1000TEC Family
TEC<10[1]19TEC Family
BMX<10[1]31TEC Family
BLK<10[1]5.3SRC Family
ERBB4>90% inhibition at 1µM[1]>10000Receptor Tyrosine Kinase
ITK->1000TEC Family
TXK-3.4TEC Family
EGFRNo activity[1]>10000Receptor Tyrosine Kinase
JAK3->10000Janus Kinase

Data for rilzabrutinib off-target kinases are presented as having an IC50 of <10 nM as specific values were not available in the cited source.[1] Acalabrutinib data is sourced from a comparative study with spebrutinib.

Table 2: Cellular Activity (IC50, nM)

Cellular AssayRilzabrutinib (nM)Acalabrutinib (nM)
B-cell Activation (anti-IgM induced CD69 expression)-8 (EC50)[4]
FcγR-mediated monocyte stimulation (TNF-α production)56 ± 45[1]-
T-cell dependent IgG production20 ± 20[1]-
T-cell dependent IgM production800 ± 100-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below to provide a framework for reproducible in vitro evaluation of BTK inhibitors.

Biochemical Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Methodology: A common method is the ADP-Glo™ Kinase Assay.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

    • Dilute the purified recombinant BTK enzyme and the appropriate peptide substrate in the kinase buffer.

    • Prepare a solution of ATP in the kinase buffer.

    • Serially dilute the test compounds (rilzabrutinib or acalabrutinib) in DMSO and then in the kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add the diluted test compound.

    • Add the diluted kinase enzyme to the wells.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature (e.g., 40 minutes).

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature (e.g., 30 minutes).

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular B-cell Activation Assay

Objective: To assess the ability of a compound to inhibit B-cell activation in a cellular context.

Methodology:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Alternatively, use a purified B-cell population or a relevant B-cell line.

  • Compound Treatment:

    • Pre-incubate the cells with serial dilutions of the test compound or DMSO vehicle control for a specified time (e.g., 1-2 hours).

  • B-cell Stimulation:

    • Stimulate the B-cells with an activating agent, such as anti-IgM antibody, to cross-link the B-cell receptor (BCR).

    • Incubate for a period sufficient to induce activation markers (e.g., 18-24 hours).

  • Flow Cytometry Analysis:

    • Stain the cells with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and an activation marker (e.g., CD69).

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the B-cell population and quantify the percentage of cells expressing the activation marker.

    • Calculate the IC50 value by plotting the percentage of inhibition of activation marker expression against the compound concentration.

Mandatory Visualization

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the points of inhibition by rilzabrutinib and acalabrutinib.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 DAG DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Rilzabrutinib Rilzabrutinib (Reversible-covalent) Rilzabrutinib->BTK Acalabrutinib Acalabrutinib (Irreversible-covalent) Acalabrutinib->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and BTK inhibition.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This diagram outlines the typical workflow for determining the IC50 of a BTK inhibitor in a biochemical assay.

Kinase_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP, Inhibitor) Start->Reagent_Prep Plate_Setup Plate Setup (384-well) - Add Inhibitor Dilutions - Add BTK Enzyme Reagent_Prep->Plate_Setup Reaction_Start Initiate Kinase Reaction (Add Substrate/ATP Mix) Plate_Setup->Reaction_Start Incubation1 Incubate at RT (e.g., 60 min) Reaction_Start->Incubation1 Reaction_Stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubation1->Reaction_Stop Incubation2 Incubate at RT (e.g., 40 min) Reaction_Stop->Incubation2 Signal_Generation Generate Luminescent Signal (Add Kinase Detection Reagent) Incubation2->Signal_Generation Incubation3 Incubate at RT (e.g., 30 min) Signal_Generation->Incubation3 Read_Plate Measure Luminescence Incubation3->Read_Plate Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a biochemical kinase inhibition assay.

References

PRN-1008 (Rilzabrutinib/Tolebrutinib): A Comparative Analysis of Efficacy in Preclinical Animal Models Against Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) inhibitor PRN-1008 (also known as rilzabrutinib and tolebrutinib) with standard-of-care treatments in relevant animal models of autoimmune diseases. The data presented is based on available preclinical studies to inform research and drug development professionals.

Executive Summary

This compound is a reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a key signaling protein in B cells and other immune cells. By blocking BTK, this compound aims to modulate the immune response in autoimmune diseases. Preclinical studies have demonstrated the efficacy of this compound in animal models of rheumatoid arthritis, immune thrombocytopenia, and multiple sclerosis. While direct head-to-head comparative studies with standard-of-care treatments in these models are limited in the published literature, this guide synthesizes the available data to provide a comparative perspective.

Mechanism of Action: BTK Signaling Pathway

This compound inhibits the phosphorylation of BTK, a critical step in the B-cell receptor (BCR) signaling pathway. This inhibition prevents the downstream activation of transcription factors that lead to B-cell proliferation, differentiation, and autoantibody production. The diagram below illustrates the central role of BTK in this pathway.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 IP3_DAG->NFkB_NFAT_AP1 Calcium Flux & PKC Activation Gene_Expression Gene Expression (Proliferation, Survival, Antibody Production) NFkB_NFAT_AP1->Gene_Expression PRN1008 This compound PRN1008->BTK Inhibition

Caption: Simplified BTK Signaling Pathway and the inhibitory action of this compound.

Efficacy in Collagen-Induced Arthritis (CIA)

The CIA model in rats is a widely used preclinical model for rheumatoid arthritis. Studies have evaluated the efficacy of this compound (rilzabrutinib) in this model, demonstrating a dose-dependent reduction in disease severity.

Experimental Workflow: Collagen-Induced Arthritis Model

The following diagram outlines a typical experimental workflow for evaluating a therapeutic agent in the rat CIA model.

CIA_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment Day0 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) Day7 Day 7: Booster Immunization (Bovine Type II Collagen in IFA) Day0->Day7 Treatment_Start Treatment Initiation (e.g., Day 10 post-immunization) Day7->Treatment_Start Treatment_Groups Treatment Groups: - Vehicle Control - this compound (various doses) - Standard of Care (e.g., Methotrexate) Treatment_Start->Treatment_Groups Monitoring Daily/Periodic Monitoring: - Clinical Arthritis Score - Paw Swelling Treatment_Groups->Monitoring Endpoint Endpoint Analysis (e.g., Day 21): - Histopathology of Joints - Biomarker Analysis Monitoring->Endpoint

Caption: A generalized experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Quantitative Data: this compound vs. Vehicle in Rat CIA Model

The following table summarizes the efficacy of rilzabrutinib in a rat model of collagen-induced arthritis, as reported by Singleton et al. (2021). It is important to note that this study did not include a direct standard-of-care comparator arm.

Treatment GroupDoseMean Arthritis Score (Day 17)% Inhibition of Arthritis Score
Vehicle Control-~4.50%
Rilzabrutinib3 mg/kg, BID~2.5~44%
Rilzabrutinib10 mg/kg, BID~1.5~67%
Rilzabrutinib30 mg/kg, BID~0.5~89%

Data is estimated from graphical representations in the source publication and is for illustrative purposes.

Standard of Care Comparison (Indirect): Methotrexate is a standard of care for rheumatoid arthritis. In separate preclinical studies using the rat CIA model, methotrexate has been shown to significantly reduce arthritis scores. However, a direct comparison of the magnitude of effect with rilzabrutinib is not possible due to differences in experimental design, scoring systems, and dosing regimens across studies.

Experimental Protocol: Collagen-Induced Arthritis (Singleton et al., 2021, adapted)
  • Animal Model: Female Lewis rats.

  • Induction of Arthritis: Rats were immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. A booster injection was given 7 days later.

  • Treatment: Oral administration of rilzabrutinib or vehicle control, twice daily (BID), was initiated upon the onset of clinical signs of arthritis and continued for a specified period.

  • Efficacy Endpoints:

    • Clinical Arthritis Score: Joints were scored daily for signs of inflammation (erythema and swelling) on a scale of 0-4.

    • Histopathology: At the end of the study, joints were collected for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.

Efficacy in Immune Thrombocytopenia (ITP)

ITP is an autoimmune disorder characterized by the destruction of platelets. The efficacy of this compound (rilzabrutinib) has been evaluated in a mouse model of ITP.

Quantitative Data: this compound vs. Vehicle in Mouse ITP Model

The table below presents data on the effect of rilzabrutinib on platelet count in a mouse model of ITP from Singleton et al. (2021). This study used a vehicle control and did not include a standard-of-care arm.

Treatment GroupDosePlatelet Count (% of Baseline) at 24h
Vehicle Control-~20%
Rilzabrutinib10 mg/kg~60%
Rilzabrutinib30 mg/kg~80%

Data is estimated from graphical representations in the source publication and is for illustrative purposes.

Experimental Protocol: Passive Immune Thrombocytopenia (Singleton et al., 2021, adapted)
  • Animal Model: Male C57BL/6 mice.

  • Induction of ITP: Mice were administered an anti-platelet antibody (anti-CD41) intravenously to induce rapid platelet depletion.

  • Treatment: Rilzabrutinib or vehicle was administered orally prior to the induction of ITP.

  • Efficacy Endpoint: Platelet counts were measured at various time points (e.g., 2, 8, and 24 hours) after antibody administration to determine the extent of platelet recovery.

Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis. Studies have investigated the potential of BTK inhibitors, including tolebrutinib (a this compound compound), in this model.

Comparative Efficacy: BTK Inhibition vs. Fingolimod in a Progressive EAE Model

A study in a secondary progressive EAE model in Biozzi mice demonstrated that a BTK inhibitor was effective in reducing disease severity, whereas fingolimod (a standard-of-care treatment for relapsing MS) was not effective in this progressive stage of the disease. This suggests that BTK inhibition may have a distinct mechanism of action that is beneficial in progressive forms of the disease. While this provides a strong qualitative comparison, direct quantitative data from a head-to-head study is not available.

Another study using a tolebrutinib-like BTK inhibitor in a murine EAE model showed a significant reduction in the clinical score compared to a vehicle control, with significant differences observed after two days of treatment.

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (Adapted from various sources)
  • Animal Model: C57BL/6 or Biozzi mice.

  • Induction of EAE: Mice are immunized with a myelin-derived peptide (e.g., MOG35-55) or spinal cord homogenate in complete Freund's adjuvant, followed by injections of pertussis toxin.

  • Treatment: Oral administration of the BTK inhibitor, a standard-of-care drug (e.g., fingolimod), or vehicle is initiated either prophylactically or therapeutically.

  • Efficacy Endpoints:

    • Clinical Score: Mice are scored daily for clinical signs of disease (e.g., tail limpness, limb paralysis) on a scale of 0-5.

    • Histopathology: Spinal cords are examined for inflammation and demyelination.

    • Biomarkers: Levels of neurofilament light chain (a marker of neuroaxonal damage) in the plasma or cerebrospinal fluid can be measured.

Conclusion

This compound (rilzabrutinib/tolebrutinib) has demonstrated significant efficacy in various preclinical models of autoimmune diseases, including collagen-induced arthritis, immune thrombocytopenia, and experimental autoimmune encephalomyelitis, when compared to vehicle controls. While direct, quantitative, head-to-head comparative data with standard-of-care treatments in these animal models is limited in the published literature, the available evidence suggests that this compound holds promise as a therapeutic agent. In a model of progressive EAE, BTK inhibition showed efficacy where a standard-of-care treatment did not, suggesting a potentially different and beneficial mechanism of action. Further preclinical studies with direct comparator arms would be valuable to more definitively position the efficacy of this compound relative to existing therapies.

Rilzabrutinib Demonstrates Efficacy Against Ibrutinib Resistance Mutations in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – New comparative analyses of preclinical data indicate that rilzabrutinib, a novel Bruton's tyrosine kinase (BTK) inhibitor, effectively overcomes the most common resistance mutation associated with the first-generation BTK inhibitor, ibrutinib. This finding holds significant promise for patients with B-cell malignancies who have developed resistance to ibrutinib therapy.

Ibrutinib, a potent covalent inhibitor of BTK, has revolutionized the treatment of various B-cell cancers. However, its long-term efficacy can be compromised by the emergence of resistance, most frequently through a cysteine-to-serine mutation at position 481 (C481S) in the BTK enzyme. This mutation prevents the irreversible binding of ibrutinib, rendering it less effective.

Rilzabrutinib, a reversible covalent and non-covalent inhibitor of BTK, employs a different binding mechanism that does not depend on the C481 residue. This allows it to maintain high-affinity binding and potent inhibition of the BTK enzyme, even in the presence of the C481S mutation.

Quantitative Comparison of Inhibitory Activity

Experimental data from in vitro kinase assays demonstrate a stark contrast in the inhibitory activity of ibrutinib and rilzabrutinib against wild-type BTK and the C481S mutant.

CompoundTargetIC50 (nM)Fold Change vs. Wild-Type
IbrutinibWild-Type BTK~0.5-5-
IbrutinibBTK C481S Mutant>1000>200-2000
RilzabrutinibWild-Type BTK~1-10-
RilzabrutinibBTK C481S Mutant~1.2~1

IC50 (half-maximal inhibitory concentration) values are approximate and compiled from multiple sources. A lower IC50 value indicates greater potency.

As the data illustrates, while ibrutinib's potency against the C481S mutant is dramatically reduced, rilzabrutinib maintains a potent inhibitory effect, with its IC50 remaining in the low nanomolar range.[1][2][3]

Mechanism of Action and Overcoming Resistance

The differential impact of the C481S mutation on these two inhibitors stems from their distinct binding modes to the BTK enzyme.

Ibrutinib forms an irreversible covalent bond with the cysteine residue at position 481 in the ATP-binding pocket of BTK. The C481S mutation replaces this cysteine with a serine, which is unable to form this covalent bond, thus leading to a significant loss of inhibitory activity.

In contrast, rilzabrutinib's interaction with BTK is primarily driven by non-covalent interactions, such as hydrogen bonds and van der Waals forces, within the ATP-binding pocket.[1] This mode of binding is not reliant on the C481 residue, allowing rilzabrutinib to effectively inhibit both wild-type and C481S-mutated BTK.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for evaluating BTK inhibitors.

bcr_signaling_pathway BCR Signaling Pathway and BTK Inhibition BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 C481S C481S Mutation BTK->C481S IP3_DAG IP3 & DAG PLCG2->IP3_DAG Calcium_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Calcium_PKC NFkB_MAPK NF-κB & MAPK Pathways Calcium_PKC->NFkB_MAPK Proliferation_Survival B-Cell Proliferation & Survival NFkB_MAPK->Proliferation_Survival Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition (Wild-Type) Ibrutinib->C481S Ineffective Rilzabrutinib Rilzabrutinib Rilzabrutinib->BTK Non-Covalent Inhibition (Wild-Type & C481S)

Caption: B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK and the points of inhibition by ibrutinib and rilzabrutinib.

experimental_workflow Experimental Workflow for In Vitro BTK Kinase Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant BTK (WT or C481S) - Kinase Buffer - ATP - Substrate Incubation Incubate BTK enzyme with inhibitor dilutions Reagents->Incubation Inhibitors Prepare Inhibitor Dilutions: - Ibrutinib - Rilzabrutinib Inhibitors->Incubation Reaction Initiate kinase reaction by adding ATP and substrate Incubation->Reaction Quench Stop reaction Reaction->Quench Detection Measure kinase activity (e.g., luminescence, fluorescence) Quench->Detection Analysis Calculate % inhibition and determine IC50 values Detection->Analysis

Caption: A generalized workflow for an in vitro biochemical assay to determine the IC50 of BTK inhibitors.

Detailed Experimental Protocols

In Vitro BTK Kinase Inhibition Assay (Luminescence-based)

This protocol is a synthesized representation based on commonly used methodologies for determining the in vitro inhibitory activity of compounds against BTK.

1. Materials:

  • Recombinant human BTK enzyme (wild-type and C481S mutant)
  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[4]
  • ATP solution
  • Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
  • Test compounds (ibrutinib, rilzabrutinib) dissolved in DMSO
  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
  • White, opaque 384-well assay plates
  • Luminometer

2. Procedure:

  • Prepare Reagent Master Mix: For each kinase (wild-type and C481S), prepare a master mix containing the kinase buffer, recombinant BTK enzyme, and substrate.
  • Serial Dilution of Inhibitors: Prepare a serial dilution series of ibrutinib and rilzabrutinib in kinase buffer with a constant percentage of DMSO.
  • Assay Plate Setup:
  • Add a small volume (e.g., 1 µL) of each inhibitor dilution to the appropriate wells of the 384-well plate.[4]
  • Include positive controls (no inhibitor, 100% enzyme activity) and negative controls (no enzyme).
  • Enzyme Addition: Add the Reagent Master Mix to all wells except the negative controls.
  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.
  • Initiate Kinase Reaction: Add ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for BTK.
  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
  • Stop Reaction and Detect ADP:
  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).[4]
  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).[4]
  • Data Acquisition: Measure the luminescence of each well using a plate reader.
  • Data Analysis:
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based BTK Autophosphorylation Assay (Western Blot)

This protocol provides a general framework for assessing the inhibition of BTK autophosphorylation in a cellular context.

1. Materials:

  • B-cell lymphoma cell line (e.g., Ramos)
  • Cell culture medium and supplements
  • Test compounds (ibrutinib, rilzabrutinib)
  • Stimulating agent (e.g., anti-IgM antibody)
  • Lysis buffer containing protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels, running and transfer buffers
  • PVDF or nitrocellulose membranes
  • Blocking buffer (e.g., 5% BSA in TBST)
  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK
  • HRP-conjugated secondary antibody
  • Enhanced chemiluminescence (ECL) substrate
  • Imaging system

2. Procedure:

  • Cell Culture and Treatment:
  • Culture B-cell lymphoma cells to the desired density.
  • Pre-treat cells with various concentrations of ibrutinib, rilzabrutinib, or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
  • Cell Stimulation:
  • Stimulate the cells with anti-IgM for a short period (e.g., 5-10 minutes) to induce BTK autophosphorylation. Include an unstimulated control.
  • Cell Lysis:
  • Pellet the cells by centrifugation and wash with ice-cold PBS.
  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
  • Clarify the lysates by centrifugation to remove cellular debris.
  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
  • SDS-PAGE and Western Blotting:
  • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
  • Separate the proteins by gel electrophoresis and transfer them to a membrane.
  • Immunoblotting:
  • Block the membrane with blocking buffer for 1 hour at room temperature.
  • Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.
  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection:
  • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
  • Stripping and Re-probing:
  • Strip the membrane and re-probe with the anti-total-BTK antibody to ensure equal protein loading.
  • Data Analysis:
  • Quantify the band intensities for phospho-BTK and total-BTK.
  • Normalize the phospho-BTK signal to the total-BTK signal for each sample.
  • Compare the levels of BTK phosphorylation in inhibitor-treated cells to the stimulated control to determine the extent of inhibition.

Future Directions and Potential for Rilzabrutinib Resistance

While rilzabrutinib effectively circumvents the C481S resistance mechanism, the potential for other resistance mutations to emerge remains an area of ongoing research. Studies of other non-covalent BTK inhibitors have identified acquired mutations in the BTK kinase domain outside of the C481 position. Furthermore, mutations in downstream signaling molecules, such as phospholipase C gamma 2 (PLCγ2), can also confer resistance to BTK inhibitors. Further investigation is needed to fully characterize the efficacy of rilzabrutinib against these alternative resistance mechanisms and to identify potential mutations that may lead to resistance to this new class of BTK inhibitors.

References

A Comparative Analysis of the Covalent Binding Mechanisms of BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the intricacies of covalent inhibition of Bruton's tyrosine kinase, featuring first and second-generation inhibitors.

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2] Covalent inhibitors of BTK have revolutionized treatment landscapes by forming a permanent, irreversible bond with the enzyme, leading to sustained inactivation.[3] This guide provides a comparative analysis of the covalent binding mechanisms of prominent BTK inhibitors, supported by quantitative data and detailed experimental methodologies.

The Core Mechanism: Covalent Bond Formation

All approved covalent BTK inhibitors, including the first-generation ibrutinib and second-generation agents acalabrutinib and zanubrutinib, share a fundamental mechanism of action. They form an irreversible covalent bond with the thiol group of a specific cysteine residue, Cysteine 481 (Cys481), located within the ATP-binding site of the BTK enzyme.[1][2][4][5][6] This targeted modification blocks the enzyme's kinase activity, thereby inhibiting downstream signaling pathways that promote B-cell proliferation and survival.[3][7]

The reaction is typically a Michael addition, where the nucleophilic thiol of Cys481 attacks an electrophilic acrylamide "warhead" on the inhibitor.[6][8] This process involves two key steps: first, a reversible, non-covalent binding of the inhibitor to the BTK active site, followed by the irreversible formation of the covalent bond.[2]

G cluster_0 BTK Active Site BTK BTK + Cys481-SH Complex Reversible BTK-Inhibitor Complex BTK->Complex Ki (Reversible Binding) Inhibitor Covalent Inhibitor (with electrophilic warhead) Inhibitor->Complex CovalentComplex Irreversibly Inhibited BTK (Covalent Adduct) Complex->CovalentComplex kinact (Irreversible Reaction) G cluster_0 Experimental Workflow A Recombinant BTK + Inhibitor B Biochemical Assays A->B D Mass Spectrometry A->D C Determine IC₅₀, Kᵢ, kᵢₙₐ꜀ₜ B->C E Confirm Covalent Adduct & Identify Cys481 Site D->E F Cell-Based Assays (e.g., PBMCs) G Target Occupancy Assay (e.g., TR-FRET) F->G H Quantify Pharmacodynamic Effect G->H

References

A Comparative Guide to the In Vivo Efficacy of Rilzabrutinib (PRN-1008) and Zanubrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

Both rilzabrutinib and zanubrutinib are potent inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the proliferation, survival, and activation of B-cells.[1] By inhibiting BTK, both drugs effectively disrupt downstream signaling, leading to reduced B-cell malignancy growth and modulation of immune responses.[1][2]

A key distinction between the two lies in their binding mechanism. Zanubrutinib is a second-generation irreversible BTK inhibitor, forming a covalent bond with the Cys481 residue in the active site of BTK.[1][3][4] In contrast, rilzabrutinib is a reversible covalent inhibitor, also targeting the Cys481 residue but with the ability to dissociate.[2][5] This reversibility is designed to offer a favorable safety profile by minimizing off-target effects.[6]

BTK_Signaling_Pathway cluster_cell B-Cell cluster_inhibitors BTK Inhibitors BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB_PI3K NF-κB & PI3K/Akt Pathways PLCg2->NFkB_PI3K Proliferation Cell Proliferation, Survival, & Activation NFkB_PI3K->Proliferation PRN1008 Rilzabrutinib (PRN-1008) (Reversible Covalent) PRN1008->BTK Inhibits Zanubrutinib Zanubrutinib (Irreversible Covalent) Zanubrutinib->BTK Inhibits

Diagram 1: BTK Signaling Pathway Inhibition.

In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of rilzabrutinib and zanubrutinib in various preclinical and clinical models. It is important to note that the experimental conditions and disease models differ, precluding a direct comparison of potency.

Rilzabrutinib (this compound) In Vivo Efficacy

Rilzabrutinib has been primarily investigated in models of immune-mediated diseases.

Disease ModelAnimal ModelKey Efficacy ParametersResultsCitation
Collagen-Induced ArthritisRatClinical scores and joint pathologyDose-dependent improvement in clinical scores and joint pathology. Showed potential to reverse ongoing inflammation and damage.[2][7]
Antibody-Induced NephritisMouseKidney protectionDemonstrated protection against antibody-induced kidney damage.[2]
Immune Thrombocytopenia (ITP)MousePlatelet lossReduction in platelet loss.[2]
Arthus ReactionRatInflammatory responseBlockade of the inflammatory Arthus reaction.[2]
Immune Thrombocytopenia (ITP)Human (Phase 1/2)Platelet count40% of patients achieved the primary endpoint of two consecutive platelet counts ≥50x109/L. The median time to response was 11.5 days.[8][9]
Immune Thrombocytopenia (ITP)Human (Phase 3)Durable platelet response23% of patients on rilzabrutinib achieved a durable platelet response compared to 0% on placebo.[10]
Zanubrutinib In Vivo Efficacy

Zanubrutinib has been extensively studied in various B-cell malignancy models.

Disease ModelPatient PopulationKey Efficacy ParametersResultsCitation
B-Cell MalignanciesHuman (Phase 1)BTK occupancy in lymph nodes160 mg twice daily regimen resulted in >95% sustained BTK occupancy in lymph nodes in 89% of patients.[11]
Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL)Human (Relapsed/Refractory)Overall Response Rate (ORR)ORR of 96.2% in efficacy-evaluable patients.[11]
Mantle Cell Lymphoma (MCL)Human (Relapsed/Refractory)Overall Response Rate (ORR)ORR of 85% with a complete response rate of 77%.[12]
CLL/SLL with del(17p)Human (Treatment-Naïve)Overall Response Rate (ORR)ORR of 92.7%.[13]
Relapsed/Refractory CLL/SLLHuman (Phase 3, Head-to-head vs. Ibrutinib)Progression-Free Survival (PFS)At 2 years, the PFS rate was 79.5% for zanubrutinib versus 67.3% for ibrutinib.[14]

Experimental Protocols

Below are representative experimental methodologies for the in vivo studies cited.

Rilzabrutinib: Collagen-Induced Arthritis Model in Rats
  • Animal Model: Lewis rats.

  • Disease Induction: Immunization with bovine type II collagen emulsified in Freund's incomplete adjuvant.

  • Drug Administration: Oral administration of rilzabrutinib or vehicle control, initiated either prophylactically or therapeutically after disease onset. Dosing regimens were typically once or twice daily.

  • Efficacy Assessment:

    • Clinical Scoring: Arthritis was scored based on inflammation, swelling, and redness of the paws.

    • Histopathology: Joints were collected at the end of the study for histological analysis of inflammation, cartilage damage, and bone resorption.

    • Biomarkers: Measurement of inflammatory cytokines and anti-collagen antibodies in serum.

Zanubrutinib: Mantle Cell Lymphoma (MCL) Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[15]

  • Tumor Implantation: Subcutaneous injection of human MCL cell lines (e.g., Z-138) mixed with Matrigel into the flank of the mice.[15]

  • Drug Administration: Once tumors reached a palpable size (e.g., 0.5 to 0.7 cm in diameter), mice were randomized into treatment and control groups.[15] Zanubrutinib was administered orally, typically once daily.

  • Efficacy Assessment:

    • Tumor Volume: Tumor dimensions were measured regularly with calipers, and tumor volume was calculated using the formula: (Length x Width2)/2.[15]

    • Body Weight: Monitored as an indicator of toxicity.[15]

    • Survival: In some studies, mice were monitored for survival endpoints.

    • Pharmacodynamics: Assessment of BTK occupancy in tumor tissue or peripheral blood mononuclear cells.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Animal_Model 1. Select Animal Model (e.g., Rat, Mouse) Disease_Induction 2. Induce Disease (e.g., Arthritis, Tumor Xenograft) Animal_Model->Disease_Induction Randomization 3. Randomize into Groups (Treatment vs. Vehicle) Disease_Induction->Randomization Dosing 4. Administer Drug (Oral, Daily) Randomization->Dosing Monitoring 5. Monitor Health (Body Weight, Clinical Signs) Dosing->Monitoring Data_Collection 6. Collect Efficacy Data (Tumor Volume, Clinical Scores) Dosing->Data_Collection Monitoring->Dosing Monitoring->Data_Collection Endpoint 7. Endpoint Analysis (Histopathology, Biomarkers) Data_Collection->Endpoint

Diagram 2: Generalized In Vivo Efficacy Workflow.

Conclusion

Both rilzabrutinib and zanubrutinib are highly effective BTK inhibitors that have demonstrated significant in vivo efficacy in their respective therapeutic areas. Zanubrutinib has shown robust anti-tumor activity in various B-cell malignancies, with a favorable safety profile compared to the first-generation BTK inhibitor, ibrutinib.[14][16][17] Rilzabrutinib has shown promise in treating immune-mediated diseases by modulating B-cell and innate immune cell activity, with a rapid onset of action in conditions like ITP.[2][8][9] The choice between these agents in a research or clinical setting will likely depend on the specific disease indication and desired therapeutic outcome. Further head-to-head studies would be beneficial to delineate the comparative efficacy and safety of these two next-generation BTK inhibitors.

References

Assessing the impact of PRN-1008 on platelet function compared to Ibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the differential impacts of two Bruton's tyrosine kinase (BTK) inhibitors on platelet activity, supported by experimental evidence.

This guide provides a comprehensive comparison of PRN-1008 (rilzabrutinib) and ibrutinib, focusing on their distinct effects on platelet function. While both are inhibitors of Bruton's tyrosine kinase (BTK), their differing mechanisms of action and selectivity profiles lead to significant variations in their impact on hemostasis, a critical consideration in clinical development and application.

Executive Summary

This compound, a reversible covalent BTK inhibitor, demonstrates a more favorable platelet safety profile compared to the irreversible BTK inhibitor, ibrutinib.[1][2] Preclinical and clinical data indicate that at clinically relevant concentrations, this compound has a minimal effect on platelet aggregation and function, a stark contrast to ibrutinib, which is associated with an increased risk of bleeding.[1][3][4] This difference is largely attributed to this compound's high selectivity for BTK and lack of significant off-target inhibition of other kinases, such as Src family kinases (SFKs), which are known to be affected by ibrutinib.[5][6][7]

Mechanism of Action and Specificity

Both this compound and ibrutinib target BTK, a crucial signaling protein in B-cell receptor and Fc receptor pathways.[1][8] In platelets, BTK is involved in the signaling cascade downstream of the glycoprotein VI (GPVI) and C-type lectin-like receptor 2 (CLEC-2) receptors, which are key for platelet activation and aggregation in response to collagen and other agonists.[5][9]

Ibrutinib , as an irreversible inhibitor, forms a covalent bond with a cysteine residue in the BTK active site.[10] However, it also exhibits off-target activity against other kinases, including Tec family kinases and SFKs, which contributes to its inhibitory effect on platelet function and the associated bleeding risk.[4][11][12]

This compound , on the other hand, is a reversible covalent inhibitor.[13][14] This allows for a more controlled and selective inhibition of BTK. Studies have shown that this compound has minimal off-target effects on SFKs, which is a key factor in its improved platelet safety profile.[5][6][7]

Comparative Data on Platelet Function

The following tables summarize the key quantitative findings from various studies comparing the effects of this compound and ibrutinib on platelet function.

ParameterThis compound (Rilzabrutinib)IbrutinibCitation(s)
Effect on Collagen-Induced Platelet Aggregation Minimal to no inhibition at clinically relevant concentrations.Dose-dependent inhibition. IC50 values reported between 0.8 µM and 4.6 µM.[1][10][15]
Effect on CLEC-2-Mediated Platelet Activation Potent inhibition.Inhibition reported.[5][6][7]
Effect on GPVI-Mediated Platelet Activation Inhibition observed, particularly at higher concentrations.Potent inhibition.[4][5]
Effect on ADP, TRAP-6, and Thrombin-Induced Aggregation No significant effect.No meaningful inhibition.[5][15]
Off-Target Inhibition of Src Family Kinases (SFKs) No significant inhibition.Inhibition observed, contributing to bleeding risk.[5][6][7]
Thrombus Formation under Shear Less impact on thrombus stability.Forms unstable thrombi.[4]
Platelet Receptor Shedding (GPIb-IX-V, αIIbβ3) Not reported to cause shedding.Induces shedding of key receptors.[12]

Table 1: Comparative Effects of this compound and Ibrutinib on Platelet Function.

AgonistThis compound (Rilzabrutinib) IC50Ibrutinib IC50Citation(s)
Plaque-Induced Aggregation0.16 μMNot directly compared in the same study[16]
Collagen-Induced AggregationNot applicable (minimal inhibition)0.8 - 4.6 µM[1][10][15]

Table 2: Comparative IC50 Values for Platelet Aggregation Inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by these inhibitors and the general workflow of the experimental assays used to assess platelet function.

G cluster_collagen Collagen cluster_clec2 Rhodocytin cluster_inhibitors Inhibitors Collagen Collagen GPVI GPVI Collagen->GPVI Rhodocytin Rhodocytin CLEC2 CLEC2 Rhodocytin->CLEC2 SFKs SFKs GPVI->SFKs CLEC2->SFKs Syk Syk SFKs->Syk BTK BTK Syk->BTK Tec Tec Syk->Tec PLCg2 PLCg2 BTK->PLCg2 Tec->PLCg2 Activation Platelet Activation PLCg2->Activation Ibrutinib Ibrutinib Ibrutinib->SFKs Off-target Inhibition Ibrutinib->BTK Irreversible Inhibition Ibrutinib->Tec Off-target Inhibition PRN1008 PRN1008 PRN1008->BTK Reversible Inhibition

Caption: Platelet activation signaling pathway and points of inhibition.

G cluster_assays Assays start Whole Blood or Washed Platelets incubation Incubate with This compound, Ibrutinib, or Vehicle Control start->incubation stimulation Stimulate with Agonist (e.g., Collagen, Rhodocytin, CRP) incubation->stimulation aggregometry Lumi-Aggregometry (Measures platelet aggregation) stimulation->aggregometry flow_cytometry Flow Cytometry (Measures P-selectin, PAC-1) stimulation->flow_cytometry thrombus_assay Thrombus Formation Assay (Under shear flow) stimulation->thrombus_assay

Caption: General experimental workflow for assessing platelet function.

Detailed Experimental Protocols

1. Platelet Aggregometry (Lumi-Aggregometry)

  • Objective: To measure the extent of platelet aggregation in response to various agonists.

  • Methodology:

    • Prepare platelet-rich plasma (PRP) or washed platelets from whole blood samples.

    • Incubate the platelet suspension with either this compound, ibrutinib, or a vehicle control (e.g., 0.02% DMSO) for a specified time (e.g., 1 hour).[5]

    • Transfer the platelet suspension to an aggregometer cuvette with a stir bar.

    • Add a platelet agonist such as collagen, collagen-related peptide (CRP), rhodocytin, thrombin, or ADP to induce aggregation.[3][5]

    • Monitor the change in light transmission through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

    • The extent of aggregation is quantified as the maximal percentage change in light transmission.

2. Flow Cytometry for Platelet Activation Markers

  • Objective: To quantify the expression of platelet activation markers on the cell surface.

  • Methodology:

    • Incubate whole blood or isolated platelets with this compound, ibrutinib, or a vehicle control.

    • Stimulate the platelets with an agonist.

    • Add fluorescently labeled antibodies specific for platelet activation markers, such as anti-P-selectin (CD62P) and PAC-1 (which binds to the activated form of integrin αIIbβ3).[5]

    • Analyze the samples using a flow cytometer to determine the percentage of platelets expressing the activation markers and the mean fluorescence intensity.

3. In Vitro Thrombus Formation Assay

  • Objective: To assess the ability of platelets to form stable thrombi on a collagen-coated surface under arterial shear conditions.

  • Methodology:

    • Treat whole blood with this compound, ibrutinib, or a vehicle control.

    • Perfuse the treated blood through a microfluidic chamber coated with type I collagen at a specific shear rate (e.g., 1800 s⁻¹).[12]

    • Monitor platelet adhesion and thrombus formation in real-time using fluorescence microscopy.

    • Analyze the images to quantify parameters such as surface coverage, thrombus volume, and stability.

Conclusion

The available evidence strongly suggests that this compound has a significantly lower impact on platelet function compared to ibrutinib. Its high selectivity for BTK and lack of off-target effects on key kinases involved in platelet signaling translate to a reduced risk of bleeding complications. For researchers and drug developers, this positions this compound as a potentially safer alternative in indications where BTK inhibition is desired, particularly in patient populations where hemostasis is a concern. The distinct profiles of these two drugs underscore the importance of kinase selectivity in the development of targeted therapies.

References

Rilzabrutinib's Selectivity Profile: A Comparative Analysis of Cross-reactivity with Tec Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rilzabrutinib (PRN1008) is an oral, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK), a critical signaling protein in various immune cells.[1][2] As a member of the Tec family of non-receptor tyrosine kinases, BTK shares structural homology with other family members, including Tec, ITK, BMX, and RLK (TXK). Understanding the cross-reactivity profile of Rilzabrutinib against these related kinases is paramount for elucidating its mechanism of action and predicting its therapeutic window and potential off-target effects. This guide provides a comparative analysis of Rilzabrutinib's selectivity, supported by experimental data and detailed methodologies.

Comparative Selectivity of Rilzabrutinib

Rilzabrutinib was designed for high potency and selectivity.[3] However, due to the conserved nature of the ATP-binding pocket and the presence of a homologous cysteine residue within the Tec kinase family, a degree of cross-reactivity is observed.[4] The following tables summarize the inhibitory activity of Rilzabrutinib against BTK and other kinases.

Table 1: Rilzabrutinib Potency (IC50) Against Tec Family Kinases
KinaseIC50 (nM)Reference
BTK 1.3[4][5]
TEC 0.8[4][6][7]
BMX 1.0[4]
RLK (TXK) 1.2[4]
BLK 6.3[4]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays.

Table 2: Kinase Selectivity Profile of Rilzabrutinib

A broader screening against a panel of 251 kinases was performed to assess the overall selectivity of Rilzabrutinib.

Kinase TargetPercent Inhibition (%) at 1 µMReference
BTK >90[3]
TEC >90[3]
BMX >90[3]
RLK (TXK) >90[3]
BLK >90[3]
ERBB4 >90[3]
ITK Minimal Inhibition[3]
EGFR Minimal Inhibition[3]
JAK3 Minimal Inhibition[3]

Signaling Pathways and Experimental Workflows

To contextualize the selectivity data, it is essential to understand both the biological pathways in which these kinases operate and the experimental methods used to generate the data.

Tec_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) / Fc Receptor (FcR) SFK Src Family Kinases (e.g., LYN, FYN) BCR->SFK Receptor Engagement Tec_Kinase Tec Family Kinase (BTK, TEC, etc.) SFK->Tec_Kinase Phosphorylation & Activation PLCg2 PLCγ2 Tec_Kinase->PLCg2 Phosphorylation & Activation Downstream Downstream Signaling (IP3, DAG, Ca2+) PLCg2->Downstream Cellular_Response Cellular Response (Activation, Proliferation, Cytokine Release) Downstream->Cellular_Response Rilzabrutinib Rilzabrutinib Rilzabrutinib->Tec_Kinase Inhibition

Figure 1: Simplified Tec Family Kinase Signaling Pathway.

Kinase_Selectivity_Workflow cluster_workflow Experimental Workflow for Kinase Selectivity Profiling start Start: Test Compound (Rilzabrutinib) tier1 Tier 1: Single-Concentration Screen (e.g., 1 µM across large kinase panel) start->tier1 decision1 Inhibition > Threshold? (e.g., >70-90%) tier1->decision1 tier2 Tier 2: Dose-Response Assay (e.g., 10-point curve) decision1->tier2 Yes no_hit Record as 'No significant inhibition' decision1->no_hit No end Determine IC50 values for active kinases tier2->end

Figure 2: General Workflow for Kinase Inhibitor Selectivity Profiling.

Experimental Protocols

The determination of kinase inhibitor selectivity is a critical step in drug development, typically involving multi-tiered biochemical assays.[8]

Protocol: Broad Kinase Selectivity Screen (Enzymatic Inhibition Assay)

This protocol outlines a general approach for assessing the selectivity of a compound like Rilzabrutinib against a large panel of kinases.

  • Assay Principle: The core of the selectivity screen is a biochemical assay that measures the enzymatic activity of individual kinases. A common method is a fluorescence resonance energy transfer (FRET)-based competition assay or a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo).[4][9]

  • Materials:

    • Recombinant human kinases (panel of 251 kinases for Rilzabrutinib screening).[3]

    • Specific peptide substrates for each kinase.

    • ATP (adenosine triphosphate).

    • Test inhibitor (Rilzabrutinib) dissolved in DMSO.

    • Assay buffer (containing appropriate salts, DTT, and cofactors).

    • Detection reagents (e.g., FRET-pair antibodies, luciferase/luciferin).

    • Microplates (e.g., 384-well).

  • Procedure (Tier 1: Single-Point Inhibition):

    • A fixed, high concentration of the test inhibitor (e.g., 1 µM Rilzabrutinib) is pre-incubated with each kinase in the panel for a set period (e.g., 15 minutes) at room temperature.[3][4] This allows the inhibitor to bind to the kinase.

    • The kinase reaction is initiated by adding a mixture of the specific substrate and ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature.

    • The reaction is stopped, and the detection reagent is added.

    • The signal (e.g., fluorescence, luminescence) is measured using a plate reader.

    • The percentage of inhibition is calculated by comparing the signal from wells with the inhibitor to control wells (with DMSO only) and baseline wells (no kinase activity).

  • Procedure (Tier 2: IC50 Determination):

    • For kinases that show significant inhibition (e.g., >70%) in the single-point screen, a follow-up dose-response assay is performed.[8]

    • A serial dilution of the inhibitor (e.g., 10-point curve) is prepared.

    • The enzymatic assay is repeated for each concentration of the inhibitor.

    • The resulting data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Discussion and Conclusion

The data demonstrate that Rilzabrutinib is a potent inhibitor of BTK with an IC50 in the low nanomolar range.[4] However, it exhibits significant cross-reactivity with other members of the Tec kinase family, including TEC, BMX, and RLK, inhibiting them with similar potency.[4][6][7] This is attributed to the high degree of structural similarity and the shared covalent binding site (a homologous cysteine residue) among these kinases.[4]

Notably, Rilzabrutinib shows minimal activity against ITK, another Tec family member, as well as kinases outside the family such as EGFR and JAK3.[3] This indicates a degree of selectivity within the broader kinome. The potent inhibition of multiple Tec family kinases suggests that the therapeutic effects of Rilzabrutinib in immune-mediated diseases may result from the modulation of several related signaling pathways, not just BTK inhibition alone.[3] Conversely, this cross-reactivity profile could also contribute to off-target effects. For instance, the combined inhibition of BTK and Tec has been hypothesized to influence platelet function and may be a factor in the bleeding events associated with some BTK inhibitors.[6][7][10]

References

Safety Operating Guide

Proper Disposal Procedures for PRN-1008 (Rilzabrutinib)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of PRN-1008, also known as Rilzabrutinib. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

I. Safety and Handling

This compound is a potent Bruton's Tyrosine Kinase (BTK) inhibitor. While specific toxicity data is limited, it is classified as causing skin and eye irritation, and may cause damage to organs through prolonged or repeated exposure.[1][2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

A. Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

PPE CategoryItemSpecifications
Hand Protection GlovesChemical-resistant (e.g., nitrile)
Eye Protection Safety GogglesWith side-shields
Skin and Body Lab CoatStandard laboratory coat
Respiratory RespiratorUse in a well-ventilated area. If dust or aerosols may be generated, a suitable respirator should be used.

B. Handling Precautions

  • Avoid inhalation, and contact with eyes and skin.[2][3]

  • Wash hands thoroughly after handling.[2]

  • Use in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid the formation of dust and aerosols.[2][3]

II. Storage Information

Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.

Storage ConditionRecommendation
Temperature Store at -20°C (powder) or -80°C (in solvent).[3]
Container Keep container tightly sealed.[3]
Environment Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[3]
Incompatibilities Avoid strong acids/alkalis and strong oxidizing/reducing agents.[3]

III. Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses.

  • Clean-up:

    • For solid spills, carefully sweep or scoop up the material to avoid creating dust.

    • For solutions, absorb with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite).

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent (e.g., alcohol).

  • Disposal: Collect all contaminated materials in a sealed, labeled container for disposal as hazardous waste.

IV. Disposal Procedures

All waste containing this compound, including the pure compound, contaminated lab supplies (e.g., pipette tips, tubes), and spill clean-up materials, must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Segregate this compound waste from other laboratory waste streams.

  • Waste Collection:

    • Solid Waste: Collect solid this compound and contaminated disposables in a clearly labeled, sealed, and puncture-resistant container.

    • Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.

  • Labeling: Label all waste containers clearly with "Hazardous Waste," the chemical name ("this compound" or "Rilzabrutinib"), and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage Pending Disposal: Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. All disposal must be in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[1][3]

V. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed, puncture-resistant container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, compatible waste container liquid_waste->collect_liquid storage Store in designated hazardous waste accumulation area collect_solid->storage collect_liquid->storage ehs_pickup Arrange for disposal via Environmental Health & Safety (EHS) storage->ehs_pickup

References

Essential Safety and Operational Guide for Handling PRN-1008 (Rilzabrutinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal information for the Bruton's tyrosine kinase (BTK) inhibitor PRN-1008, also known as Rilzabrutinib. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity. This compound is an orally active, reversible-covalent inhibitor of BTK with an IC50 of 1.3 nM.[1] While clinical trials have shown it to be generally well-tolerated in humans, with the most common adverse events being gastrointestinal in nature, all potent, biologically active small molecules should be handled with care in a laboratory setting to minimize exposure risk.[2][3][4]

Hazard Identification and Personal Protective Equipment (PPE)

As a potent kinase inhibitor, this compound must be handled as a hazardous substance.[5] The primary routes of occupational exposure are inhalation of aerosolized powder, dermal contact, and accidental ingestion. A comprehensive PPE protocol is mandatory for all handling procedures.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationsRationale
Hand Protection Double Nitrile GlovesChemotherapy-grade (ASTM D6978 tested), powder-free. The outer glove's cuff should extend over the gown sleeve.[6]Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated, providing an extra layer of protection.[5]
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated).[5][6]Protects skin and clothing from contamination. Must be disposed of as hazardous waste after use or if contamination occurs.[5]
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A full face shield must be worn over goggles when handling the solid compound or creating stock solutions.[5]Protects against splashes and aerosolized particles from entering the eyes or face.[5][7]
Respiratory Protection N95 Respirator (or higher)NIOSH-approved N95 or higher-rated respirator.[5][8]Required when weighing or handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation.[5][9]
Foot & Hair Protection Shoe & Hair CoversDisposable, non-slip shoe covers and a hair bonnet/cover.[6]Prevents the spread of contamination outside of the laboratory.
Operational Plans: Handling and Storage

Handling Solid Compound (Weighing):

  • Preparation: Before handling, ensure a designated area within a certified chemical fume hood is clean. Gather all necessary equipment, including a calibrated analytical balance, weigh paper or boats, and spatulas.

  • PPE: Don all PPE as specified in Table 1, including double gloves, a disposable gown, safety goggles, a face shield, and a NIOSH-approved N95 respirator.

  • Procedure: Conduct all weighing and handling of the solid this compound within the fume hood to minimize inhalation exposure. Handle the compound gently to avoid creating airborne dust.

  • Post-Handling: After weighing, carefully clean the spatula and balance area with a solvent-dampened wipe (e.g., 70% ethanol). Dispose of all contaminated disposables (weigh boats, wipes, outer gloves) in a designated hazardous waste container.

Preparing Stock Solutions:

  • This compound is soluble in DMSO at concentrations up to 100 mg/mL (150.2 mM).[1][10]

  • All steps for preparing stock solutions must be performed in a chemical fume hood.

  • Wear all appropriate PPE, including double nitrile gloves, a disposable gown, and safety goggles with a face shield.

  • Add the solvent to the pre-weighed this compound vial slowly to avoid splashing.

  • Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

  • Label the stock solution clearly with the compound name, concentration, solvent, date, and your initials.

Storage:

  • Solid Compound: Store in a tightly sealed container at -20°C.

  • Stock Solutions: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Emergency and Disposal Plans

Table 2: First Aid and Spill Response

SituationProcedure
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention.[11][12]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12]
Small Spill (Liquid) Alert others in the area. Wearing appropriate PPE, cover the spill with absorbent material. Collect the material into a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.
Small Spill (Solid) Alert others in the area. Wearing appropriate PPE, gently cover the spill with damp paper towels to avoid raising dust. Carefully collect the material and place it in a sealed, labeled hazardous waste container. Clean the area thoroughly.[11]

Disposal Plan: All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local environmental regulations.[13]

Table 3: Disposal of this compound Waste

Waste TypeContainerDisposal Method
Solid Hazardous Waste (Gloves, gown, shoe covers, weigh boats, pipette tips, empty vials)Sealed and labeled hazardous waste container (e.g., yellow chemotherapy waste bin).[5]High-temperature incineration by a certified hazardous waste management company.[5][13]
Liquid Hazardous Waste (Unused stock solutions, contaminated solvents)Labeled, leak-proof hazardous liquid waste container.[5]DO NOT pour down the drain.[5] Incineration by a certified hazardous waste management company.[5][13]
Sharps Hazardous Waste (Needles and syringes)Puncture-proof, labeled sharps container designated for hazardous waste.[5]Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[5]

Visualized Workflows and Mechanisms

Experimental Workflow: Preparation of this compound Stock Solution

G cluster_prep Preparation Phase cluster_solubilize Solubilization Phase cluster_storage Storage & Cleanup prep_area 1. Prepare clean fume hood don_ppe 2. Don Full PPE (Gown, Double Gloves, Goggles, Face Shield) prep_area->don_ppe weigh 3. Weigh Solid this compound in fume hood don_ppe->weigh add_dmso 4. Add DMSO to weighed solid weigh->add_dmso dissolve 5. Vortex/Sonicate to dissolve add_dmso->dissolve label_vial 6. Label vial (Conc, Date, etc.) dissolve->label_vial dissolve->label_vial aliquot 7. Aliquot into smaller volumes label_vial->aliquot store 8. Store at -20°C or -80°C aliquot->store cleanup 9. Dispose of all waste properly store->cleanup

Caption: Workflow for preparing this compound stock solutions.

Mechanism of Action: BTK Signaling Inhibition

This compound is a reversible-covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling element in B cells and innate immune cells.[3][14] It forms a covalent bond with a specific cysteine residue (Cys481) in BTK, leading to potent and sustained inhibition of its kinase activity.[14][15] This blocks downstream signaling from the B-cell receptor (BCR) and Fc receptors, thereby down-regulating cellular activities like proliferation and differentiation that are involved in immune-mediated diseases.[16]

G BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Downstream Downstream Signaling PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation PRN1008 This compound (Rilzabrutinib) PRN1008->BTK Inhibits

Caption: Simplified BTK signaling pathway and this compound inhibition.

Key Experimental Protocol: In Vitro Cell-Based Assay for BTK Occupancy

This protocol outlines a method to determine the cellular potency of this compound by measuring its occupancy of BTK in a human B-cell line, such as Ramos cells.[2][14]

Objective: To determine the IC50 value for BTK occupancy by this compound.

Materials:

  • Ramos cells (human B-cell lymphoma line)

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blot equipment

  • Primary antibodies: anti-phospho-BTK (pY223), anti-total-BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture Ramos cells in RPMI-1640 + 10% FBS at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase.

  • Cell Plating: Seed Ramos cells in a 6-well plate at a density of 2 x 10^6 cells/well in 2 mL of culture medium.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A typical final concentration range would be 0.1 nM to 1 µM. Include a DMSO-only vehicle control.

    • Add the diluted compound or vehicle to the corresponding wells.

    • Incubate the plate for 2 hours at 37°C.

  • Cell Lysis:

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cell pellets once with ice-cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold lysis buffer to each pellet. Incubate on ice for 20 minutes with periodic vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample loading buffer.

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis and then transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-BTK (pY223) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Image the blot using a chemiluminescence detection system.

    • Strip the membrane and re-probe with an antibody for total BTK as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-BTK and total BTK using image analysis software (e.g., ImageJ).

    • Normalize the p-BTK signal to the total BTK signal for each sample.

    • Plot the normalized p-BTK signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration of this compound required to inhibit BTK phosphorylation by 50%.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PRN-1008
Reactant of Route 2
Reactant of Route 2
PRN-1008

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.